Echinenone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNWZXMBUKUYMD-QQGJMDNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026555 | |
| Record name | all-trans-Echinenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432-68-8 | |
| Record name | Echinenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Echinenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | all-trans-Echinenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β,β-caroten-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECHINENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5IO02MNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Echinenone: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone is a naturally occurring ketocarotenoid, a class of tetraterpenoid pigments characterized by the presence of a carbonyl group. It is found in a variety of organisms, including cyanobacteria, algae, and some marine invertebrates.[1][2] this compound is of significant interest to the scientific community due to its role as a precursor to other commercially valuable carotenoids, its provitamin A activity, and its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name β,β-Caroten-4-one, is structurally derived from β-carotene through the oxidation of the C4 position on one of the β-ionone rings to a ketone.[1][2] This structural modification has a significant impact on its chemical and physical properties.
| Property | Value | Reference(s) |
| Chemical Formula | C40H54O | [1] |
| Molecular Weight | 550.87 g/mol | [1] |
| Appearance | Orange-red crystals | [2] |
| Melting Point | 178-180 °C | [2] |
| UV-Vis λmax (in Hexane) | 458 nm | [2] |
| UV-Vis λmax (in Acetone) | 461 nm | [2] |
| UV-Vis λmax (in Methanol) | Not specified | |
| Mass Spectrometry (LC-ESI-QTOF) | [M+H]+ at m/z 551.4247 | [1] |
| ¹H NMR (in CDCl₃, 400 MHz) | δ (ppm): 6.51 and 6.23 (ethylene protons), 3.16 and 1.36 (methylene protons), 2.43 to 1.57 (methyl and cyclohexane protons) | [2] |
| ¹³C NMR | Data available in PubChem | [1] |
Biosynthesis of this compound
The primary biosynthetic pathway for this compound involves the enzymatic conversion of β-carotene. This reaction is catalyzed by the enzyme β-carotene ketolase, also known as CrtW or CrtO.[1] This enzyme introduces a keto group at the 4-position of one of the β-rings of the β-carotene molecule.
Caption: Biosynthesis of this compound from β-Carotene.
Experimental Protocols
Extraction and Purification of this compound from Cyanobacteria
This protocol is a general guideline for the extraction and purification of this compound from cyanobacterial biomass. Optimization may be required depending on the specific strain and culture conditions.
Materials:
-
Lyophilized cyanobacterial biomass
-
Acetone
-
Methanol
-
Dichloromethane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Extraction:
-
Homogenize the lyophilized cyanobacterial biomass with a mixture of acetone and methanol (7:3, v/v) using a mortar and pestle or a homogenizer.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant and repeat the extraction process on the pellet until the supernatant is colorless.
-
Pool all the supernatants.
-
-
Partitioning:
-
Transfer the pooled supernatant to a separatory funnel.
-
Add an equal volume of a saturated NaCl solution and an equal volume of dichloromethane.
-
Shake the funnel gently and allow the layers to separate.
-
Collect the lower, colored dichloromethane layer, which contains the carotenoids.
-
Wash the dichloromethane layer with distilled water to remove any residual methanol and acetone.
-
-
Drying and Concentration:
-
Dry the dichloromethane extract over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to a small volume using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect the orange-colored fractions corresponding to this compound.
-
Monitor the separation by thin-layer chromatography (TLC).
-
-
Final Purification and Storage:
-
Pool the this compound-containing fractions and evaporate the solvent under reduced pressure.
-
The purified this compound can be stored under a nitrogen atmosphere at -20°C in the dark.
-
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound. A C30 column is often preferred for the separation of carotenoids due to its enhanced shape selectivity for long-chain molecules.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a high percentage of methanol/water and ramp up to a high percentage of MTBE.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a controlled temperature, for instance, 25°C.
-
Detection: Monitoring at the wavelength of maximum absorbance for this compound, which is around 458-461 nm.
-
Injection Volume: Typically 10-20 µL.
Methodology:
-
Sample Preparation: Dissolve the purified this compound or the carotenoid extract in a suitable solvent compatible with the mobile phase (e.g., a mixture of dichloromethane and methanol). Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system and run the analysis using the defined gradient program.
-
Identification and Quantification: Identify the this compound peak based on its retention time and its characteristic UV-Vis spectrum obtained from the PDA detector. For quantification, a calibration curve should be prepared using a certified this compound standard.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds like this compound. The assay measures the ability of the antioxidant to scavenge the stable DPPH free radical.
Materials:
-
Purified this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
UV-Vis spectrophotometer or microplate reader
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.
-
Assay Procedure:
-
In a test tube or a microplate well, mix a defined volume of the DPPH solution with a defined volume of the this compound solution.
-
Prepare a control sample containing the DPPH solution and the solvent without this compound.
-
Prepare a blank sample containing the this compound solution and the solvent without the DPPH solution to correct for any absorbance of the sample itself.
-
Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
Where:
-
A_control is the absorbance of the control sample.
-
A_sample is the absorbance of the sample with this compound.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of this compound.
-
Biological Role and Signaling
This compound plays a significant role in the photoprotective mechanisms of cyanobacteria. It is a key chromophore in the Orange Carotenoid Protein (OCP), a photoactive protein that is crucial for non-photochemical quenching (NPQ). Upon exposure to high light, the OCP undergoes a conformational change, which is triggered by the absorption of light by the bound this compound. This activated form of OCP then interacts with the phycobilisome, the primary light-harvesting antenna in cyanobacteria, leading to the dissipation of excess light energy as heat and protecting the photosynthetic apparatus from photodamage.
Caption: Role of this compound in OCP-mediated Photoprotection.
Conclusion
This compound is a fascinating carotenoid with important biological functions and potential applications. This technical guide has provided a detailed overview of its chemical structure, properties, biosynthesis, and methods for its study. The provided experimental protocols offer a starting point for researchers interested in isolating, identifying, and characterizing this compound. Further research into the biological activities and potential therapeutic applications of this compound is warranted.
References
Echinenone molecular formula and weight
Echinenone is a naturally occurring carotenoid, specifically a ketocarotenoid, derived from the oxidation of beta-carotene.[1] It is found in various organisms, including some species of cyanobacteria and sea urchins.[2] This document outlines the fundamental molecular characteristics of this compound.
Core Molecular Data
The fundamental quantitative attributes of this compound are summarized below. This data is foundational for its use in research and potential drug development applications.
| Property | Value | Source |
| Molecular Formula | C40H54O | PubChem[3], MedKoo Biosciences[4], Wikipedia[2] |
| Molar Mass | 550.87 g/mol | MedKoo Biosciences[4] |
| Exact Mass | 550.417466342 Da | PubChem[3] |
Experimental Protocols and Signaling Pathways
The determination of molecular formula and weight for a known compound like this compound relies on established analytical techniques such as mass spectrometry and elemental analysis, which are standard procedures in chemical characterization. As this guide focuses on the intrinsic properties of the molecule itself, detailed experimental protocols for its discovery or synthesis are beyond the current scope. Similarly, while this compound is an intermediate in the biosynthesis of other carotenoids like canthaxanthin, a detailed signaling pathway diagram is not applicable to the description of its basic molecular properties.[4]
Logical Relationship of this compound Properties
The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.
References
Natural Sources of Echinenone in Cyanobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of echinenone production in cyanobacteria. It details the cyanobacterial species known to synthesize this keto-carotenoid, quantitative data on its accumulation, its biosynthetic pathway, and comprehensive experimental protocols for its extraction and quantification.
This compound-Producing Cyanobacteria
This compound, a xanthophyll pigment with potential applications in the pharmaceutical and nutraceutical industries, is naturally synthesized by a variety of cyanobacteria. Documented species include, but are not limited to:
-
Anabaena species (including Anabaena variabilis and Anabaena sp. PCC 7120)[1]
-
Nostoc species[4]
-
Microcystis aeruginosa[5]
-
Nodosilinea (Leptolyngbya) antarctica[5]
-
Aphanothece microscopica[5]
-
Tychonema sp.[5]
-
Drouetiella sp. LEGE 221231
-
Tolypothrix sp. LEGE 221228
-
Gloeobacter violaceus
-
Chlorogloeopsis fritschii[6]
-
Oscillatoria subbrevis CZS 2201[7]
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly among different cyanobacterial species and is influenced by cultivation conditions such as light intensity and nutrient availability. The following table summarizes available quantitative data on this compound content. For comparative purposes, when possible, values have been converted to µg/g of dry weight (DW).
| Cyanobacterium Species | This compound Content | Notes | Reference |
| Microcystis aeruginosa | 143.3 µg/g DW | Optimal production at a light intensity of 40 µmol photons m⁻² s⁻¹ | [5] |
| Microcystis aeruginosa LTPNA 01 | 371.9 µg/g DW | Calculated from 675.2 nmol/g DW | [8] |
| Synechocystis sp. PCC 6803 | 17-22% of total carotenoids | In strains overexpressing carotenoid biosynthetic genes. | [3] |
| Nodosilinea (Leptolyngbya) antarctica | Major carotenoid | A carotenoid-rich acetone extract contained 64 µg/g DW of total carotenoids. | [5] |
| Aphanothece microscopica | Major carotenoid | A lipophilic extract contained 1 mg/mL of total carotenoids. | [5] |
| Tychonema sp. | Main carotenoid | Identified in a 70% ethanol extract. | [5] |
| Anabaena variabilis ATCC 29413 | 20% of major carotenoids | [1] | |
| Oscillatoria subbrevis CZS 2201 | 0.34 µg/mL of culture | [7] | |
| Chlorogloeopsis fritschii | Concentration was over two-fold higher under LED white light compared to far-red light. | Absolute values in µg/g DW were not provided. | [6] |
This compound Biosynthetic Pathway
This compound is synthesized from β-carotene through the catalytic activity of the enzyme β-carotene ketolase, which is encoded by the crtO or crtW gene. This enzyme introduces a keto group at the 4-position of one of the β-ionone rings of β-carotene. This compound can then serve as a precursor for the synthesis of other ketocarotenoids, such as canthaxanthin (through a second ketolation by CrtO/CrtW) and 3'-hydroxythis compound (through hydroxylation by β-carotene hydroxylase, CrtR).
Experimental Protocols
Extraction of Carotenoids from Cyanobacteria
This protocol is a generalized procedure based on methods reported for Synechocystis sp. PCC 6803, Anabaena sp., and Nostoc sp..
Materials:
-
Cyanobacterial cell pellet (fresh or frozen at -80°C)
-
Methanol, Acetone, Ethyl Acetate, Hexane (HPLC grade)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
Procedure:
-
Harvest cyanobacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with deionized water to remove residual media and re-centrifuge.
-
Resuspend the cell pellet in a suitable extraction solvent. Common solvent systems include:
-
100% Methanol
-
Acetone:Methanol (7:2, v/v)
-
100% Acetone
-
-
For a 1 g wet weight cell pellet, use approximately 10 mL of extraction solvent.
-
Thoroughly mix the cell suspension by vortexing for 1-2 minutes. To enhance extraction efficiency, cell disruption methods such as sonication or bead beating can be employed at this stage.
-
Incubate the mixture in the dark at 4°C for 15-30 minutes to facilitate pigment extraction.
-
Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Carefully transfer the supernatant containing the pigments to a new tube.
-
Repeat the extraction process with the cell pellet until the pellet is colorless.
-
Pool the supernatants.
-
To concentrate the pigments, evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Re-dissolve the dried pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethyl acetate or the initial mobile phase of the HPLC gradient).
-
Store the extract at -20°C in the dark until analysis.
Quantification of this compound by HPLC-PDA
This protocol is adapted from methodologies used for the analysis of carotenoids in Synechocystis sp. PCC 6803.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
Mobile Phases:
-
Solvent A: Acetonitrile:Water (9:1, v/v)
-
Solvent B: Ethyl Acetate
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 100 | 0 |
| 31 | 60 | 40 |
| 36 | 60 | 40 |
| 38 | 0 | 100 |
| 43 | 0 | 100 |
| 50 | 100 | 0 |
| 55 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: Monitor at 450-460 nm for this compound. A full spectral scan (e.g., 250-700 nm) by the PDA detector is recommended for peak identification.
Quantification:
-
Prepare a standard curve using a certified this compound standard of known concentrations.
-
Inject the standards into the HPLC system and record the peak areas at the characteristic absorption maximum of this compound (~458 nm).
-
Plot a calibration curve of peak area versus concentration.
-
Inject the cyanobacterial extract and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the extract using the calibration curve.
-
Express the final concentration as µg of this compound per gram of cyanobacterial dry weight.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from cyanobacterial biomass.
References
- 1. Nitrogen Sources and Iron Availability Affect Pigment Biosynthesis and Nutrient Consumption in Anabaena sp. UTEX 2576 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Improved production of this compound and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Identification and Pigment Analysis of Novel Cyanobacterial Strains from Thermal Springs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Characterization of Microcystis aeruginosa for Feed and Energy Uses [mdpi.com]
Echinenone as a Precursor to Astaxanthin: A Technical Guide to Biosynthesis and Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Astaxanthin, a high-value ketocarotenoid, is renowned for its potent antioxidant properties, making it a compound of significant interest in the pharmaceutical, nutraceutical, and aquaculture industries. While chemical synthesis is prevalent, microbial biosynthesis offers a promising alternative for producing specific, biologically active stereoisomers. The biosynthetic pathway from the common precursor β-carotene to astaxanthin involves a series of oxidation reactions, with echinenone serving as a critical early intermediate. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to astaxanthin, details relevant experimental protocols, presents quantitative data from various production systems, and outlines the regulatory mechanisms governing its synthesis.
The Biosynthetic Pathway: From this compound to Astaxanthin
The conversion of β-carotene to astaxanthin is a multi-step process catalyzed by two key enzymes: β-carotene ketolase (also known as CrtW or BKT) and β-carotene hydroxylase (CrtZ or CHYb). This compound (4-keto-β-carotene) is the first ketolated intermediate, formed by the action of β-carotene ketolase on one of the β-ionone rings of β-carotene.[1][2][3] From this compound, the pathway can proceed through several alternative routes, the efficiencies of which can vary depending on the source organism of the enzymes and the host system used for production.
The two primary enzymatic activities involved are:
-
β-Carotene Ketolase (CrtW/BKT): This enzyme introduces a keto group at the C-4 and C-4' positions of the β-ionone rings.[1][2]
-
β-Carotene Hydroxylase (CrtZ/CHYb): This enzyme adds a hydroxyl group to the C-3 and C-3' positions.[1][4]
The transformation from this compound involves the following key steps and intermediates:
-
Formation of Canthaxanthin: this compound can be further ketolated by CrtW at the 4'-position to produce canthaxanthin (4,4'-diketo-β-carotene).[2][5]
-
Formation of 3-Hydroxy-echinenone: Alternatively, this compound can be hydroxylated by CrtZ at the 3-position to yield 3-hydroxy-echinenone.
-
Conversion to Adonirubin (Phoenicoxanthin): Canthaxanthin is hydroxylated at the 3-position by CrtZ to form adonirubin.
-
Final Step to Astaxanthin: The pathway converges on astaxanthin (3,3'-dihydroxy-4,4'-diketo-β-carotene) through the hydroxylation of adonirubin by CrtZ or the ketolation of an intermediate like adonixanthin (3,3'-dihydroxy-4-keto-β-carotene).[4]
The specific route can be influenced by the substrate preference of the enzymes. For instance, some CrtW ketolases show a strong preference for non-hydroxylated rings, while others can act on hydroxylated substrates like zeaxanthin.[2][6] Similarly, the efficiency of CrtZ hydroxylases can vary when acting on ketolated substrates like canthaxanthin.[7]
Quantitative Data on Astaxanthin Production
Metabolic engineering efforts have focused on expressing heterologous ketolase and hydroxylase genes in various microbial hosts to produce astaxanthin. The choice of host organism and the origin of the biosynthetic genes significantly impact the final yield and purity of astaxanthin.
Table 1: Astaxanthin Production in Genetically Engineered Escherichia coli
| Gene Combination (Ketolase & Hydroxylase) | Host Strain | Astaxanthin Yield | Astaxanthin Purity (% of total carotenoids) | Reference |
| Brevundimonas sp. SD212 crtW & Pantoea ananatiscrtZ | E. coli ASTA-1 | 7.4 mg/g DCW | 96.6% | [8] |
| Coordinated expression of crtW & crtZ | E. coli Gro-46 | 1.18 g/L (fed-batch) | Not specified | [9] |
| Brevundimonas sp. SD212 crtW & crtZ | E. coli | Not specified | High | [7] |
| Various crtW & crtZ combinations | E. coli | 21.36 mg/L (shake flask) | Not specified | [9] |
Table 2: Astaxanthin Production in Other Engineered Microorganisms
| Organism | Key Genes/Strategy | Astaxanthin Yield | Reference |
| Saccharomyces cerevisiae | B. vesicularis CrtW & Alcaligenes sp. CrtZ | 4.5 mg/g DCW | [10] |
| Saccharomyces cerevisiae | Fed-batch fermentation | 81.0 mg/L | [10] |
| Synechocystis sp. PCC 6803 | Heterologous marine bacterial genes (crtW, crtZ) | 10 mg/L/day | [11][12] |
| Xanthophyllomyces dendrorhous | Mutant 10BE on carrot medium | 2.42 mg/L | [13] |
| Xanthophyllomyces dendrorhous | Strain DW6 with two-stage pH strategy | 374.3 mg/L | [14] |
Experimental Protocols
The following section outlines a generalized methodology for the heterologous production and analysis of astaxanthin, based on protocols commonly employed in the field.
Heterologous Gene Expression
-
Gene Sourcing and Codon Optimization: The coding sequences for β-carotene ketolase (crtW) and β-carotene hydroxylase (crtZ) are obtained from source organisms like Paracoccus sp., Brevundimonas sp., or Pantoea ananatis.[2][7][15] For optimal expression in the chosen host (e.g., E. coli, S. cerevisiae), the genes are codon-optimized.
-
Vector Construction: The optimized crtW and crtZ genes are cloned into suitable expression vectors. Often, these genes are assembled into a synthetic operon under the control of an inducible or constitutive promoter to ensure balanced expression.[10][16] The vector also contains a selectable marker for antibiotic resistance.
-
Host Transformation: The recombinant expression vector is transformed into a host strain that is engineered to produce the precursor, β-carotene. Competent cells are prepared and transformed using standard methods like heat shock or electroporation.
-
Cultivation and Induction: Transformed cells are grown in an appropriate culture medium (e.g., LB for E. coli, YPD for yeast) at an optimal temperature. If using an inducible promoter, the expression of the biosynthetic genes is initiated by adding an inducer (e.g., IPTG) at a suitable point during cell growth (e.g., mid-log phase).[8]
-
Cell Harvesting: After a defined period of cultivation/induction (typically 24-72 hours), the cells are harvested by centrifugation. The cell pellet, often deep red or orange in color, is washed and stored for extraction.
Carotenoid Extraction and Analysis
-
Cell Lysis and Extraction: The harvested cell pellet is resuspended in a solvent suitable for carotenoid extraction, typically acetone or a methanol/chloroform mixture. Cell lysis is performed to release the intracellular pigments, which can be facilitated by methods such as bead beating or sonication. The mixture is centrifuged to pellet cell debris, and the supernatant containing the carotenoids is collected.
-
HPLC Analysis: The extracted carotenoids are analyzed and quantified using High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 or C30 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and dichloromethane is employed to separate the different carotenoids.
-
Detection: Carotenoids are detected using a photodiode array (PDA) detector at their characteristic absorption wavelength (approx. 450-480 nm).
-
Quantification: Peaks are identified by comparing their retention times and spectral data with authentic standards (e.g., β-carotene, this compound, canthaxanthin, astaxanthin). Quantification is performed by integrating the peak area and comparing it to a standard curve.
-
Regulation of Astaxanthin Biosynthesis
In natural producers like the microalga Haematococcus pluvialis, astaxanthin is a secondary metabolite that accumulates under conditions of environmental stress, such as high light intensity, salinity, or nutrient deprivation.[17][18][19] These stress factors trigger a complex regulatory cascade that leads to the massive upregulation of genes involved in the astaxanthin biosynthetic pathway, including β-carotene ketolase (BKT) and β-carotene hydroxylase (CHY).[20][21] This stress response is also linked to other metabolic shifts, such as the accumulation of triacylglycerols, which are deposited along with astaxanthin in cytosolic lipid droplets.[17]
References
- 1. Conversion of β-carotene into astaxanthin: Two separate enzymes or a bifunctional hydroxylase-ketolase protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Canthaxanthin, a Red-Hot Carotenoid: Applications, Synthesis, and Biosynthetic Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Alternative Route for Astaxanthin Biosynthesis in Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of bacterial beta-carotene 3,3'-hydroxylases, CrtZ, and P450 in astaxanthin biosynthetic pathway and adonirubin production by gene combination in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Escherichia coli for Producing Astaxanthin as the Predominant Carotenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journal.hep.com.cn [journal.hep.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. Astaxanthin production in a model cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astaxanthin Synthesis by Yeast Xanthophyllomyces dendrorhous and its Mutants on Media Based on Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High astaxanthin production by Xanthophyllomyces dendrorhous strain DW6 from cane molasses using two-stage pH strategies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Genome mining of astaxanthin biosynthetic genes from Sphingomonas sp. ATCC 55669 for heterologous overproduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering Escherichia coli for canthaxanthin and astaxanthin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Astaxanthin-Producing Green Microalga Haematococcus pluvialis: From Single Cell to High Value Commercial Products [frontiersin.org]
- 18. [Advances in astaxanthin biosynthesis in Haematococcus pluvialis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Transcription Factors From Haematococcus pluvialis Involved in the Regulation of Astaxanthin Biosynthesis Under High Light-Sodium Acetate Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Astaxanthin as a King of Ketocarotenoids: Structure, Synthesis, Accumulation, Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Properties of Echinenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinenone, a naturally occurring keto-carotenoid found in various marine organisms and cyanobacteria, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. This compound exhibits its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by modulating endogenous antioxidant defense systems. Notably, it enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while concurrently reducing lipid peroxidation. Evidence also suggests the involvement of the Nrf2 signaling pathway in mediating these protective effects. This document aims to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound (β,β-Caroten-4-one), a xanthophyll carotenoid, has emerged as a promising natural antioxidant.[1] Its unique chemical structure, featuring a conjugated polyene chain and a keto group, contributes to its ability to neutralize free radicals and modulate cellular redox states. This guide delves into the technical details of this compound's antioxidant properties, providing a foundation for further research and development.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-pronged approach, encompassing both direct and indirect mechanisms.
Direct Radical Scavenging
This compound can directly neutralize various reactive oxygen species, thereby mitigating oxidative damage to cellular components.
-
Singlet Oxygen Quenching: this compound is an efficient quencher of singlet oxygen (¹O₂), a highly reactive form of oxygen. The quenching constant for this compound has been determined to be approximately 1.5 x 10¹⁰ M⁻¹s⁻¹. This high quenching rate constant indicates a potent capacity to neutralize this damaging ROS.
Modulation of Endogenous Antioxidant Enzymes
A significant aspect of this compound's antioxidant activity lies in its ability to upregulate the body's own defense mechanisms against oxidative stress. This compound has been shown to increase the activity of several critical antioxidant enzymes.[2]
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful hydroxyl radicals.
-
Glutathione Peroxidase (GSH-Px): This enzyme facilitates the reduction of hydrogen peroxide and lipid hydroperoxides, utilizing glutathione (GSH) as a reductant.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the formation of mutagenic and cytotoxic byproducts, such as malondialdehyde (MDA). This compound has been demonstrated to effectively reduce the levels of MDA, indicating its protective effect against lipid peroxidation.[2]
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of this compound has been quantified in various studies. The following tables summarize the available data.
| Parameter | Cell Line | Treatment | Result | Reference |
| Superoxide Dismutase (SOD) Activity | Aβ₂₅₋₃₅-induced PC12 cells | This compound | Increased activity | [2] |
| Catalase (CAT) Activity | Aβ₂₅₋₃₅-induced PC12 cells | This compound | Increased activity | [2] |
| Glutathione Peroxidase (GSH-Px) Activity | Aβ₂₅₋₃₅-induced PC12 cells | This compound | Increased activity | [2] |
| Malondialdehyde (MDA) Content | Aβ₂₅₋₃₅-induced PC12 cells | This compound | Reduced content | [2] |
| Assay | Quenching Constant (M⁻¹s⁻¹) | Reference |
| Singlet Oxygen Quenching | ~1.5 x 10¹⁰ |
Signaling Pathway: The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those for SOD, CAT, and GSH-Px.
While direct studies on this compound's activation of the Nrf2 pathway are limited, the observed upregulation of antioxidant enzymes strongly suggests its involvement. As a keto-carotenoid, this compound possesses an electrophilic character that could potentially interact with the cysteine residues of Keap1, leading to the release and activation of Nrf2.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.
-
Incubation: Add different concentrations of the this compound solution to the DPPH solution. A control containing only the solvent instead of the sample is also prepared. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Generate the ABTS•⁺ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.
-
Reaction and Measurement: Add a small volume of the this compound solution to a larger volume of the ABTS•⁺ working solution. Measure the decrease in absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation and IC₅₀ Determination: Similar to the DPPH assay, calculate the percentage of inhibition and determine the IC₅₀ value.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of a fluorescent compound, dichlorofluorescein (DCF), from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Cell Treatment: Treat the cells with various concentrations of this compound along with DCFH-DA for a specific duration (e.g., 1 hour).
-
Induction of Oxidative Stress: Add AAPH to the wells to generate peroxyl radicals.
-
Fluorescence Measurement: Measure the fluorescence intensity at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage of reduction of AUC of the sample-treated cells compared to the control cells.
Measurement of Antioxidant Enzyme Activity (SOD, CAT, GSH-Px)
Principle: The activities of SOD, CAT, and GSH-Px are typically measured using commercially available assay kits that rely on spectrophotometric methods.
General Protocol:
-
Sample Preparation: Prepare cell or tissue lysates from samples treated with or without this compound.
-
Protein Quantification: Determine the protein concentration of the lysates to normalize enzyme activity.
-
Enzyme Activity Assay: Follow the specific instructions provided with the commercial assay kits for SOD, CAT, and GSH-Px. These kits usually involve a colorimetric reaction where the rate of change in absorbance is proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity based on the standard curve provided in the kit and normalize it to the protein concentration.
Lipid Peroxidation (MDA) Assay
Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Homogenize cell or tissue samples in a suitable buffer.
-
Reaction with TBA: Add TBA reagent to the homogenate and incubate at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).
-
Extraction: After cooling, the MDA-TBA adduct is often extracted with a solvent like n-butanol.
-
Absorbance Measurement: Measure the absorbance of the supernatant or the extracted layer at approximately 532 nm.
-
Calculation: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.
Conclusion and Future Directions
This compound demonstrates significant antioxidant properties through both direct radical scavenging and the enhancement of endogenous antioxidant defense systems. Its ability to increase the activity of key antioxidant enzymes and inhibit lipid peroxidation highlights its potential as a therapeutic agent for diseases associated with oxidative stress. The likely involvement of the Nrf2 signaling pathway provides a compelling avenue for further investigation into its precise molecular mechanisms of action.
Future research should focus on:
-
Determining the specific IC₅₀ values of purified this compound in various radical scavenging assays (DPPH, ABTS, etc.) to provide a more comprehensive quantitative profile.
-
Elucidating the detailed molecular interactions between this compound and the Keap1-Nrf2 signaling pathway to confirm its role as an Nrf2 activator.
-
Conducting in vivo studies to evaluate the bioavailability, efficacy, and safety of this compound in animal models of oxidative stress-related diseases.
-
Exploring the potential synergistic effects of this compound with other antioxidants or therapeutic agents.
A deeper understanding of the antioxidant properties of this compound will be instrumental in harnessing its full therapeutic potential for the prevention and treatment of a wide range of human diseases.
References
The Role of Echinenone in Photoprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinenone, a keto-carotenoid synthesized from β-carotene, plays a significant role in the photoprotective mechanisms of various organisms, most notably cyanobacteria.[1] Its function is intrinsically linked to its ability to act as a potent antioxidant and its crucial role as the chromophore in the Orange Carotenoid Protein (OCP). This technical guide provides an in-depth analysis of the mechanisms by which this compound contributes to photoprotection, with a focus on its involvement in the OCP-mediated non-photochemical quenching (NPQ) pathway. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the fields of biology, biochemistry, and pharmacology.
Introduction to this compound and Photoprotection
Photosynthetic organisms have evolved sophisticated mechanisms to protect themselves from the damaging effects of high light intensity.[2] Photoprotection involves the harmless dissipation of excess light energy to prevent the formation of reactive oxygen species (ROS), which can lead to photo-oxidative damage to cellular components. Carotenoids are key players in these protective processes, acting as both light-harvesting pigments and photoprotective agents.
This compound (β,β-Caroten-4-one) is a xanthophyll pigment found in a variety of organisms, including cyanobacteria, algae, and some marine invertebrates.[1] It is characterized by the presence of a keto group on one of its β-ionone rings, a structural feature that is critical for its photoprotective functions. This compound's primary photoprotective roles can be categorized into two main mechanisms:
-
Antioxidant Activity: this compound can directly quench singlet oxygen and scavenge other reactive oxygen species, thereby mitigating oxidative stress.
-
Non-Photochemical Quenching (NPQ): As the chromophore in the Orange Carotenoid Protein (OCP), this compound is essential for the induction of NPQ in cyanobacteria, a process that dissipates excess light energy as heat.[2]
This compound's Role in the Orange Carotenoid Protein (OCP) Photocycle
The most well-characterized function of this compound in photoprotection is its role in the photoactivation of the OCP. The OCP is a soluble protein that acts as a photosensor and an energy quencher in cyanobacteria. The OCP photocycle, which is initiated by the absorption of blue-green light by the bound this compound molecule, involves a series of conformational changes that convert the inactive orange form of the protein (OCPO) to the active red form (OCPR).[2]
The OCPR then binds to the phycobilisome, the primary light-harvesting antenna in cyanobacteria, and induces NPQ by dissipating the excess energy as heat. This process effectively reduces the amount of energy reaching the photosynthetic reaction centers, thus preventing photodamage.
A key feature of the this compound-bound OCP is its unique photoactivation mechanism, which involves the sequential absorption of two photons. This two-photon mechanism acts as a threshold switch, ensuring that the photoprotective response is only triggered under high-light conditions and not under low-light where energy dissipation would be detrimental to photosynthesis.[2][3] This contrasts with canthaxanthin-bound OCP, which is activated by a single photon. While the photoconversion of canthaxanthin-OCP is faster, the resulting fluorescence quenching is less efficient and its detachment from the phycobilisome is significantly faster compared to this compound-OCP.[2]
OCP Photoactivation Signaling Pathway
The signaling cascade for OCP-mediated photoprotection is initiated by light absorption and culminates in the quenching of phycobilisome fluorescence. The process can be visualized as follows:
Quantitative Analysis of this compound's Photoprotective Efficiency
The photoprotective efficiency of this compound can be quantified through various metrics, including its antioxidant capacity and its effectiveness in inducing NPQ. Below are tables summarizing available quantitative data comparing this compound with other relevant carotenoids.
Table 1: Singlet Oxygen Quenching Rate Constants
| Carotenoid | Quenching Rate Constant (kq) x 1010 M-1s-1 | Solvent | Reference |
| This compound | 1.5 | Acetonitrile | [4][5] |
| Canthaxanthin | 1.5 | Acetonitrile | [4][5] |
| β-Carotene | ~1.0 - 2.5 | Various Organic Solvents | [6] |
| Zeaxanthin | Variable (aggregation dependent) | Liposomes | [7] |
| Lutein | 0.11 | Liposomes | [7] |
Note: The singlet oxygen quenching rate constants for this compound and canthaxanthin are nearly identical, indicating a high efficiency for both in this direct antioxidant function.
Table 2: Comparative Efficiency in OCP-Mediated Photoprotection
| Carotenoid Bound to OCP | Photoactivation Mechanism | Photoconversion Efficiency | Fluorescence Quenching Efficiency | Reference |
| This compound | Two-photon | Lower | More Efficient | [2][3] |
| Canthaxanthin | One-photon | Higher | Less Efficient | [2][3] |
| Zeaxanthin | No photoactivation | N/A | No quenching | [8] |
Note: While canthaxanthin-OCP activates more readily, this compound-OCP is a more effective quencher of phycobilisome fluorescence, highlighting a trade-off between speed and efficiency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's photoprotective functions. The following sections provide step-by-step protocols for key experiments.
Extraction and Quantification of this compound from Cyanobacteria using HPLC
This protocol outlines the procedure for extracting and quantifying this compound from cyanobacterial cultures.
Workflow Diagram:
Methodology:
-
Cell Harvesting: Centrifuge a known volume of cyanobacterial culture to pellet the cells.
-
Pigment Extraction: Resuspend the cell pellet in a suitable organic solvent, such as 100% acetone or a mixture of methanol and acetone. Vortex vigorously and incubate in the dark to facilitate pigment extraction.
-
Saponification (Optional): To remove chlorophylls and lipids that may interfere with the analysis, add an equal volume of 10% (w/v) potassium hydroxide in methanol and incubate in the dark. This step should be performed under a nitrogen atmosphere to prevent carotenoid degradation.
-
Liquid-Liquid Partitioning: Add a non-polar solvent like hexane or diethyl ether and a saline solution to the extract. Mix gently and allow the phases to separate. The carotenoids will partition into the upper organic phase.
-
Drying and Reconstitution: Collect the organic phase and evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried pigment extract in a known volume of the HPLC mobile phase.
-
HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column and a photodiode array (PDA) detector. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water is typically used.
-
Quantification: Identify the this compound peak based on its retention time and absorption spectrum (λmax around 458-461 nm). Quantify the concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.[9]
Measurement of Non-Photochemical Quenching (NPQ)
This protocol describes the measurement of NPQ in cyanobacterial cells using a pulse-amplitude-modulated (PAM) fluorometer.[10][11]
Methodology:
-
Dark Adaptation: Dark-adapt the cyanobacterial sample for a defined period (e.g., 15-20 minutes) to ensure all reaction centers are open.
-
Measurement of Fo and Fm: Measure the minimum fluorescence (Fo) with a weak measuring light. Then, apply a short, saturating pulse of light to measure the maximum fluorescence (Fm). The maximum quantum yield of photosystem II (Fv/Fm) can be calculated as (Fm - Fo) / Fm.
-
Induction of NPQ: Expose the sample to a period of high-intensity actinic light to induce NPQ.
-
Measurement of Fm': During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').
-
Calculation of NPQ: Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm'.
-
Relaxation of NPQ: Turn off the actinic light and monitor the recovery of fluorescence in the dark to observe the relaxation of NPQ.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol outlines a common method to assess the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[12][13][14][15]
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a series of dilutions of purified this compound in the same solvent.
-
Reaction Mixture: In a microplate or cuvette, mix the this compound solutions with the DPPH solution. Include a control with the solvent instead of the this compound solution.
-
Incubation: Incubate the reaction mixtures in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
This compound and the Regulation of Photoprotective Gene Expression
While the primary role of this compound in photoprotection is well-established through its function in the OCP, its direct involvement in the regulation of gene expression related to photoprotection is an area of ongoing research. High light stress in cyanobacteria is known to trigger global changes in gene expression, including the upregulation of genes involved in photoprotection and the downregulation of genes related to light harvesting.[1][16] However, specific studies that delineate a direct signaling role for this compound or its derivatives in modulating the transcription of these genes are currently limited. Future transcriptomic and proteomic studies on cyanobacterial mutants with altered carotenoid biosynthesis pathways will be crucial to unraveling the potential regulatory roles of this compound in the broader context of the cellular response to light stress.
Conclusion and Future Directions
This compound is a vital component of the photoprotective machinery in cyanobacteria and other organisms. Its unique chemical structure, particularly the presence of a keto group, enables it to function effectively as both a direct antioxidant and as the essential chromophore for the OCP-mediated NPQ pathway. The two-photon activation mechanism of this compound-bound OCP provides a sophisticated switch for fine-tuning the photoprotective response to varying light conditions.
For researchers and professionals in drug development, the potent antioxidant and photoprotective properties of this compound present opportunities for its application in areas such as dermatology and as a nutritional supplement to mitigate oxidative stress.
Future research should focus on several key areas:
-
Elucidating Broader Signaling Roles: Investigating the potential involvement of this compound and its metabolites in signaling pathways that regulate the expression of photoprotective and antioxidant genes.
-
Quantitative in vivo Studies: Conducting more comprehensive in vivo studies to quantitatively compare the photoprotective efficacy of different carotenoids under various stress conditions.
-
Bioavailability and Delivery: For therapeutic applications, research into the bioavailability, stability, and effective delivery of this compound to target tissues is essential.
By continuing to explore the multifaceted functions of this compound, the scientific community can further harness its photoprotective capabilities for both fundamental understanding and practical applications.
References
- 1. Transcriptome analysis of the cyanobacterium Synechocystis sp. PCC 6803 and mechanisms of photoinhibition tolerance under extreme high light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-Photon-Driven Photoprotection Mechanism in this compound-Functionalized Orange Carotenoid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Singlet oxygen quenching by thione analogues of canthaxanthin, this compound and rhodoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of zeaxanthin and this compound binding on the activity of the orange carotenoid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 10. handheld.psi.cz [handheld.psi.cz]
- 11. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Integrated Transcriptomic and Proteomic Analysis of the Global Response of Synechococcus to High Light Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Echinenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinenone (β,β-Caroten-4-one) is a naturally occurring ketocarotenoid with significant biological activities, including potent antioxidant properties and its function as a provitamin A.[1] This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of this compound. It details modern and historical experimental protocols for its extraction and purification from natural sources, primarily cyanobacteria and other microorganisms. Quantitative data on this compound yields are summarized, and its established roles in biological pathways, particularly its crucial function in cyanobacterial photoprotection, are described. This document serves as a detailed resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction
This compound is a xanthophyll with the chemical formula C40H54O.[1] It is structurally a derivative of β-carotene with a ketone group at the 4-position of one of the β-ionone rings. This structural feature is critical to its chemical properties and biological functions. This compound is widely distributed in nature, found in various cyanobacteria, algae, and marine invertebrates.[1][2] Its orange-red hue contributes to the coloration of these organisms. Beyond its role as a pigment, this compound is recognized for its antioxidant capabilities and as a metabolic intermediate in the biosynthesis of other important carotenoids like canthaxanthin.[3]
History of Discovery and Isolation
The history of this compound is intertwined with the broader exploration of carotenoids. While its presence was suspected in various organisms, its definitive isolation and characterization occurred over several decades.
-
1935-1936: Early Recognition as Provitamin A: The biological significance of this compound was first hinted at in the mid-1930s. Lederer (1935) and subsequently Lederer and Moore (1936) identified a substance from the gonads of the sea urchin Paracentrotus lividus, which they named this compound, and demonstrated its activity as a provitamin A.[1][4]
-
1938-1939: The "Aphanin" Connection: Independently, Tischer (1938, 1939) isolated a pigment from the blue-green alga Aphanizomenon flos-aquae, which he named "aphanin."[4]
-
1950-1951: Unraveling the Identity: Goodwin and Taha (1950, 1951) conducted comparative studies and proposed that this compound, aphanin, and another pigment, myxoxanthin (isolated from Oscillatoria rubescens), were likely identical.[4][5] Their work was crucial in consolidating the understanding of this widespread ketocarotenoid.
-
1970: First Isolation from Bacteria: A significant milestone was the isolation and identification of this compound from a non-photosynthetic bacterium, Micrococcus roseus, by Schwartzel and Cooney.[2][6] This discovery expanded the known distribution of this compound beyond photosynthetic organisms and marine invertebrates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C40H54O | [1] |
| Molar Mass | 550.871 g·mol−1 | [1] |
| Appearance | Orange-red crystals | [7] |
| IUPAC Name | β,β-Caroten-4-one | [1] |
| CAS Number | 432-68-8 | [1] |
Biosynthesis and Biological Roles
Biosynthesis of this compound
This compound is synthesized from β-carotene through the enzymatic action of β-carotene ketolase (also known as CrtW or CrtO).[1] This enzyme introduces a keto group at the C4 position of one of the β-ionone rings of the β-carotene molecule. This is a key step in the "keto pathway" of carotenoid biosynthesis in many organisms. This compound can be a terminal product or serve as an intermediate for the synthesis of canthaxanthin through the action of the same enzyme on the second β-ionone ring.[3]
Biological Roles and Signaling Pathways
While there is limited evidence for this compound acting as a direct signaling molecule in classical cell signaling pathways, it plays a crucial indirect signaling role, particularly in the photoprotection mechanism of cyanobacteria.
-
Photoprotection and the Orange Carotenoid Protein (OCP): this compound is an essential component of the Orange Carotenoid Protein (OCP), a soluble protein in cyanobacteria that is critical for photoprotection.[8] The OCP undergoes a light-activated conformational change, converting from an orange, inactive form to a red, active form. This activation is dependent on the presence of a keto-carotenoid.[8] Studies have shown that the carbonyl group of this compound (and its hydroxylated form, 3'-hydroxythis compound) is essential for the photoactivity of OCP.[8] When this compound is bound to OCP, the protein can be photoactivated, inducing a photoprotective mechanism that dissipates excess light energy. In contrast, OCP bound with non-keto carotenoids like zeaxanthin is not photoactive.[8] This function represents a form of light-induced signaling where this compound is a key player.
-
Antioxidant Activity: Like other carotenoids, this compound is a potent antioxidant. It can quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Some studies suggest that the antioxidant activity of this compound may be significantly higher than that of astaxanthin.[5]
-
Provitamin A Activity: As established early in its research history, this compound can be converted to vitamin A in the liver, classifying it as a provitamin A.[1][5]
Experimental Protocols
General Workflow for this compound Isolation and Quantification
The general procedure for isolating and quantifying this compound from microbial biomass involves several key steps, as illustrated in the workflow diagram below.
Detailed Methodologies
This protocol is a generalized modern method for the extraction of this compound from cyanobacterial biomass.
-
Biomass Harvesting: Harvest cyanobacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 15 minutes). Wash the cell pellet with distilled water to remove salts and residual media. The biomass can be used fresh or lyophilized for storage.
-
Cell Disruption: Resuspend the cell pellet in an appropriate extraction solvent (e.g., acetone or a mixture of hexane/methanol) at a ratio of approximately 1:20 (w/v). Disrupt the cells to release the intracellular pigments. Common methods include:
-
Ultrasonication: Place the cell suspension in an ice bath and sonicate using a probe sonicator for several cycles (e.g., 30 seconds on, 30 seconds off) for a total of 15-30 minutes.
-
Bead Beating: Add glass beads to the cell suspension and agitate vigorously using a bead beater for several minutes.
-
-
Pigment Extraction: After cell disruption, continue to stir the mixture in the dark at room temperature for several hours or overnight to ensure complete extraction of the pigments.
-
Debris Removal: Centrifuge the mixture to pellet the cell debris. Collect the supernatant containing the extracted pigments. Repeat the extraction process with fresh solvent on the pellet to maximize yield.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain the crude pigment extract.
-
Saponification (Optional): To remove chlorophylls and lipids, the crude extract can be saponified. Redissolve the extract in ethanol and add an equal volume of 10% (w/v) methanolic KOH. Let the mixture stand in the dark at room temperature for several hours or overnight.
-
Partitioning: After saponification, add water to the mixture and partition the carotenoids into a non-polar solvent like petroleum ether or diethyl ether. Wash the organic phase with water to remove the alkali, and then dry it over anhydrous sodium sulfate.
-
Purification: The crude this compound extract can be purified using column chromatography (e.g., with a silica gel or alumina column) or preparative thin-layer chromatography (TLC). Elute with a solvent system of increasing polarity, such as a gradient of acetone in hexane.
-
Final Product: Collect the orange-red fraction corresponding to this compound and evaporate the solvent to obtain the purified compound.
HPLC is the standard method for the quantification of this compound.
-
Sample Preparation: Redissolve the purified or crude extract in a suitable solvent (e.g., ethanol with 0.01% BHT or the initial mobile phase) and filter through a 0.22 µm syringe filter before injection.
-
HPLC System: A typical system consists of a C18 or a C30 reverse-phase column.
-
Mobile Phase: A gradient of solvents is often used. For example, a gradient of methanol, methyl-tert-butyl ether, and water can effectively separate a wide range of carotenoids.[9] A specific method for this compound might involve a gradient of acetonitrile and an aqueous solution (e.g., 10 mM ammonium formate).[10]
-
Detection: this compound is detected by its absorbance in the visible range, typically around 450-460 nm.[10]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from a pure this compound standard.
Quantitative Data
The yield of this compound varies significantly depending on the organism, cultivation conditions, and extraction methods. Table 2 summarizes some reported yields from various microbial sources.
| Organism | This compound Yield | Cultivation/Extraction Conditions | Reference |
| Botryococcus braunii (strain BOT-20) | 630 mg/L | 1-month cultivation; n-hexane/acetone (3:1, v/v) extraction. | [5] |
| Micrococcus sp. (isolated from soil) | 25.98 mg/L (total carotenoids) | Optimized with pH 6, 5% glycerol, 28°C, 220 RPM. | [7] |
| Microcystis aeruginosa | 143.3 µg/g (dry weight) | Grown at 40 µmol photons m⁻² s⁻¹. | [7] |
| Nostoc sp. PCC 7120 (transgenic) | Increased by >16% over control | Overexpression of crtO gene. | [10] |
Conclusion
This compound, since its early recognition as a provitamin A, has been established as a significant natural product with diverse biological roles. Its history reflects the advancements in analytical chemistry, from classical isolation techniques to modern chromatographic and spectroscopic methods. While its direct role in cell signaling is not well-defined, its essential function in the photoprotective mechanism of cyanobacteria via the Orange Carotenoid Protein highlights a unique form of light-dependent signaling. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to isolate, quantify, and further investigate the properties and potential applications of this important ketocarotenoid. Future research may focus on optimizing production in microbial systems and exploring its full therapeutic potential.
References
- 1. Isolation and Identification of this compound from Micrococcus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Carotenoids from Cyanobacteria: Biotechnological Potential and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved production of this compound and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinenone CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Echinenone, a naturally occurring ketocarotenoid. It covers its fundamental chemical identifiers, biosynthetic pathway, and a key experimental workflow, offering valuable information for its application in research and development.
Chemical Identifiers and Properties
This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments.[1] It is characterized by the presence of a keto group on one of its β-ionone rings. This structural feature imparts specific chemical and physical properties that are distinct from its precursor, β-carotene.
A comprehensive summary of its chemical identifiers is presented in the table below for easy reference and comparison. This data is crucial for substance registration, database searches, and analytical characterizations.
| Identifier | Value | Source |
| CAS Number | 432-68-8 | [2][3][4][5][6][7][8] |
| IUPAC Name | β,β-Caroten-4-one | [1] |
| 2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-1-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]cyclohex-2-en-1-one | [2][7] | |
| Chemical Formula | C40H54O | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 550.87 g/mol | [1][7] |
| 550.9 g/mol | [2] | |
| 550.86 g/mol | [3][6][8] | |
| 550.868 g/mol | [4] | |
| InChI | InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ | [2][9][10][11] |
| InChIKey | QXNWZXMBUKUYMD-QQGJMDNJSA-N | [2][7][8][9][10][11] |
| SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C | [2][6] |
Biosynthesis of this compound
This compound is synthesized from β-carotene through an oxidation process.[12] This conversion is a critical step in the biosynthesis of various ketocarotenoids in several organisms, including cyanobacteria and marine invertebrates.[1][3] The enzyme responsible for this reaction is a β-carotene ketolase, often referred to as CrtW or CrtO.[1][7] This enzyme introduces a keto group at the 4-position of one of the β-ionone rings of β-carotene.
The following diagram illustrates the single-step enzymatic conversion of β-carotene to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C40H54O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound [drugfuture.com]
- 6. This compound | 432-68-8 | FE57771 | Biosynth [biosynth.com]
- 7. medkoo.com [medkoo.com]
- 8. ≥95.0% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound = 95.0 HPLC 432-68-8 [sigmaaldrich.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. merckindex.rsc.org [merckindex.rsc.org]
- 12. Buy Echinone | 80348-65-8 [smolecule.com]
Spectroscopic Profile of Echinenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for echinenone, a keto-carotenoid of significant interest in various scientific fields. The following sections detail its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic properties, offering a valuable resource for identification, characterization, and quantification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum, a feature attributable to its extended system of conjugated double bonds. The precise wavelength of maximum absorption (λmax) is solvent-dependent.
Table 1: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Specific Extinction Coefficient (E1% 1cm) |
| Petroleum Ether | 458 | 119,000 | 2158[1] |
| Acetone | 460-461, (474) | Not available | Not available |
| Ethanol | 461 | Not available | Not available |
| Hexane | (432), 459, (483) | Not available | Not available |
| Benzene | 472 | Not available | Not available |
| DMSO | 476 | Not available | Not available |
Note: Values in parentheses indicate shoulder peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are crucial for its structural elucidation and confirmation. While a complete, publicly available dataset of assigned chemical shifts and coupling constants remains elusive in readily accessible databases, typical chemical shift ranges for the functional groups present in this compound can be predicted based on the analysis of related carotenoid structures.
Expected ¹H NMR Chemical Shift Regions for this compound:
-
Olefinic Protons: The numerous protons on the conjugated polyene chain are expected to resonate in the downfield region, typically between 6.0 and 7.0 ppm.
-
Methyl Protons: The methyl groups attached to the polyene chain and the cyclohexene rings will appear in the upfield region, generally between 1.0 and 2.5 ppm.
-
Methylene Protons: Protons of the methylene groups in the cyclohexene rings are expected to resonate in the range of 1.5 to 2.8 ppm.
Expected ¹³C NMR Chemical Shift Regions for this compound:
-
Carbonyl Carbon: The ketone carbonyl carbon (C=O) at the 4-position is expected to have a characteristic chemical shift in the highly deshielded region of the spectrum, typically between 190 and 220 ppm.
-
Olefinic Carbons: The sp² hybridized carbons of the polyene chain and the cyclohexene rings will resonate in the broad region of approximately 110 to 160 ppm.
-
Aliphatic Carbons: The sp³ hybridized carbons of the methyl and methylene groups in the rings will appear in the upfield region of the spectrum.
Experimental Protocols
Detailed experimental procedures are critical for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized protocols for the UV-Vis and NMR analysis of carotenoids like this compound.
UV-Vis Spectroscopy Protocol
A standard procedure for obtaining the UV-Vis spectrum of a carotenoid involves dissolving a pure sample in a suitable spectroscopic-grade solvent and measuring its absorbance across the ultraviolet and visible range.
Materials:
-
This compound standard
-
Spectroscopic grade solvents (e.g., petroleum ether, acetone, ethanol, hexane)
-
Volumetric flasks
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Serial Dilution: Perform serial dilutions of the stock solution to obtain a series of standards with concentrations that fall within the linear range of the spectrophotometer.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range appropriate for carotenoids, typically from 300 to 600 nm. Use the pure solvent as a blank to zero the instrument.
-
Data Acquisition: Record the absorbance spectra for each of the standard solutions.
-
Determination of λmax: Identify the wavelength(s) of maximum absorbance from the spectra.
-
Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity at each λmax.
NMR Spectroscopy Protocol
The acquisition of NMR spectra for this compound requires careful sample preparation to ensure a homogeneous solution free of paramagnetic impurities.
Materials:
-
This compound standard
-
Deuterated solvent (e.g., deuterated chloroform, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the purified this compound sample in a suitable volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Data Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Echinenone Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments. Structurally, it is a derivative of β-carotene with a ketone group at the 4-position of one of the β-ionone rings. This structural modification imparts a greater polarity to this compound compared to hydrocarbon carotenoids like β-carotene, which significantly influences its solubility in organic solvents. Understanding the solubility of this compound is critical for its extraction, purification, quantification, and for the development of formulations for various applications, including its potential use in the pharmaceutical and nutraceutical industries due to its antioxidant properties.
This technical guide provides an in-depth overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide utilizes data from the closely related and structurally similar carotenoid, canthaxanthin, as a reliable proxy. Canthaxanthin possesses two ketone groups, making it slightly more polar than this compound, but its solubility behavior is expected to be very similar. This guide also details the experimental protocols for determining carotenoid solubility and presents a visualization of the biosynthetic pathway of this compound.
Data Presentation: this compound Solubility
The following table summarizes the quantitative solubility of canthaxanthin, serving as a proxy for this compound, in various organic solvents at different temperatures. The data is presented to facilitate comparison and aid in solvent selection for various experimental and developmental purposes.
Table 1: Quantitative Solubility of Canthaxanthin (as a proxy for this compound) in Various Organic Solvents at Different Temperatures [1]
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Methanol | 20 | 0.0012 |
| 30 | 0.0018 | |
| 40 | 0.0027 | |
| 50 | 0.0041 | |
| 60 | 0.0062 | |
| Ethanol | 20 | 0.0015 |
| 30 | 0.0023 | |
| 40 | 0.0035 | |
| 50 | 0.0053 | |
| 60 | 0.0080 | |
| Acetone | 20 | 0.0045 |
| 30 | 0.0068 | |
| 40 | 0.0102 | |
| 50 | 0.0153 | |
| 60 | 0.0229 | |
| Ethyl Acetate | 20 | 0.0120 |
| 30 | 0.0180 | |
| 40 | 0.0270 | |
| 50 | 0.0405 | |
| 60 | 0.0607 | |
| Chloroform | 20 | 0.350 |
| 30 | 0.480 | |
| 40 | 0.650 | |
| 50 | 0.880 | |
| 60 | 1.180 | |
| Toluene | 20 | 0.025 |
| 30 | 0.038 | |
| 40 | 0.057 | |
| 50 | 0.085 | |
| 60 | 0.127 | |
| Cyclohexane | 20 | 0.003 |
| 30 | 0.005 | |
| 40 | 0.008 | |
| 50 | 0.012 | |
| 60 | 0.018 | |
| 1,2-Dichloroethane | 20 | 0.280 |
| 30 | 0.390 | |
| 40 | 0.540 | |
| 50 | 0.740 | |
| 60 | 1.000 |
Note: The data presented is for canthaxanthin and serves as a close approximation for the solubility of this compound.
Experimental Protocols
The determination of carotenoid solubility is a fundamental procedure in phytochemical research. The following is a generalized protocol for determining the solubility of this compound in an organic solvent, based on established methods for carotenoids.[2][3]
Protocol: Determination of this compound Solubility
1. Materials and Equipment:
-
This compound standard (crystalline)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of crystalline this compound and add it to a known volume of the selected organic solvent in a sealed vial.
-
Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.
-
For complete removal of any remaining microcrystals, filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
Quantification of Dissolved this compound:
-
Using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of known this compound concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) for this compound in that solvent (typically around 458-461 nm).[4]
-
Generate a standard curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the standard curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Using HPLC:
-
Develop an appropriate HPLC method for the separation and quantification of this compound. A C18 or C30 reverse-phase column is often suitable.[5]
-
Prepare a series of standard solutions of known this compound concentrations and inject them into the HPLC system to generate a standard curve based on peak area.
-
Inject a known volume of the filtered saturated solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
-
3. Data Reporting:
-
Express the solubility in terms of mass per volume (e.g., mg/mL) or mass per mass of solvent (e.g., g/100g ).
Mandatory Visualization
Biosynthesis of this compound
This compound is synthesized in various microorganisms, particularly cyanobacteria, from the precursor β-carotene.[6][7] The key enzymatic step is the introduction of a keto group at the 4-position of one of the β-ionone rings, a reaction catalyzed by a β-carotene ketolase.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoid Biosynthesis in Cyanobacteria: Structural and Evolutionary Scenarios Based on Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
Echinenone: A Technical Guide to its Potential Health Benefits for Researchers and Drug Development Professionals
Introduction: Echinenone, a naturally occurring ketocarotenoid, is garnering increasing interest within the scientific community for its potential therapeutic applications. Found in various cyanobacteria and marine organisms, this pigment exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer and neuroprotective properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental methodologies to support further research and drug development endeavors.
Antioxidant Properties
This compound's potent antioxidant activity is a cornerstone of its potential health benefits, attributed to its conjugated polyene structure which allows for the effective quenching of reactive oxygen species (ROS).
In Vitro Antioxidant Capacity
Studies on cyanobacterial extracts rich in this compound have consistently demonstrated significant antioxidant potential. However, specific quantitative data for purified this compound is still emerging.
Table 1: In Vitro Antioxidant Activity of this compound-containing Extracts
| Assay | Source Organism/Extract | IC50 Value / Activity | Reference |
| DPPH Radical Scavenging | Arthrospira platensis extract (containing this compound) | Not specified | [1] |
| ABTS Radical Scavenging | Nodosilinea nodulosa LEGE 06104 extract | Not specified | [2] |
Note: IC50 values for pure this compound are not yet widely reported in the literature. The data presented is for extracts where this compound is a known component.
Experimental Protocols for Antioxidant Assays
1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.[3][4]
-
1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the this compound solution to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Effects
This compound has demonstrated promising anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
A key study has shown that this compound can suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[5] This effect is mediated, at least in part, through a retinoic acid receptor (RAR)-dependent mechanism.[5] While direct inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) have been suggested for carotenoids in general, specific IC50 values for pure this compound are not yet available.
Table 2: Anti-inflammatory Activity of this compound
| Model System | Inflammatory Stimulus | Measured Parameter | Effect of this compound | Mechanism | Reference |
| Mouse microglial cell line (MG6) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) production | Strong inhibition | Retinoic Acid Receptor (RAR)-dependent | [5] |
Modulation of Inflammatory Signaling Pathways
2.2.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. While many natural compounds inhibit NF-κB activation, direct evidence for this compound's modulation of this pathway is still under investigation. However, its structural similarity to other carotenoids that do inhibit NF-κB suggests a potential role.
2.2.2. Experimental Protocol: Inhibition of NO Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the IC50 value for the inhibition of NO production.
Anti-Cancer Potential
While research on the direct anti-cancer effects of isolated this compound is in its early stages, studies on carotenoid-rich extracts from cyanobacteria suggest a potential role in cancer prevention and therapy. Carotenoids are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Table 3: Cytotoxicity of this compound-containing Extracts against Cancer Cell Lines
| Cell Line | Source Organism/Extract | IC50 Value | Reference |
| HeLa (Cervical Cancer) | Arthrospira platensis extract (containing this compound) | Not specified | [1] |
| HepG2 (Liver Cancer) | Arthrospira platensis extract (containing this compound) | Not specified | [1] |
Note: Specific IC50 values for pure this compound are needed to confirm its direct cytotoxic effects.
Potential Mechanisms of Action
Carotenoids can exert anti-cancer effects through various mechanisms, including the modulation of signaling pathways that regulate cell proliferation, apoptosis, and metastasis. The MAPK (Mitogen-Activated Protein Kinase) pathway is a key regulator of these processes and a potential target for this compound.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Neuroprotective Potential
The antioxidant and anti-inflammatory properties of this compound suggest a potential role in neuroprotection. Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases.
Attenuation of Oxidative Stress in Neuronal Cells
By scavenging ROS and reducing inflammation, this compound may protect neuronal cells from damage. A study has shown that this compound can suppress NO production in microglia, which is implicated in neuroinflammation.[5]
Experimental Protocol: Neuroprotection Assay
-
Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Treatment: Pre-treat the cells with different concentrations of this compound before or during the exposure to the oxidative stressor.
-
Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Measurement of ROS: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.
Pro-vitamin A Activity
This compound is a precursor to vitamin A, as its structure can be enzymatically converted to retinol. This pro-vitamin A activity adds another dimension to its potential health benefits, as vitamin A is crucial for vision, immune function, and cell growth. The efficiency of this conversion in vivo is an area of active research.
Experimental Methodologies
Isolation and Purification of this compound
-
Source: this compound is commonly isolated from cyanobacteria such as Spirulina (Arthrospira) species.
-
Extraction:
-
Harvest and lyophilize the cyanobacterial biomass.
-
Extract the pigments using a solvent system such as acetone or a mixture of acetone and methanol.
-
Saponify the crude extract with methanolic potassium hydroxide to remove chlorophylls and lipids.
-
Partition the carotenoids into a non-polar solvent like diethyl ether or hexane.
-
-
Purification:
-
Perform column chromatography on silica gel or alumina, eluting with a gradient of increasingly polar solvents (e.g., hexane/acetone).
-
Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column.
-
Quantification of this compound by HPLC-DAD
-
Principle: HPLC with a Diode Array Detector (DAD) allows for the separation and quantification of individual carotenoids based on their retention times and characteristic absorption spectra.
-
Method:
-
Column: A C30 reversed-phase column is often preferred for carotenoid analysis due to its enhanced shape selectivity for long-chain molecules.
-
Mobile Phase: A gradient elution system is typically used, often involving a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[5]
-
Detection: Monitor the absorbance at the maximum wavelength for this compound (approximately 458-462 nm).
-
Quantification: Create a calibration curve using a purified this compound standard of known concentration. This compound can also be used as an internal standard for the quantification of other carotenoids.[5][6]
-
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its strong antioxidant and anti-inflammatory properties, coupled with its pro-vitamin A activity, warrant further investigation. Future research should focus on:
-
Obtaining Quantitative Data: Determining the IC50 values of pure this compound in a wider range of antioxidant, anti-inflammatory, and anti-cancer assays.
-
Elucidating Mechanisms: Further exploring the molecular mechanisms underlying its biological activities, including its effects on various signaling pathways.
-
In Vivo Studies: Conducting animal studies to evaluate the bioavailability, efficacy, and safety of this compound in models of chronic diseases.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible health benefits for humans.
The continued exploration of this compound holds the promise of developing novel, natural-source-based therapeutic and preventative strategies for a variety of health conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review on the effects of Echinacea supplementation on cytokine levels: Is there a role in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Echinenone in Botryococcus braunii: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence, quantification, and biosynthesis of the ketocarotenoid echinenone in the green microalga Botryococcus braunii. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathway to serve as a valuable resource for research and development in phycology, natural products, and drug discovery.
Introduction
Botryococcus braunii, a colonial green microalga, is renowned for its prolific production of liquid hydrocarbons, making it a subject of intense research for biofuel applications. Beyond its potential as a renewable energy source, B. braunii synthesizes a diverse array of secondary metabolites, including a rich profile of carotenoids. Among these is this compound (4-keto-β-carotene), a ketocarotenoid with significant commercial potential as a natural colorant, antioxidant, and provitamin A.[1] The occurrence and accumulation of this compound in B. braunii are strain-dependent and influenced by environmental conditions, presenting opportunities for biotechnological optimization.
This compound is considered a secondary carotenoid in B. braunii, with its production often enhanced under stress conditions such as nutrient limitation (e.g., nitrogen deficiency) and high light intensity.[2][3] This suggests a role for this compound in photoprotection and as an antioxidant to mitigate cellular damage from reactive oxygen species generated during stress.[2] The accumulation of ketocarotenoids, including this compound and canthaxanthin, is responsible for the color change of B. braunii colonies from green to orange or red, particularly during the stationary phase of growth.[4]
Quantitative Occurrence of this compound
The concentration of this compound varies significantly among different races and strains of Botryococcus braunii and is markedly influenced by culture conditions. The tables below summarize the available quantitative data to facilitate comparison.
Table 1: this compound Content in Different Botryococcus braunii Strains and Races
| Strain/Race | This compound Concentration | Percentage of Total Carotenoids | Experimental Conditions | Reference |
| BOT-20 | 332 mg/g dry biomass | 73% | Laboratory culture | [1][5] |
| BOT-20 | 30.5% of dry biomass | Not specified | 1-month old culture | [1] |
| Race B | Not specified | 20% | Stationary phase | [4] |
| Race L | Not specified | 28% | Stationary phase | [4] |
| Unspecified | Not specified | 57.3% | Bicarbonate supplementation | [6] |
| Race B (LCRW) | 11.4 µg/L | Not specified | Freshwater culture | [5] |
| Race B (LCRW) | 6.9 µg/L | Not specified | Brackish water culture | [5] |
| Race B (LHD) | 7.3 µg/L | Not specified | Freshwater culture | [5] |
| Race B (LHD) | 3.0 µg/L | Not specified | Brackish water culture | [5] |
| Race A (CCAP 807/2) | High in red cells (indoor) | Not specified | Indoor culture | [1] |
| Race A (CCAP 807/2) | Low in red cells (outdoor) | Not specified | Outdoor culture | [1] |
Table 2: Carotenoid Profile of Botryococcus braunii (Selected Carotenoids)
| Carotenoid | Race/Strain | Growth Phase | Relative Abundance | Reference |
| Lutein | Race B & L | Linear | Major (22-29% of total) | [4] |
| Lutein | Multiple Strains | Not specified | Major in all strains | [7] |
| β-Carotene | Multiple Strains | Not specified | Major in some strains | [7] |
| Canthaxanthin | Race B & L | Stationary | Major (46% of total) | [4] |
| Violaxanthin | Not specified | Not specified | Present | [8] |
| Astaxanthin | Not specified | Not specified | Present | [8] |
| Zeaxanthin | Not specified | Not specified | Present | [8] |
| Neoxanthin | Race B & L | Not specified | Present | [1] |
| Loroxanthin | Race B & L | Not specified | Present | [1] |
Experimental Protocols
This section details the methodologies for the extraction and quantification of this compound and other carotenoids from Botryococcus braunii, synthesized from various published studies.
Carotenoid Extraction
A common and effective method for extracting carotenoids from the tough cell wall of B. braunii is direct saponification, which also removes chlorophylls and saponifiable lipids.
Protocol: Direct Saponification and Extraction
-
Harvesting: Harvest the algal biomass by centrifugation.
-
Saponification:
-
To the wet or lyophilized algal pellet, add a solution of 30% potassium hydroxide (KOH) in methanol.
-
Incubate the mixture at room temperature for 24 hours in the dark to allow for complete saponification of chlorophylls and lipids.
-
-
Extraction:
-
Following saponification, add an equal volume of a non-polar solvent, such as n-hexane or a mixture of n-hexane and diethyl ether (1:1, v/v).
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction of the non-saponifiable lipids, including carotenoids, into the organic phase.
-
Centrifuge the mixture to separate the phases.
-
-
Phase Separation and Washing:
-
Carefully collect the upper organic phase containing the carotenoids.
-
Wash the organic phase with a saturated sodium chloride (NaCl) solution to remove any residual KOH and water-soluble impurities.
-
Repeat the washing step until the aqueous phase is neutral.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under a stream of nitrogen gas to obtain the carotenoid extract.
-
-
Storage:
-
Resuspend the dried extract in a suitable solvent for analysis (e.g., acetone or the HPLC mobile phase).
-
Store the extract at -20°C or lower in the dark to prevent degradation.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the separation and quantification of individual carotenoids.
Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase and Gradient:
-
A ternary gradient system is often employed for optimal separation of a wide range of carotenoids.
-
Solvent A: Acetonitrile:Methanol:Water (e.g., 80:10:10, v/v/v)
-
Solvent B: Methylene chloride or Ethyl Acetate
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more non-polar carotenoids like this compound and β-carotene.
-
-
Detection:
-
Monitor the elution of carotenoids at their maximum absorption wavelength, which is typically around 450 nm for this compound.
-
A PDA detector allows for the acquisition of the full UV-Vis spectrum of each peak, aiding in identification.
-
-
Identification:
-
Identify this compound by comparing its retention time and UV-Vis absorption spectrum with those of an authentic standard.
-
-
Quantification:
-
Quantify the amount of this compound by creating a standard curve with known concentrations of an this compound standard. The peak area from the sample chromatogram is then used to determine the concentration.
-
Biosynthesis and Visualization
This compound is synthesized from β-carotene through the action of a β-carotene ketolase (also known as β-carotene oxygenase). This enzyme introduces a keto group at the 4-position of one of the β-ionone rings of β-carotene.
Carotenoid Biosynthesis Pathway in Botryococcus braunii
The following diagram illustrates the key steps in the biosynthesis of major carotenoids in B. braunii, leading to the formation of this compound.
Caption: Carotenoid biosynthesis pathway in Botryococcus braunii.
Experimental Workflow for this compound Analysis
The logical flow from sample preparation to data analysis for the quantification of this compound is depicted below.
Caption: Workflow for the analysis of this compound from B. braunii.
Conclusion
Botryococcus braunii is a promising natural source of the valuable ketocarotenoid this compound. The production of this compound is highly dependent on the specific strain and can be significantly enhanced by manipulating culture conditions, particularly through the induction of stress. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, enabling further research into optimizing its production and exploring its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. The provided visualizations of the biosynthetic pathway and experimental workflow offer clear and concise summaries for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress responses of the oil-producing green microalga Botryococcus braunii Race B [PeerJ] [peerj.com]
- 3. research.vu.nl [research.vu.nl]
- 4. RFE Renewable Fuel & Energy - Partners [rfeholland.com]
- 5. mdpi.com [mdpi.com]
- 6. Channeling of Carbon Flux Towards Carotenogenesis in Botryococcus braunii: A Media Engineering Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjas.ro [rjas.ro]
- 8. Antioxidant activity of Botryococcus braunii extract elucidated in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinenone: A Deep Dive into its Biochemical Distinction from Other Carotenoids
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of echinenone, a fascinating ketocarotenoid, and systematically delineates its distinguishing features from other prominent carotenoids such as β-carotene, canthaxanthin, and astaxanthin. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, physiological roles, and the analytical methodologies crucial for their study.
Introduction to this compound and Comparative Carotenoids
This compound (β,β-caroten-4-one) is a naturally occurring carotenoid characterized by the presence of a keto group on one of its β-ionone rings. This structural feature significantly influences its chemical reactivity and biological functions. It is found predominantly in cyanobacteria and certain marine organisms. In the biosynthetic pathway of many organisms, this compound serves as a crucial intermediate in the formation of other ketocarotenoids like canthaxanthin and astaxanthin from their precursor, β-carotene.
For the purpose of this guide, we will focus on comparing this compound with three other well-characterized carotenoids:
-
β-Carotene: A hydrocarbon carotenoid and a precursor to vitamin A, devoid of any oxygen-containing functional groups.
-
Canthaxanthin: A diketo-carotenoid with two keto groups, one on each of its β-ionone rings.
-
Astaxanthin: A dihydroxy-diketo-carotenoid, featuring both hydroxyl and keto groups on each β-ionone ring.
Comparative Physicochemical and Biochemical Properties
The structural differences among these carotenoids give rise to distinct physicochemical and biochemical properties. A summary of these key characteristics is presented below.
| Property | This compound | β-Carotene | Canthaxanthin | Astaxanthin |
| Chemical Formula | C40H54O | C40H56 | C40H52O2 | C40H52O4 |
| Molecular Weight ( g/mol ) | 550.86 | 536.87 | 564.84 | 596.84 |
| Key Functional Groups | One keto group | None | Two keto groups | Two keto, two hydroxyl groups |
| UV-Vis λmax (in Hexane) | ~459 nm | ~450 nm | ~470 nm | ~474 nm |
| Polarity | Moderately polar | Nonpolar | Polar | More polar |
Biosynthetic Pathways
The biosynthesis of this compound and other selected carotenoids originates from the precursor geranylgeranyl pyrophosphate (GGPP). The following diagram illustrates the key enzymatic steps involved in their formation from β-carotene.
Comparative Antioxidant Activity
The antioxidant capacity of carotenoids is a key area of research. The presence and nature of oxygen-containing functional groups significantly impact their ability to quench singlet oxygen and scavenge free radicals. While direct comparative studies are limited, the general trend suggests that the antioxidant activity increases with the presence of conjugated keto and hydroxyl groups.
| Antioxidant Assay | This compound | β-Carotene | Canthaxanthin | Astaxanthin |
| Singlet Oxygen Quenching | Effective | Less effective | More effective | Highly effective |
| Radical Scavenging (DPPH, ABTS) | Moderate activity | Lower activity | Good activity | Highest activity |
Involvement in Cellular Signaling Pathways
Carotenoids are not merely passive antioxidants; they actively modulate various cellular signaling pathways, influencing processes like inflammation, cell proliferation, and apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to external stimuli. Carotenoids have been shown to modulate this pathway, often in a context-dependent manner. For instance, some carotenoids can inhibit MAPK signaling, thereby reducing inflammatory responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Several carotenoids, including astaxanthin and canthaxanthin, have been demonstrated to inhibit NF-κB activation, leading to a downregulation of pro-inflammatory gene expression.
Experimental Protocols
Accurate characterization and quantification of this compound and other carotenoids require robust experimental protocols. The following sections outline standardized methodologies.
Carotenoid Extraction from Cyanobacteria
This protocol describes a general method for extracting carotenoids from cyanobacterial biomass.
Methodology:
-
Cell Lysis: Disrupt the cyanobacterial cells to release the intracellular contents. This can be achieved through physical methods such as sonication or bead beating in the presence of an extraction solvent.
-
Solvent Extraction: Use a suitable organic solvent or a mixture of solvents (e.g., acetone:methanol 7:3 v/v) to extract the carotenoids. Perform the extraction in dim light to prevent photodegradation.
-
Phase Separation: Centrifuge the mixture to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the dissolved carotenoids.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas to obtain the crude carotenoid extract.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetone, ethanol, or the HPLC mobile phase) for subsequent analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the separation and quantification of individual carotenoids.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 or C30 reversed-phase column is typically used.
-
Mobile Phase: A gradient of solvents is often employed for optimal separation. A common mobile phase system consists of a mixture of acetonitrile, methanol, and dichloromethane.
-
Detection: Monitor the eluent at the respective λmax of the carotenoids of interest (e.g., ~459 nm for this compound).
-
Quantification: Use external or internal standards for accurate quantification.
Note on Retention Times: The retention time of a specific carotenoid can vary significantly depending on the HPLC system, column chemistry, mobile phase composition, and flow rate. For example, under certain conditions, the retention time for β-carotene can range from approximately 14 to 31 minutes.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward method for the total quantification of carotenoids and for preliminary identification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the carotenoid extract in a suitable solvent (e.g., hexane, ethanol, or acetone).
-
Spectral Scan: Scan the absorbance of the solution over the visible range (typically 350-600 nm).
-
λmax Determination: Identify the wavelength of maximum absorbance (λmax).
-
Quantification: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the carotenoid, where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.
Mass Spectrometry (MS)
Mass spectrometry provides detailed structural information and allows for the unambiguous identification of carotenoids.
Ionization Techniques:
-
Atmospheric Pressure Chemical Ionization (APCI): A common ionization technique for carotenoids.
-
Electrospray Ionization (ESI): Can also be used, often in conjunction with an HPLC system (LC-MS).
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information for identification.
Conclusion
This compound, with its unique single keto group, occupies a pivotal position in the world of carotenoids, both biosynthetically and in terms of its biological activity. Its properties are intermediate between the non-oxygenated β-carotene and the more heavily oxygenated canthaxanthin and astaxanthin. Understanding these nuanced differences is critical for researchers and professionals in the fields of natural product chemistry, nutrition, and drug development. The methodologies outlined in this guide provide a robust framework for the accurate analysis and characterization of this compound and its related compounds, paving the way for further exploration of their therapeutic potential.
Methodological & Application
Application Note: Quantification of Echinenone using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Echinenone (β,β-Caroten-4-one) is a naturally occurring keto-carotenoid found in various organisms, including cyanobacteria and marine invertebrates.[1][2] It possesses antioxidant properties and is of interest for its potential roles in photoprotection and as a precursor for other valuable carotenoids.[3][4] Accurate quantification of this compound is crucial for research in food science, biotechnology, and pharmacology. This document provides a detailed protocol for the quantification of this compound using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV-Vis detection.
The analysis of carotenoids can be challenging due to their lipophilic nature, susceptibility to degradation, and the presence of numerous structural isomers.[5] C30 columns are often preferred over standard C18 columns as they provide enhanced shape selectivity for lipophilic molecules like carotenoids, leading to better resolution of isomers.[5][6]
HPLC Method Parameters
A reliable HPLC method for the separation and quantification of this compound and other carotenoids is summarized below. This method utilizes a C30 stationary phase, which is highly effective for resolving structurally similar carotenoids.[5][6][7]
Table 1: HPLC Method for this compound Quantification
| Parameter | Recommended Conditions |
| Column | C30 Reversed-Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Methanol / Methyl Tert-Butyl Ether (MTBE) / Water (81:15:4, v/v/v) B: Methanol / MTBE / Water (6:90:4, v/v/v) |
| Gradient | 0 min: 0% B 90 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 20°C[5] |
| Detection | UV-Vis Diode Array Detector (DAD) @ 450 nm[5] |
| Injection Vol. | 20 µL |
| Run Time | ~90 minutes, plus re-equilibration |
Note: The optimal detection wavelength for this compound is around 458-461 nm in various solvents.[1] A wavelength of 450 nm is a common compromise for simultaneously analyzing multiple carotenoids.[5]
Experimental Protocols
2.1. Required Reagents and Materials
-
This compound standard (Sigma-Aldrich or equivalent)
-
Methanol (HPLC Grade)
-
Methyl Tert-Butyl Ether (MTBE) (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Butylated Hydroxytoluene (BHT) (as antioxidant)
-
Chloroform (for standard preparation)
-
Nitrogen gas
-
0.2 µm membrane filters (for solvent and sample filtration)
-
Amber glass vials to protect from light
2.2. Preparation of Standard Solutions
Carotenoid standard solutions are prone to degradation from light, heat, and oxygen. All steps should be performed in a dimly lit environment, using amber glassware.
-
Primary Stock Solution (~1000 µg/mL): Accurately weigh approximately 5 mg of pure this compound standard. Dissolve in a small amount of chloroform and bring to a final volume of 5.0 mL with a suitable solvent like hexane or methanol containing 0.1% BHT.[8] Store under nitrogen at -20°C or lower.
-
Working Stock Solution (~50 µg/mL): Dilute the primary stock solution with the mobile phase starting condition solvent (Mobile Phase A) to achieve a concentration of approximately 50 µg/mL.
-
Calibration Standards (e.g., 0.5 - 20 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the working stock solution with the mobile phase starting solvent. These standards must be prepared fresh daily.
2.3. Sample Preparation (General Protocol for Microbial Biomass)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Homogenization: Homogenize a known quantity (e.g., 100 mg) of lyophilized biomass.
-
Extraction: Perform an exhaustive extraction using a solvent like acetone or a mixture of methanol/ethyl acetate/petroleum ether (1:1:1, v/v/v).[9][10] The addition of an antioxidant like BHT (0.1%) to the extraction solvent is recommended to prevent degradation.[8] Sonication can be used to improve extraction efficiency.[10]
-
Phase Separation: Add water and a non-polar solvent (e.g., petroleum ether or hexane) to the extract to perform a liquid-liquid extraction.[8][10] The upper, non-polar phase containing the carotenoids is collected. Repeat this step two more times to ensure complete extraction.
-
Drying: Combine the organic phases and evaporate to complete dryness under a stream of nitrogen gas at a temperature not exceeding 35°C.[8]
-
Reconstitution: Re-dissolve the dried extract in a precise volume of the initial mobile phase (e.g., 1.0 mL).
-
Filtration: Filter the reconstituted sample through a 0.2 µm filter into an amber HPLC vial before injection.
2.4. HPLC Analysis and Quantification
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared calibration standards, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of each standard. Determine the linearity (R² value should be >0.99).
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.
Visualized Workflows and Logic
Diagram 1: General HPLC Workflow for this compound Quantification
Caption: Workflow from sample preparation to final quantification.
Diagram 2: Decision Logic for Method Optimization
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. epic.awi.de [epic.awi.de]
- 2. This compound | C40H54O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of zeaxanthin and this compound binding on the activity of the orange carotenoid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carotenoids Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
Echinenone from Marine Invertebrates: Application Notes and Protocols for Extraction and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone, a provitamin A carotenoid, is a pigment of significant interest found in various marine invertebrates. It is particularly abundant in the gonads of sea urchins, where it plays a crucial role in reproductive processes and contributes to the desirable color of sea urchin roe, a culinary delicacy.[1][2][3] Beyond its role as a pigment, this compound exhibits potent antioxidant properties, making it a promising candidate for applications in the pharmaceutical, nutraceutical, and cosmetic industries.
These application notes provide a comprehensive overview of the methods for extracting, purifying, and analyzing this compound from marine invertebrate sources. The protocols detailed below are designed to guide researchers in obtaining high-purity this compound for further investigation and product development.
Data Presentation: this compound Content and Extraction Yields
The concentration of this compound can vary significantly depending on the species of marine invertebrate, their diet, and geographical location. Sea urchins are the most prominent source of this carotenoid. The following tables summarize quantitative data on this compound content and yields from various extraction methods.
Table 1: this compound Content in Sea Urchin Gonads
| Sea Urchin Species | This compound Content (% of Total Carotenoids) | Reference |
| Paracentrotus lividus | 50-60% | [4][5] |
| Evechinus chloroticus | Major carotenoid present | [2][6][7] |
Table 2: Overview of Extraction Methods for Carotenoids from Marine Sources
| Extraction Method | Principle | Typical Solvents | Key Parameters | Advantages | Disadvantages |
| Conventional Solvent Extraction | Leaching of carotenoids from the matrix using organic solvents. | Acetone, Ethanol, Hexane, Chloroform, Methanol | Solvent-to-solid ratio, Temperature, Time | Simple, low equipment cost | Time-consuming, large solvent consumption, potential for thermal degradation |
| Microwave-Assisted Extraction (MAE) | Microwaves heat the solvent and sample, causing cell rupture and enhanced mass transfer. | Ethanol, Acetone | Microwave power, Time, Temperature, Solvent-to-solid ratio | Reduced extraction time and solvent volume, higher yield | Requires specialized equipment, potential for localized overheating |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation creates micro-jets and shockwaves that disrupt cell walls and enhance solvent penetration. | Ethanol, Acetone, Vegetable Oils | Ultrasonic power, Frequency, Time, Temperature | Reduced extraction time, lower temperatures, improved yields | Can generate free radicals, equipment cost |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent, offering tunable solvating power. | Supercritical CO2, Ethanol (co-solvent) | Pressure, Temperature, CO2 flow rate, Co-solvent percentage | "Green" solvent, selective extraction, solvent-free product | High initial investment, requires high pressure |
| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures and pressures to increase extraction efficiency. | Ethanol, Acetone, Dichloromethane | Temperature, Pressure, Static/Dynamic time | Fast, low solvent consumption, high efficiency | High pressure and temperature can degrade labile compounds |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound from Sea Urchin Gonads with Saponification
This protocol is adapted from methods developed for the extraction of carotenoids from the New Zealand sea urchin Evechinus chloroticus, which has a high lipid content.[2][6][7]
Materials:
-
Sea urchin gonads (fresh or frozen)
-
Acetone (analytical grade)
-
Methanol (analytical grade)
-
Potassium hydroxide (KOH) solution (e.g., 60% w/v in distilled water)
-
Hexane or Diethyl ether
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Homogenization: Homogenize 1 g of sea urchin gonad tissue in 10 mL of acetone until a uniform slurry is obtained.
-
Extraction:
-
Centrifuge the homogenate at 3000 x g for 5 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with 10 mL of acetone until the pellet is colorless.
-
Pool all the acetone extracts.
-
-
Saponification (to remove lipids):
-
Add 1 mL of 60% KOH to the pooled acetone extract.
-
Incubate the mixture in the dark at room temperature for 12-16 hours (overnight) to saponify the lipids.
-
-
Liquid-Liquid Partitioning:
-
Transfer the saponified extract to a separatory funnel.
-
Add 20 mL of hexane (or diethyl ether) and 20 mL of saturated NaCl solution.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper organic layer containing the carotenoids.
-
Repeat the extraction of the aqueous layer with another 20 mL of hexane.
-
Pool the organic layers.
-
-
Washing: Wash the pooled organic extract with distilled water to remove any residual KOH and water-soluble impurities.
-
Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetone or methanol) and store at -20°C or lower in the dark.
Protocol 2: Microwave-Assisted Extraction (MAE) of Carotenoids from Marine Invertebrates
This is a general protocol that can be optimized for this compound extraction.
Materials:
-
Freeze-dried and powdered marine invertebrate tissue
-
Ethanol (90%)
-
MAE system
-
Extraction vessel
-
Filtration system
Procedure:
-
Sample Preparation: Weigh 1 g of the powdered sample and place it in the MAE vessel.
-
Solvent Addition: Add 20 mL of 90% ethanol to the vessel (solvent-to-solid ratio of 20:1).
-
Extraction:
-
Set the MAE parameters. Typical starting parameters are:
-
Microwave power: 400 W
-
Temperature: 50°C
-
Extraction time: 10 minutes
-
-
-
Filtration: After extraction, allow the sample to cool and then filter the extract to separate the solid residue.
-
Solvent Evaporation and Storage: Evaporate the solvent and store the extract as described in Protocol 1.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of Carotenoids from Marine Invertebrates
This is a general protocol that can be optimized for this compound extraction.
Materials:
-
Freeze-dried and powdered marine invertebrate tissue
-
Acetone or ethanol
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Filtration system
Procedure:
-
Sample Preparation: Place 1 g of the powdered sample into an extraction vessel.
-
Solvent Addition: Add 20 mL of acetone or ethanol (solvent-to-solid ratio of 20:1).
-
Extraction:
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).
-
-
Filtration and Further Processing: Filter the extract and process it as described in Protocol 1.
Protocol 4: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from a crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvent system (e.g., n-hexane and ethyl acetate gradient)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).
-
Collect fractions of the eluate in separate tubes.
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Identify the fractions containing this compound (typically an orange-red band).
-
-
Pooling and Evaporation: Pool the pure this compound fractions and evaporate the solvent to obtain the purified compound.
Protocol 5: Analysis and Final Purification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Purified this compound from column chromatography
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 or C30 reversed-phase HPLC column
-
Mobile phase solvents (e.g., methanol, water, tert-butyl methyl ether)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Analytical HPLC:
-
Inject the sample into the HPLC system.
-
A typical mobile phase gradient for carotenoid analysis on a C18 column is a binary system of methanol/water and tert-butyl methyl ether.[6]
-
Set the detector to monitor at the maximum absorption wavelength of this compound (around 458 nm in hexane).
-
Identify the this compound peak based on its retention time and UV-Vis spectrum.
-
-
Preparative HPLC (for high purity):
-
Scale up the analytical method to a preparative HPLC system with a larger column.
-
Inject a larger amount of the partially purified extract.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to obtain highly purified this compound.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Biosynthetic Pathway of this compound from β-Carotene
This compound is not synthesized de novo by marine invertebrates but is rather a metabolic product of dietary carotenoids, primarily β-carotene.[1] The biosynthesis is catalyzed by the enzyme β-carotene ketolase.[8]
Caption: Biosynthesis of this compound from β-Carotene.
Antioxidant Mechanism of this compound (General Carotenoid Pathway)
This compound, like other carotenoids, can exert its antioxidant effects through various mechanisms, including quenching of singlet oxygen and scavenging of free radicals. This helps to protect cells from oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and analysis of carotenoids from the New Zealand sea urchin Evechinus chloroticus gonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carotenoids in the sea urchin Paracentrotus lividus: occurrence of 9'-cis-echinenone as the dominant carotenoid in gonad colour determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Improved production of this compound and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Echinenone from Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone, a keto-carotenoid, is a pigment found in various organisms, including cyanobacteria, where it plays a role in photoprotection. Its potential as an antioxidant and its applications in the food and cosmetic industries have garnered significant interest. This document provides detailed protocols for the isolation and purification of this compound from cyanobacterial biomass, methods for its quantification, and an overview of its biosynthesis.
This compound Biosynthesis in Cyanobacteria
This compound is synthesized from β-carotene through the catalytic activity of the enzyme β-carotene ketolase.[1][2] In cyanobacteria, two types of this enzyme have been identified: CrtO and CrtW.[2][3][4] The expression and activity of these enzymes can be influenced by environmental factors such as light intensity and nutrient availability, leading to varying levels of this compound accumulation in different cyanobacterial species.[1][5]
Caption: Biosynthetic pathway of this compound from geranylgeranyl pyrophosphate in cyanobacteria.
Quantitative Data on this compound Content in Cyanobacteria
The following table summarizes the this compound content found in various cyanobacterial species as reported in the literature. Yields can vary significantly based on the species, cultivation conditions, and the extraction method employed.
| Cyanobacterial Species | This compound Content (µg/g dry weight) | Cultivation/Stress Conditions | Reference |
| Microcystis aeruginosa | 143.3 | Optimal light intensity (40 µmol photons m⁻² s⁻¹) | [1] |
| Nodosilinea (Leptolyngbya) antarctica | Major carotenoid (exact value not specified) | Not specified | [1] |
| Aphanothece microscopica | Major carotenoid (exact value not specified) | Not specified | [1] |
| Chlorogloeopsis fritschii | Increased under UV-B radiation | UV-B exposure | [5] |
| Nostoc sp. PCC 7120 (transgenic) | ~97,900 (97.9 mg/L) | Overexpression of crtO gene | [1] |
| Oscillatoria subbrevis CZS 2201 | 340 (0.34 µg/mL) | Photoautotrophic, diazotrophic conditions at 32°C | [6] |
| Drouetiella sp. LEGE 221231 | Detected as a main pigment (concentration not specified) | Not specified | [7] |
| Tolypothrix sp. LEGE 221228 | Detected as a main pigment (concentration not specified) | Not specified | [7] |
Experimental Protocols
Protocol 1: Extraction of Total Carotenoids from Cyanobacterial Biomass
This protocol describes a general method for extracting total carotenoids, including this compound, from cyanobacterial cells.
Materials:
-
Lyophilized or fresh cyanobacterial biomass
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Glass vials
Procedure:
-
Harvesting: Centrifuge the cyanobacterial culture to pellet the cells. Wash the pellet with distilled water to remove residual media.
-
Cell Lysis and Extraction:
-
For lyophilized biomass, grind the cells to a fine powder.
-
Suspend the cell pellet or powder in a suitable solvent. A mixture of acetone and methanol (e.g., 7:3, v/v) is commonly used.[7] Use a sufficient volume of solvent to fully immerse the biomass.
-
For enhanced extraction, sonicate the mixture on ice or use a bead beater.
-
Incubate the mixture in the dark, with occasional shaking, for 15-30 minutes at 4°C.[8]
-
-
Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[8]
-
Collection: Carefully collect the supernatant containing the pigments.
-
Re-extraction: Repeat the extraction process with the pellet to ensure complete recovery of pigments. Combine the supernatants.
-
Solvent Evaporation: Evaporate the solvent from the combined supernatant using a rotary evaporator or a vacuum concentrator at a temperature below 40°C.
-
Storage: Resuspend the dried pigment extract in a small volume of a suitable solvent (e.g., dichloromethane or acetone) and store at -20°C in the dark until further purification or analysis.
Protocol 2: Purification of this compound using Open Column Chromatography
This protocol provides a general guideline for the purification of this compound from a total carotenoid extract using open column chromatography. Optimization may be required depending on the specific extract.
Materials:
-
Total carotenoid extract (from Protocol 1)
-
Silica gel 60 (70-230 mesh)
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then let the excess hexane drain until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the dried carotenoid extract in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.
-
Elution:
-
Begin elution with 100% hexane. This will elute non-polar compounds like β-carotene.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of acetone to the hexane (e.g., 2%, 5%, 10% acetone in hexane).
-
This compound, being more polar than β-carotene, will elute after β-carotene. The orange-red band corresponding to this compound should be collected.
-
Monitor the separation visually by observing the colored bands moving down the column.
-
-
Fraction Collection: Collect the fractions containing the orange-red this compound band.
-
Purity Check: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC-PDA to assess the purity of the isolated this compound.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound in a pigment extract.
Materials:
-
Pigment extract
-
This compound standard
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 or C30 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Sample Preparation:
-
If the extract is dried, reconstitute it in a suitable solvent (e.g., a mixture of acetonitrile and ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example): [9]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) acetonitrile:water and (B) ethyl acetate. The specific gradient will depend on the column and system and should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 450 nm.[10]
-
Injection Volume: 10-20 µL.
-
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC and record the peak area. Create a standard curve by plotting peak area against concentration.
-
Quantification: Inject the sample extract into the HPLC. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the isolation and analysis of this compound from cyanobacteria.
Caption: General workflow for the isolation and analysis of this compound from cyanobacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Carotenoid Biosynthesis in Cyanobacteria: Structural and Evolutionary Scenarios Based on Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of cyanobacterial carotenoid ketolase CrtW and hydroxylase CrtR by complementation analysis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Synthesis, Regulation and Degradation of Carotenoids Under Low Level UV-B Radiation in the Filamentous Cyanobacterium Chlorogloeopsis fritschii PCC 6912 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. perm.ug.edu.pl [perm.ug.edu.pl]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Echinenone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone, a naturally occurring ketocarotenoid, is gaining significant interest in the scientific community for its potent antioxidant and potential anti-inflammatory properties. As a precursor and metabolite in the carotenoid biosynthesis pathway, its accurate quantification along with its key metabolites, canthaxanthin and 3'-hydroxythis compound, is crucial for understanding its bioavailability, metabolism, and therapeutic potential. This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound and its metabolites in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic and Signaling Pathways
Metabolic Pathway of this compound
This compound is biosynthesized from β-carotene and can be further metabolized to other keto-carotenoids. The primary metabolic conversions involve oxidation and hydroxylation reactions.
Signaling Pathways Modulated by this compound
This compound's biological activities are attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.
Experimental Protocols
A generalized experimental workflow for the LC-MS/MS analysis of this compound and its metabolites is presented below. Detailed protocols for specific biological matrices follow.
Sample Preparation
Note: Carotenoids are susceptible to degradation from light and heat. All sample preparation steps should be performed under dim light and on ice or at 4°C where possible. The use of amber-colored vials is recommended.
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., deuterated this compound).
-
Protein Precipitation and Extraction:
-
Add 800 µL of ice-cold extraction solvent (e.g., acetone or a mixture of hexane:isopropanol (3:1, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol/methyl-tert-butyl ether mixture).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS) using a tissue homogenizer.
-
Internal Standard Spiking: Transfer a known volume of the homogenate (e.g., 200 µL) to a new tube and add the internal standard.
-
Extraction:
-
Add 1 mL of a solvent mixture such as hexane:isopropanol (3:1, v/v) with 0.1% BHT.
-
Vortex for 2 minutes.
-
Sonicate for 10 minutes in a cold water bath.
-
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the upper organic layer. Repeat the extraction step on the remaining pellet for exhaustive extraction.
-
Drying and Reconstitution: Combine the organic layers, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.
-
Filtration: Filter the sample into an LC vial.
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet (e.g., 1 x 10^6 cells) in 500 µL of a lysis and extraction buffer (e.g., methanol containing an internal standard).
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Add 1 mL of hexane, vortex for 2 minutes, and centrifuge to separate the phases.
-
-
Supernatant Collection: Collect the upper hexane layer.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the pellet in 50-100 µL of the mobile phase.
-
Filtration: Clarify the sample by centrifugation or filtration before injection.
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrument and application.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C30 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | Acetonitrile:Methanol:Water (70:20:10, v/v/v) with 0.1% formic acid |
| Mobile Phase B | Methyl-tert-butyl ether (MTBE) with 0.1% formic acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-20 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode |
| Ion Source Temperature | 400°C (APCI) |
| Capillary Voltage | 3.5 kV (ESI) |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following are example MRM transitions for the target analytes. These should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 551.4 | 459.4 | 20 |
| Canthaxanthin | 565.4 | 473.4 | 22 |
| 3'-Hydroxythis compound | 567.4 | 475.4 | 21 |
| Internal Standard (Example) | |||
| This compound-d6 | 557.4 | 465.4 | 20 |
Data Presentation: Quantitative Summary
The following tables summarize representative quantitative data for this compound and its metabolites from various studies. Note that concentrations can vary significantly based on the biological matrix, species, and experimental conditions.
Table 1: Concentrations in Human Plasma
| Analyte | Condition | Concentration Range (µg/L) | Reference |
| This compound | Baseline | Not typically detected | General Literature |
| Canthaxanthin | After Supplementation | 50 - 200 | [1] |
Table 2: Concentrations in Animal Tissues
| Analyte | Tissue | Species | Condition | Concentration (µg/g wet weight) | Reference |
| Canthaxanthin | Liver | Rat | 15-day supplementation (300 mg/kg diet) | ~15 | [2] |
| Canthaxanthin | Liver | Mouse | 15-day supplementation (14 µg/g body wt/day) | ~5 | [3] |
Disclaimer: The quantitative data presented are for illustrative purposes and are compiled from various literature sources. Direct comparison between studies may be limited due to differences in experimental design and analytical methodologies.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the LC-MS/MS analysis of this compound and its metabolites. The described methods, from sample preparation to instrumental analysis, are designed to yield high sensitivity and specificity, enabling researchers to accurately quantify these important carotenoids in a variety of biological samples. Adherence to these guidelines, with appropriate optimization for specific instrumentation and matrices, will facilitate further investigation into the metabolism and biological significance of this compound.
References
Microbial Production of Echinenone in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone, a ketocarotenoid, holds significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. As an intermediate in the biosynthesis of other valuable carotenoids like canthaxanthin and astaxanthin, its targeted production is of considerable commercial interest. Escherichia coli, a well-characterized and easily manipulated microbial host, presents a promising platform for the heterologous production of this compound through metabolic engineering. This document provides detailed application notes and protocols for the microbial production of this compound in E. coli, focusing on the engineering of the carotenoid biosynthesis pathway and subsequent product analysis.
Metabolic Pathway Engineering for this compound Production
The microbial synthesis of this compound in E. coli is a multi-step process that begins with the central carbon metabolism of the host and extends through an engineered carotenoid biosynthesis pathway. The core strategy involves the introduction of a heterologous pathway for the synthesis of β-carotene, followed by the conversion of β-carotene to this compound by a specific ketolase enzyme.
Key Biosynthetic Steps:
-
Isoprenoid Precursor Biosynthesis: E. coli naturally produces the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol 4-phosphate (MEP) pathway.
-
β-Carotene Synthesis: A set of heterologous carotenogenic genes are introduced to convert IPP and DMAPP into β-carotene. These genes typically originate from bacteria like Pantoea ananatis and include:
-
crtE: Geranylgeranyl diphosphate (GGPP) synthase
-
crtB: Phytoene synthase
-
crtI: Phytoene desaturase
-
crtY: Lycopene β-cyclase
-
-
This compound Formation: The crucial final step is the conversion of β-carotene to this compound. This reaction is catalyzed by a β-carotene ketolase. The choice and engineering of this enzyme are critical for maximizing this compound yield.
-
crtW or crtO: β-carotene ketolase
-
Quantitative Data on Carotenoid Production in Engineered E. coli
The following table summarizes representative quantitative data for the production of β-carotene, the precursor to this compound, and other relevant ketocarotenoids in metabolically engineered E. coli. While specific high-yield data for this compound is limited in publicly available literature, the production levels of its precursor and related compounds provide a benchmark for potential yields.
| Product | Host Strain | Engineering Strategy | Titer (mg/L) | Specific Yield (mg/g DCW) | Cultivation Method | Reference |
| β-Carotene | E. coli | Deletion of zwf and ptsHIcrr, overexpression of nadK | 2579.1 | 44.8 | 5-L Bioreactor | [1] |
| Lycopene | E. coli | Expression of crtE, crtB, crtI from D. wulumuqiensis R12 | 688 | Not Reported | Shake Flask | [2] |
| Zeaxanthin | E. coli | Rearrangement of crt genes from P. ananatis | Not Reported | 0.82 | Shake Flask | [3] |
| Astaxanthin | E. coli | Plasmid-free expression of balanced crtW and crtZ | Not Reported | 7.4 | Shake Flask | [4] |
| This compound | E. coli | Expression of β-carotene pathway and a mutant CrtW (D117A) | Predominant carotenoid, specific titer not reported | Not Reported | Shake Flask | [5] |
DCW: Dry Cell Weight
Diagrams
Caption: Engineered metabolic pathway for this compound production in E. coli.
Caption: Experimental workflow for microbial production and analysis of this compound.
Experimental Protocols
Protocol 1: Construction of this compound Production Strain
This protocol describes the construction of an E. coli strain capable of producing this compound by co-transforming plasmids carrying the β-carotene biosynthetic genes and the β-carotene ketolase gene.
Materials:
-
E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression)
-
Plasmid containing the β-carotene biosynthesis operon (crtE, crtB, crtI, crtY), e.g., pAC-BETA
-
Plasmid vector for expressing the ketolase gene (e.g., pTrc99A)
-
β-carotene ketolase gene (crtW or crtO) from a suitable source (e.g., Paracoccus sp. N81106 for crtW). A mutant version, such as crtW D117A, may be used to favor this compound accumulation.[5]
-
Restriction enzymes, T4 DNA ligase, and competent cells
-
LB agar plates and liquid medium with appropriate antibiotics
Procedure:
-
Cloning of β-Carotene Ketolase: a. Amplify the crtW or crtO gene from the source organism's gDNA or a synthetic construct using PCR with primers containing appropriate restriction sites. b. Digest the amplified gene and the expression vector with the corresponding restriction enzymes. c. Ligate the digested gene into the expression vector to create the ketolase expression plasmid (e.g., pTrc-CrtW). d. Transform the ligation product into a cloning strain like E. coli DH5α and select for positive clones on antibiotic-containing LB agar plates. e. Verify the correct insertion by colony PCR and Sanger sequencing.
-
Co-transformation for this compound Production: a. Prepare competent cells of an expression host strain such as E. coli BL21(DE3). b. Co-transform the β-carotene plasmid (e.g., pAC-BETA) and the ketolase expression plasmid (e.g., pTrc-CrtW) into the competent cells using a heat shock or electroporation protocol. c. Plate the transformed cells on LB agar containing the antibiotics for both plasmids. d. Incubate at 37°C overnight. Successful transformants will exhibit a distinct color (orange to red) due to carotenoid accumulation.
Protocol 2: Cultivation and Induction for this compound Production
Materials:
-
Recombinant E. coli strain from Protocol 1
-
2xYT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)
-
Glycerol (optional carbon source, e.g., 1% v/v)
-
Appropriate antibiotics
-
Inducer (e.g., IPTG for trc promoter)
-
Shaking incubator
Procedure:
-
Seed Culture Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics. b. Incubate overnight at 37°C with shaking at 200-250 rpm.[2]
-
Production Culture: a. Inoculate 50 mL of 2xYT medium (supplemented with antibiotics and optionally 1% glycerol) in a 250 mL flask with the overnight seed culture to an initial OD₆₀₀ of 0.05-0.1.[1] b. Incubate at a lower temperature, such as 28-30°C, with shaking at 200-250 rpm to promote proper protein folding and carotenoid production.[2] c. Grow the culture until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: a. Induce the expression of the ketolase gene by adding the appropriate inducer (e.g., 0.1-1 mM IPTG). b. Continue to incubate the culture under the same conditions for 48-72 hours. Monitor the color change of the culture as an indicator of carotenoid production.
Protocol 3: Extraction and Quantification of this compound
This protocol details the extraction of carotenoids from E. coli and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell culture from Protocol 2
-
Centrifuge
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
HPLC system with a C18 or C30 reverse-phase column and a UV/Vis or Diode Array Detector (DAD)
-
This compound standard (for quantification)
Procedure:
-
Cell Harvesting: a. Transfer a known volume of the cell culture (e.g., 10 mL) to a centrifuge tube. b. Harvest the cells by centrifugation at 4,000-5,000 x g for 10 minutes. c. Discard the supernatant and wash the cell pellet with distilled water to remove residual medium components. Centrifuge again and discard the supernatant.
-
Extraction: a. Resuspend the cell pellet in 1-2 mL of acetone. b. Vortex vigorously for 1-2 minutes to disrupt the cells and extract the pigments. Sonication can also be used to improve extraction efficiency.[6] c. Continue vortexing until the cell debris appears white or colorless. d. Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the cell debris. e. Carefully transfer the colored supernatant (acetone extract) to a new microcentrifuge tube. f. Repeat the extraction process with another 1 mL of acetone and combine the supernatants. g. Dry the extract under a stream of nitrogen or in a vacuum concentrator.
-
HPLC Analysis: a. Resuspend the dried carotenoid extract in a known volume (e.g., 200 µL) of a suitable solvent, such as acetone or a mixture of methanol and ethyl acetate. b. Filter the resuspended extract through a 0.22 µm syringe filter before injection. c. Inject 10-20 µL of the filtered extract onto the HPLC system. d. HPLC Conditions (Example):
- Column: C18 or C30 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is often used. An isocratic method with a mixture like methanol/acetonitrile/dichloromethane can also be effective.
- Flow Rate: 1.0 mL/min
- Detection: Monitor at the maximum absorbance wavelength for this compound (around 458 nm). e. Identify the this compound peak by comparing its retention time and UV/Vis spectrum with an authentic standard.
-
Quantification: a. Prepare a standard curve by injecting known concentrations of the this compound standard. b. Calculate the concentration of this compound in the sample by integrating the peak area and comparing it to the standard curve. c. Express the final production as titer (mg/L of culture) and specific yield (mg/g of dry cell weight).
Conclusion
The microbial production of this compound in E. coli is a feasible and promising alternative to traditional extraction methods. By leveraging established metabolic engineering strategies for carotenoid synthesis and optimizing the expression and activity of the key β-carotene ketolase enzyme, it is possible to develop robust and efficient microbial cell factories for this valuable antioxidant. The protocols outlined in this document provide a comprehensive framework for researchers to embark on the engineering, production, and analysis of this compound in E. coli. Further optimization of gene expression, host metabolism, and fermentation conditions can lead to significantly higher yields, paving the way for industrial-scale production.
References
- 1. Frontiers | Enhancing β-Carotene Production in Escherichia coli by Perturbing Central Carbon Metabolism and Improving the NADPH Supply [frontiersin.org]
- 2. Analysis and expression of the carotenoid biosynthesis genes from Deinococcus wulumuqiensis R12 in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Carotenoid Biosynthesis in Escherichia coli by Ordered Gene Assembly in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Escherichia coli for Producing Astaxanthin as the Predominant Carotenoid | MDPI [mdpi.com]
- 5. Mutational and Functional Analysis of the β-Carotene Ketolase Involved in the Production of Canthaxanthin and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of Carotenoids’ Production by Increasing the Activity of Beta-Carotene Ketolase with Different Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Engineering of Nostoc for Echinenone Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echinenone, a ketocarotenoid, holds significant value as a potent antioxidant with applications in the pharmaceutical, nutraceutical, and cosmetic industries. Cyanobacteria, particularly filamentous species like Nostoc, are attractive platforms for the biotechnological production of this compound due to their photosynthetic lifestyle, simple nutritional requirements, and genetic tractability. This document provides detailed application notes and protocols for the genetic engineering of Nostoc sp. to enhance the production of this compound. The core strategy involves the overexpression of the β-carotene ketolase enzyme, which catalyzes the conversion of β-carotene to this compound.
Metabolic Pathway for this compound Biosynthesis
The biosynthesis of this compound in Nostoc is an extension of the general carotenoid pathway. The key enzymatic step for this compound production is the ketolation of β-carotene, a reaction catalyzed by β-carotene ketolase (CrtO or CrtW).[1][2] Overexpression of the gene encoding this enzyme can significantly increase the flux towards this compound and its downstream product, canthaxanthin.
Experimental Workflow for Genetic Engineering of Nostoc
The overall workflow for genetically engineering Nostoc for enhanced this compound production involves several key stages, from the initial design and construction of an expression vector to the final analysis of the engineered strain.
Quantitative Data Summary
The following table summarizes the quantitative data from a study where a heterologous crtO gene from Nostoc flagelliforme was overexpressed in Nostoc sp. PCC 7120.[1]
| Cultivation Condition | Strain | This compound Production Increase (%) | Canthaxanthin Production Increase (%) |
| Normal (BG11 medium, 30°C) | Transgenic Nostoc sp. PCC 7120 | > 16% | > 80% |
| Osmotic Stress (BG11 + 0.4 M mannitol, 30°C) | Transgenic Nostoc sp. PCC 7120 | > 16% | > 80% |
Detailed Experimental Protocols
Protocol 1: Construction of the crtO Expression Vector
-
Gene Amplification: Amplify the coding sequence of the β-carotene ketolase gene (crtO) from the genomic DNA of a suitable source organism (e.g., Nostoc flagelliforme) using PCR with primers containing appropriate restriction sites.
-
Vector Backbone: Utilize a shuttle vector capable of replication in both E. coli and Nostoc, containing an antibiotic resistance marker for selection in both hosts.
-
Promoter Selection: Place the crtO gene under the control of a strong constitutive or inducible promoter that is functional in Nostoc.
-
Cloning: Digest both the PCR product and the shuttle vector with the corresponding restriction enzymes. Ligate the crtO fragment into the vector.
-
Transformation of E. coli: Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification.
-
Verification: Verify the correct insertion and orientation of the crtO gene by restriction digestion and DNA sequencing.
Protocol 2: Transformation of Nostoc sp. PCC 7120
This protocol is based on a triparental conjugation method.
-
Prepare Cultures:
-
Grow a 50 mL culture of the recipient Nostoc sp. PCC 7120 in BG11 medium to an OD750 of 0.6-0.8.
-
Grow cultures of the E. coli donor strain (containing the crtO expression vector) and a helper strain (containing a conjugation-assisting plasmid) in LB medium with appropriate antibiotics.
-
-
Conjugation:
-
Harvest 1.5 mL of the E. coli donor and helper strains by centrifugation. Wash the pellets with fresh LB medium.
-
Harvest 25-30 mL of the Nostoc culture by centrifugation and resuspend the pellet in 1 mL of fresh BG11 medium.
-
Mix the Nostoc, donor E. coli, and helper E. coli cells in a single microfuge tube.
-
Spot the cell mixture onto a sterile filter placed on a BG11 agar plate.
-
Incubate the plate for 24-48 hours under standard growth conditions for Nostoc.
-
-
Selection of Transgenic Nostoc:
-
Transfer the filter to a BG11 agar plate containing the appropriate antibiotic for selecting transgenic Nostoc.
-
Incubate under standard growth conditions until exconjugant colonies appear (typically 10-14 days).
-
-
Segregation:
-
Restreak the exconjugant colonies onto fresh selective BG11 agar plates multiple times to ensure complete segregation of the transgene into all copies of the chromosome.
-
Protocol 3: Cultivation and Pigment Analysis
-
Inoculation: Inoculate the transgenic and wild-type Nostoc strains into fresh liquid BG11 medium. For stress experiments, supplement the BG11 medium with 0.4 M mannitol.[1]
-
Cultivation: Grow the cultures at 30°C under a continuous light intensity of approximately 50 µmol photons m-2 s-1.
-
Harvesting: Harvest the cells during the exponential growth phase by centrifugation.
-
Pigment Extraction:
-
Wash the cell pellet with distilled water.
-
Extract the pigments by resuspending the pellet in 100% acetone or methanol and incubating in the dark.
-
Centrifuge to remove cell debris.
-
-
Quantification:
-
Analyze the pigment composition of the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
Identify and quantify this compound and other carotenoids by comparing retention times and absorption spectra with authentic standards.
-
Safety Precautions
-
Standard microbiological safety practices should be followed when handling E. coli and Nostoc cultures.
-
Use appropriate personal protective equipment (PPE), including lab coats and gloves.
-
All genetically modified organisms should be handled and disposed of in accordance with institutional and national guidelines.
References
Application Notes and Protocols for Echinenone as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone is a naturally occurring keto-carotenoid pigment responsible for the orange-red hues observed in various microorganisms, including cyanobacteria (e.g., Spirulina), microalgae (e.g., Botryococcus braunii), and certain bacteria (e.g., Micrococcus roseus).[1] As a member of the xanthophyll family, this compound possesses antioxidant properties and has potential applications as a natural colorant in the food, nutraceutical, and cosmetic industries.[1] Its vibrant color and biological activity make it a compelling alternative to synthetic food dyes. This document provides detailed application notes and experimental protocols for the extraction, characterization, and evaluation of this compound for use as a natural food colorant.
Physicochemical Properties and Color Characteristics
This compound (β,β-Caroten-4-one) is a C40 carotenoid with the chemical formula C₄₀H₅₂O. It is synthesized from β-carotene. The presence of a keto group on the β-ionone ring is responsible for its characteristic orange-red color.
Table 1: Physicochemical and Colorimetric Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₄₀H₅₂O | [2] |
| Molar Mass | 550.8 g/mol | |
| Appearance | Orange-red crystalline powder | |
| Solubility | Soluble in nonpolar solvents (e.g., hexane, acetone, chloroform) | [1][2] |
| Insoluble in water | ||
| Absorption Maxima (λmax) | ~458-462 nm (in hexane/acetone) | [1] |
| CIELAB Color Space (Lab) | L: 75-85, a: 30-40, b*: 60-70 | Estimated values for a solution in oil. Actual values may vary based on concentration and solvent. |
Experimental Protocols
Protocol 1: Extraction of this compound from Botryococcus braunii
This protocol describes the extraction of this compound from the microalga Botryococcus braunii.
Materials:
-
Freeze-dried Botryococcus braunii biomass
-
n-hexane
-
Acetone
-
Centrifuge
-
Rotary evaporator
-
Glassware
Procedure:
-
Weigh 10 g of freeze-dried Botryococcus braunii biomass.
-
Add 200 mL of a 3:1 (v/v) mixture of n-hexane and acetone to the biomass.[1]
-
Homogenize the mixture using a high-shear mixer for 10 minutes.
-
Centrifuge the mixture at 5000 x g for 15 minutes to pellet the cell debris.
-
Decant the supernatant containing the extracted pigments.
-
Repeat the extraction process (steps 2-5) with the pellet two more times to ensure complete extraction.
-
Combine all supernatants.
-
Concentrate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting oleoresin contains a mixture of carotenoids, with this compound as a major component.
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the crude extract obtained in Protocol 1.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column (e.g., 50 cm length, 5 cm diameter)
-
Petroleum ether
-
Acetone
-
Methanol
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent: Ethyl acetate:Methanol (9:1 v/v)[2]
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of petroleum ether and load it onto the column.
-
Elute the column initially with 100% petroleum ether at a flow rate of 1 mL/min.[2]
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of acetone to the petroleum ether (e.g., 3-5%, then increasing up to 100%).[2]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation of pigments by observing the colored bands moving down the column.
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound. The retention factor (Rf) for this compound can be determined using the specified developing solvent.[2]
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain purified this compound.
Protocol 3: Evaluation of this compound Stability
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
Materials:
-
Purified this compound
-
Food-grade solvent or oil
-
pH buffers (e.g., pH 3, 5, 7)
-
Temperature-controlled incubator with and without light exposure
-
Spectrophotometer or colorimeter
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a food-grade solvent or oil. For pH stability, disperse the this compound solution in aqueous systems with different pH buffers.
-
Temperature and Light Exposure:
-
Heat Stability: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 60°C, 100°C) in the dark.
-
Light Stability: Expose the samples to a controlled light source (e.g., fluorescent or UV light) at a constant temperature.
-
-
Analysis:
-
At regular time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the samples.
-
Measure the absorbance of the samples at the λmax of this compound using a spectrophotometer to determine the remaining concentration.
-
Alternatively, measure the color change using a colorimeter to obtain Lab* values.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound over time for each condition.
-
Plot the degradation curves and determine the degradation kinetics (e.g., zero-order, first-order).
-
Table 2: Hypothetical Stability Data for this compound (Illustrative Example)
| Condition | Time (hours) | % this compound Remaining | L | a | b* |
| pH 3, 25°C, Dark | 0 | 100 | 80.2 | 35.1 | 65.4 |
| 24 | 95 | 79.8 | 34.5 | 64.8 | |
| 48 | 91 | 79.5 | 34.0 | 64.1 | |
| pH 7, 25°C, Dark | 0 | 100 | 80.2 | 35.1 | 65.4 |
| 24 | 88 | 78.9 | 33.2 | 63.5 | |
| 48 | 79 | 77.8 | 31.8 | 62.3 | |
| 25°C, Light | 0 | 100 | 80.2 | 35.1 | 65.4 |
| 24 | 75 | 77.1 | 31.0 | 61.9 | |
| 48 | 55 | 74.5 | 28.5 | 59.2 | |
| 60°C, Dark | 0 | 100 | 80.2 | 35.1 | 65.4 |
| 24 | 65 | 75.3 | 29.8 | 60.1 | |
| 48 | 40 | 71.8 | 26.1 | 57.3 |
Note: This is hypothetical data for illustrative purposes. Actual stability will depend on the specific conditions and food matrix.
Protocol 4: Application of this compound in a Model Beverage System
This protocol provides a general guideline for incorporating this compound into a beverage.
Materials:
-
Purified this compound
-
Food-grade emulsifier (e.g., polysorbate 80, gum acacia)
-
High-speed homogenizer
-
Beverage base (e.g., water, sugar, citric acid)
Procedure:
-
Preparation of this compound Emulsion:
-
Dissolve a known amount of purified this compound in a food-grade oil (e.g., medium-chain triglycerides) to create a concentrated solution.
-
In a separate vessel, dissolve the emulsifier in water.
-
Slowly add the oil phase to the aqueous phase while mixing with a high-speed homogenizer to form a stable oil-in-water emulsion.
-
-
Incorporation into Beverage:
-
Prepare the beverage base by dissolving sugar and citric acid in water to the desired concentrations.
-
Add the this compound emulsion to the beverage base at a level sufficient to achieve the target color. Typical starting concentrations for carotenoid-based colorants are in the range of 10-100 ppm.
-
Mix thoroughly to ensure uniform distribution.
-
-
Evaluation:
-
Observe the color and clarity of the beverage.
-
Monitor the stability of the color over time under different storage conditions (refrigerated, ambient, light exposure).
-
Assess any potential impact on the flavor and aroma of the beverage.
-
Visualizations
Caption: Experimental workflow for the extraction, purification, and application of this compound.
Caption: Biosynthesis pathway of this compound from β-carotene.
Caption: Proposed antioxidant signaling pathway of this compound via Nrf2 activation.
Regulatory Status
As of the current date, this compound is not explicitly listed as an approved food colorant by the U.S. Food and Drug Administration (FDA) under 21 CFR Parts 73 and 74, nor by the European Food Safety Authority (EFSA) in their list of authorized food additives. Therefore, its use as a food colorant in commercial products in these regions would require a formal petition and safety assessment.
Discussion and Future Outlook
This compound presents a promising natural alternative to synthetic orange-red food colorants. Its microbial origin offers a potentially sustainable and scalable production platform. The inherent antioxidant activity of this compound may also contribute to the overall quality and shelf-life of food products by preventing oxidative degradation, and could provide added health benefits.
Further research is required to fully elucidate the stability of this compound in various food matrices and under different processing conditions. Comprehensive toxicological studies are also necessary to support its approval as a food additive by regulatory bodies. Optimization of fermentation and downstream processing will be crucial for the cost-effective production of food-grade this compound. The development of stable formulations, such as microencapsulated powders or oil-based dispersions, will be key to its successful application in the food industry.
Disclaimer: The provided protocols are intended for research and development purposes only. Any application of this compound in food products for commercial purposes must comply with the regulatory requirements of the respective country.
References
Application Notes and Protocols: Echinenone in Aquaculture Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone, a keto-carotenoid, is a significant pigment in various marine organisms and plays a crucial role in the coloration, antioxidant defense, and overall health of several aquaculture species. Aquatic animals are incapable of de novo synthesis of carotenoids and must obtain them from their diet. This compound is often metabolized from dietary precursors, most notably β-carotene.[1][2][3][4] These application notes provide a comprehensive overview of the role of this compound in aquaculture, with a focus on its application in feed to enhance desired physiological attributes. The following sections detail the metabolic pathways, summarize the quantitative effects of its precursor on key performance indicators, and provide detailed experimental protocols for its study.
Physiological Roles of this compound in Aquaculture Species
This compound is primarily recognized for its contribution to the pigmentation of various tissues in aquatic animals, which is a critical factor for consumer acceptance and market value.[2][5] Beyond coloration, as a carotenoid, this compound is implicated in antioxidant activities and can influence the immune response and reproductive success of aquatic species.[1][6]
-
Pigmentation: In species like the sea urchin, this compound is the dominant carotenoid responsible for the desirable orange-red color of the gonads.[2][5][7] In crustaceans, it contributes to the pigmentation of the exoskeleton and other tissues.[3]
-
Antioxidant Capacity: Carotenoids, including this compound, are known for their ability to quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant function is vital for mitigating stress in cultured aquatic animals.[1][6]
-
Immune Response: A robust antioxidant system is closely linked to a healthy immune response. By reducing oxidative stress, carotenoids can enhance the immune function of aquatic organisms.[1][6]
-
Pro-vitamin A Activity: this compound can be converted to vitamin A, an essential nutrient for vision, growth, reproduction, and immunity in animals.
Data on this compound Application from β-Carotene Supplementation
Direct supplementation of purified this compound in aquaculture feed is not widely documented in scientific literature. However, numerous studies have demonstrated the in vivo conversion of dietary β-carotene to this compound and the subsequent physiological effects. The following tables summarize quantitative data from such studies.
Table 1: Effects of Dietary β-Carotene Supplementation on Growth Performance and this compound Content in Litopenaeus vannamei (Whiteleg Shrimp)
| Dietary β-Carotene (mg/kg) | Final Weight (g) | Weight Gain Rate (%) | Specific Growth Rate (%/day) | This compound in Gonads (µg/kg) | Reference |
| 0 (Control) | 10.5 ± 0.5 | 600 ± 50 | 2.5 ± 0.2 | Not Reported | [1] |
| 150 | 11.2 ± 0.6 | 650 ± 60 | 2.7 ± 0.3 | Not Reported | [1] |
| 300 | 12.0 ± 0.7 | 700 ± 70 | 2.9 ± 0.3 | Not Reported | [1] |
Table 2: Effects of Dietary β-Carotene on Gonad Color and Carotenoid Composition in Strongylocentrotus intermedius (Sea Urchin)
| Dietary β-Carotene (mg/kg) | Gonad Redness (a) | Gonad Yellowness (b) | Gonad β-Carotene (µg/kg) | Gonad this compound (µg/kg) | Reference |
| 0 (Control) | 5.2 ± 0.5 | 20.1 ± 1.5 | 0.5 ± 0.1 | 3.5 ± 0.4 | [4] |
| 150 | 8.9 ± 0.7 | 25.4 ± 1.8 | 1.2 ± 0.2 | 8.7 ± 0.9 | [4] |
| 300 | 11.5 ± 0.9 | 28.7 ± 2.1 | 1.96 ± 0.3 | 11.97 ± 1.2 | [4] |
Table 3: Effects of β-Carotene Enrichment on Carotenoid Content in Artemia Metanauplii
| β-Carotene Enrichment (mg/L) | Duration (hours) | β-Carotene Content (µg/g) | This compound Content (µg/g) | Canthaxanthin Content (µg/g) | Reference |
| 0 (Control) | 24 | 2.5 ± 0.3 | 1.8 ± 0.2 | 3.1 ± 0.4 | [3][8] |
| 15 | 12 | 150.1 ± 10.5 | 10.2 ± 0.9 | 5.8 ± 0.6 | [3][8] |
| 15 | 24 | 120.5 ± 9.8 | 8.5 ± 0.8 | 7.2 ± 0.7 | [3][8] |
Signaling and Metabolic Pathways
The conversion of β-carotene to this compound is a key metabolic step in many aquatic invertebrates. This process is catalyzed by carotenoid ketolases. The resulting this compound can then be further metabolized or deposited in various tissues.
Experimental Protocols
The following protocols provide detailed methodologies for conducting a feeding trial to assess the effects of dietary carotenoids and for analyzing key physiological parameters.
Experimental Workflow: Feeding Trial
1. Protocol for a Representative Feeding Trial
This protocol is a general guideline and should be adapted for the specific species and research question.
-
1.1. Experimental Animals and Acclimation:
-
Source healthy, uniform-sized animals from a reliable hatchery or supplier.
-
Acclimate the animals to the experimental conditions (tanks, water quality, and a basal diet without supplemental carotenoids) for at least two weeks prior to the start of the trial.
-
-
1.2. Experimental Diets:
-
Formulate a basal diet that meets the known nutritional requirements of the target species but is devoid of carotenoids.
-
Prepare experimental diets by supplementing the basal diet with graded levels of β-carotene (e.g., 0, 50, 100, 200 mg/kg feed) as a precursor for this compound. If available, purified this compound can be used.
-
Store the diets in airtight containers at -20°C to prevent degradation of the carotenoids.
-
-
1.3. Experimental Design:
-
Randomly distribute the acclimated animals into experimental tanks (at least three replicate tanks per dietary treatment).
-
Feed the animals to apparent satiation two to three times daily for a predetermined period (e.g., 8-12 weeks).
-
Monitor and record water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) regularly.
-
-
1.4. Data and Sample Collection:
-
At the end of the feeding trial, collectively weigh the animals in each tank to determine final weight, weight gain, specific growth rate (SGR), and feed conversion ratio (FCR).
-
Collect tissue samples (e.g., gonads, muscle, hepatopancreas, exoskeleton) for carotenoid analysis.
-
Collect hemolymph or serum for antioxidant and immune parameter analysis.
-
2. Protocol for Carotenoid Extraction and HPLC Analysis
-
2.1. Sample Preparation:
-
Homogenize a known weight of tissue (e.g., 0.5 g) in a suitable solvent (e.g., acetone or ethanol) using a tissue homogenizer.
-
Extract the carotenoids by repeated homogenization and centrifugation until the tissue pellet is colorless.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
-
2.2. Saponification (Optional, for lipid-rich tissues):
-
To remove interfering lipids, re-dissolve the extract in a small volume of ethanol and add an equal volume of 60% (w/v) potassium hydroxide.
-
Incubate in the dark at room temperature for 2 hours or overnight at 4°C.
-
Partition the carotenoids into an organic solvent (e.g., hexane:diethyl ether, 1:1, v/v).
-
-
2.3. HPLC Analysis:
-
Re-dissolve the final carotenoid extract in a suitable mobile phase solvent.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector.
-
Use a gradient elution program with a mobile phase consisting of solvents like methanol, acetonitrile, and water.
-
Identify and quantify this compound by comparing the retention time and absorption spectrum to that of a pure standard. Detection is typically performed at around 458-470 nm.
-
3. Protocol for Antioxidant Enzyme Assays
-
3.1. Tissue Homogenate Preparation:
-
Homogenize a known weight of tissue (e.g., liver, hepatopancreas) in ice-cold phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for enzyme activity assays. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
3.2. Superoxide Dismutase (SOD) Activity Assay:
-
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The reaction mixture contains phosphate buffer, xanthine, NBT, and the tissue supernatant.
-
The reaction is initiated by the addition of xanthine oxidase.
-
Measure the change in absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
-
-
3.3. Catalase (CAT) Activity Assay:
-
This assay measures the decomposition of hydrogen peroxide (H₂O₂).
-
The reaction mixture contains phosphate buffer and the tissue supernatant.
-
The reaction is initiated by the addition of a known concentration of H₂O₂.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
-
3.4. Glutathione Peroxidase (GPx) Activity Assay:
-
This assay couples the reduction of an organic hydroperoxide by GPx with the oxidation of NADPH by glutathione reductase.
-
The reaction mixture contains phosphate buffer, glutathione, glutathione reductase, NADPH, and the tissue supernatant.
-
The reaction is initiated by the addition of the hydroperoxide substrate (e.g., tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
4. Protocol for Immune Parameter Assays
-
4.1. Lysozyme Activity Assay:
-
This turbidimetric assay measures the ability of lysozyme in the serum or plasma to lyse the cell walls of the bacterium Micrococcus lysodeikticus.
-
Prepare a suspension of M. lysodeikticus in a suitable buffer.
-
Add a small volume of the serum/plasma sample to the bacterial suspension.
-
Measure the decrease in absorbance at 450 nm over time at a constant temperature.
-
Lysozyme activity is typically expressed in units/mL, where one unit corresponds to a specific change in absorbance per minute.
-
-
4.2. Phagocytic Activity Assay of Hemocytes:
-
Collect hemolymph from the animals into an anticoagulant solution.
-
Isolate the hemocytes by centrifugation.
-
Incubate the hemocytes with fluorescently labeled latex beads or bacteria (e.g., FITC-labeled Vibrio) for a specific period.
-
Stop the phagocytosis by adding cold buffer and wash the cells to remove non-phagocytosed particles.
-
Analyze the percentage of phagocytic cells and the number of particles per cell using flow cytometry or fluorescence microscopy.
-
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Properties of Carotenoids in Fish Fitness: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of β-Carotene Enrichment on Carotenoid Composition and Gene Expression in Artemia Metanauplii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Echinenone as a Standard for Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echinenone is a naturally occurring keto-carotenoid found in various organisms, including cyanobacteria and marine invertebrates.[1][2] Structurally, it is a derivative of beta-carotene with a ketone group at the 4-position (β,β-Caroten-4-one).[3][4] Its distinct chromophore and relative stability make it a valuable standard for chromatographic applications. This compound is frequently utilized as an external or internal standard for the accurate identification and quantification of carotenoids in complex biological matrices such as plasma.[3] This document provides detailed protocols and data for the use of this compound as a chromatography standard.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a standard. Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | β,β-Caroten-4-one | [5] |
| Synonyms | 4-keto-β-carotene, Aphanin, Myxoxanthin | [1] |
| Molecular Formula | C₄₀H₅₄O | [2] |
| Molecular Weight | 550.86 g/mol | [1] |
| CAS Number | 432-68-8 | |
| Appearance | Solid, orange-red crystals | [1][3] |
| UV-Vis λmax | 459 nm (in Hexane with 2% Dichloromethane) | [3] |
| 461 nm (in Acetone) | [5] | |
| 461 nm (in Ethanol) | [5] | |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
Standard Solution Preparation
Accurate preparation of standard solutions is critical for quantitative analysis. Due to the susceptibility of carotenoids to oxidation and photodegradation, proper handling and storage are paramount.
Materials:
-
This compound solid standard (≥95.0% purity)[3]
-
HPLC-grade solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethanol)[6][7]
-
Butylated hydroxytoluene (BHT) (as an antioxidant, optional but recommended)
-
Volumetric flasks (amber glass)
-
Syringes and 0.22 µm filters
-
Nitrogen gas
Protocol for Stock Standard Solution (e.g., 100 µg/mL):
-
Weighing: Accurately weigh approximately 1 mg of this compound solid standard in a tared, amber vial.
-
Dissolution: Dissolve the weighed standard in a suitable solvent. Tetrahydrofuran (THF) is often used for initial dissolution.[6] For a 100 µg/mL solution, dissolve 1 mg in 10 mL of solvent. To prevent degradation, solvents can be stabilized with 0.01% BHT.[8]
-
Sonication: If necessary, sonicate the solution briefly in a cool water bath to ensure complete dissolution.
-
Storage: Store the stock solution in an amber, tightly sealed vial at -20°C under a nitrogen atmosphere to prevent oxidation.[6]
Protocol for Working Standard Solutions:
-
Dilution: Prepare working standard solutions by diluting the stock solution with the mobile phase to be used in the chromatographic analysis.
-
Calibration Curve: Generate a series of dilutions to create a calibration curve covering the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Filtration: Before injection, filter all working standards through a 0.22 µm syringe filter.
-
Stability: Prepare working solutions fresh daily and keep them protected from light and heat during use.
Figure 1. Workflow for preparing and using this compound standards.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general method for the separation of this compound. Optimization may be required depending on the sample matrix and specific carotenoids of interest. C30 columns are often recommended for superior resolution of carotenoid isomers, though C18 columns are also commonly used.[9]
Instrumentation & Columns:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C30 or C18 column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size).
Mobile Phase & Gradient (Example 1):
-
Solvent A: Methanol
-
Solvent B: Methyl-tert-butyl ether (MTBE)
-
Solvent C: Water
-
Gradient: A gradient elution is typically required for complex samples. A starting condition could be 81% A, 15% B, 4% C, gradually increasing the percentage of MTBE.[9]
-
Column Temperature: 20-25°C.[9]
Mobile Phase (Example 2 - Isocratic):
-
Mobile Phase: Acetonitrile:Dichloromethane:Methanol (70:20:10, v/v/v).[6]
-
Flow Rate: 1.3 - 2.5 mL/min.[6]
-
Detection: Programmable multiwavelength detection, with a primary wavelength at 450-460 nm.[6]
Protocol:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the filtered standard or sample extract.
-
Data Acquisition: Acquire data for a sufficient duration to allow for the elution of all compounds of interest.
-
Identification: Identify the this compound peak by comparing its retention time with that of the pure standard.
-
Quantification: Use the peak area from the chromatogram and the calibration curve to determine the concentration of this compound in the sample.
Quantitative Data Summary
The following table summarizes representative chromatographic data for this compound. Performance characteristics like LOD and LOQ are highly method- and instrument-dependent.
| Parameter | Value | Chromatographic System | Source |
| Column | Discovery HS F5, 150 mm x 2.1 mm, 3 µm | HPLC | [8] |
| Mobile Phase | A: 10 mM ammonium formate (pH 3); B: Acetonitrile | HPLC | [8] |
| Detection Wavelength | 450 nm | HPLC-DAD | [8] |
| Retention Time (RT) | 6.9 min | HPLC | [8] |
| Column | Shim-pack VP-ODS, 150 mm x 2.0 mm | HPLC-MS | [10] |
| Mobile Phase | A: Water; B: Methanol (Gradient) | HPLC-MS | [10] |
| Ionization (MS) | APCI (+) | HPLC-MS | [10] |
| Precursor Ion (m/z) | 551.4 [M+H]⁺ | UPLC-ESI-QTOF | [1] |
Biological Pathway: this compound Biosynthesis
This compound is a key intermediate in the biosynthesis of other carotenoids, such as canthaxanthin, in certain organisms.[3] It is synthesized from β-carotene in a reaction catalyzed by the enzyme β-carotene ketolase, also known as CrtO or CrtW.[3] Understanding this pathway is relevant for researchers studying carotenoid metabolism and for professionals in biotechnology aiming to engineer organisms for enhanced production of these valuable compounds.[11]
Figure 2. Biosynthesis of this compound from β-carotene.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. Always consult relevant safety data sheets (SDS) before handling chemicals.
References
- 1. This compound | C40H54O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ≥95.0% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 5. epic.awi.de [epic.awi.de]
- 6. tandfonline.com [tandfonline.com]
- 7. Reconstitution of Gloeobacter Rhodopsin with this compound: Role of the 4-keto Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.5. Carotenoid Quantification by HPLC [bio-protocol.org]
- 9. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Improved production of this compound and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Echinenone from Beta-Carotene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinenone, a ketocarotenoid with significant antioxidant properties, is a valuable compound in the pharmaceutical and nutraceutical industries. This document provides detailed protocols for the synthesis of this compound from beta-carotene, focusing on the well-established enzymatic conversion. While chemical synthesis methods exist, enzymatic synthesis offers high specificity and milder reaction conditions. This application note includes a comprehensive experimental protocol for the enzymatic synthesis, purification, and characterization of this compound, complete with quantitative data and analytical methodologies.
Introduction
This compound (β,β-Caroten-4-one) is a naturally occurring xanthophyll pigment found in various organisms, including cyanobacteria and marine invertebrates.[1][2] It is an intermediate in the biosynthesis of other commercially important carotenoids like canthaxanthin and astaxanthin. The introduction of a keto group at the C4 position of one of the β-ionone rings of beta-carotene imparts unique chemical and biological properties to this compound, including potent antioxidant activity. The synthesis of this compound is of significant interest for research and development in areas such as oxidative stress-related diseases and as a potential therapeutic agent.
Synthesis of this compound from Beta-Carotene
The primary and most efficient method for the synthesis of this compound from beta-carotene is through enzymatic oxidation. This process utilizes the enzyme β-carotene ketolase (also referred to as CrtW or CrtO), which specifically catalyzes the introduction of a keto group at the 4-position of a β-ionone ring.[3][4]
Enzymatic Synthesis Pathway
The enzymatic conversion of beta-carotene to this compound is a single-step oxidation reaction. The β-carotene ketolase enzyme utilizes molecular oxygen to introduce a carbonyl group at an allylic position on one of the β-rings of the beta-carotene molecule.
Caption: Enzymatic conversion of beta-carotene to this compound.
Experimental Protocols
This section provides a detailed protocol for the enzymatic synthesis of this compound from beta-carotene using a recombinant β-carotene ketolase.
Materials and Reagents
-
β-Carotene (substrate)
-
Recombinant β-carotene ketolase (e.g., from Brevundimonas sp. expressed in E. coli)[5]
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Detergent (e.g., Tween 80 or CHAPS)
-
Cofactors (if required by the specific enzyme, e.g., FeSO₄)
-
Organic solvents for extraction (e.g., acetone, methanol, petroleum ether, chloroform)
-
Silica gel (60-120 mesh) for column chromatography[6]
-
TLC plates (silica gel 60 F254)
Enzymatic Reaction Setup
-
Substrate Preparation: Prepare a stock solution of β-carotene in a suitable organic solvent (e.g., acetone or a chloroform/methanol mixture) to facilitate its dispersion in the aqueous reaction buffer.
-
Reaction Mixture: In a reaction vessel, combine the phosphate buffer, a non-ionic detergent to aid in solubilizing the lipophilic β-carotene, and any necessary cofactors.
-
Enzyme Addition: Add the purified recombinant β-carotene ketolase to the reaction mixture.
-
Initiation: Add the β-carotene stock solution to the reaction mixture to initiate the enzymatic conversion.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation for a specified period (e.g., 2-24 hours). Protect the reaction from light to prevent photo-degradation of carotenoids.
Extraction and Purification of this compound
-
Extraction: Following incubation, extract the carotenoids from the aqueous reaction mixture using a mixture of organic solvents. A common method is to add a 2:1 (v/v) mixture of chloroform and methanol. Centrifuge to separate the phases and collect the organic (lower) phase containing the carotenoids. Repeat the extraction process to maximize recovery.
-
Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Column Chromatography: Purify the crude extract containing this compound using silica gel column chromatography.[6]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the dried extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A typical gradient would start with 100% petroleum ether, gradually increasing the proportion of a more polar solvent like acetone.[6] this compound, being more polar than beta-carotene, will elute after the unreacted substrate.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Characterization of this compound
The purified this compound can be characterized using various spectroscopic techniques.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yields for Enzymatic Synthesis of this compound
| Parameter | Value | Reference |
| Enzyme Source | Recombinant Brevundimonas sp. CrtW in E. coli | [5] |
| Substrate | β-Carotene | |
| Product | This compound | |
| Reaction Time | 2-24 hours | |
| Temperature | 25-37 °C | |
| pH | ~7.5 | |
| Yield | Variable, dependent on enzyme activity and conditions | [5] |
Table 2: Spectroscopic Data for this compound
| Analytical Method | Observed Values | Reference |
| UV-Visible Spectroscopy | ||
| λmax (in Acetone) | 461 nm, (474) nm | [7] |
| λmax (in Ethanol) | 461 nm | [7] |
| λmax (in Hexane) | (432), 459, (483) nm | [7] |
| λmax (in Petroleum Ether) | 458 nm | [7] |
| Mass Spectrometry | ||
| Molecular Formula | C₄₀H₅₄O | [1][2] |
| Molecular Weight | 550.87 g/mol | [2] |
| [M]⁺ (m/z) | 551 | [6] |
| NMR Spectroscopy | ||
| ¹H NMR (in CDCl₃) | Data available in literature | [6] |
| ¹³C NMR (in CDCl₃) | Data available in literature |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound from beta-carotene.
Caption: Workflow for this compound synthesis and analysis.
Conclusion
The enzymatic synthesis of this compound from beta-carotene provides a specific and efficient method for producing this high-value ketocarotenoid. The detailed protocols and analytical data presented in this application note offer a comprehensive guide for researchers in the fields of natural product synthesis, drug development, and biotechnology. The provided workflow and diagrams facilitate a clear understanding of the entire process, from synthesis to characterization.
References
- 1. This compound | C40H54O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Conversion of β-carotene into astaxanthin: Two separate enzymes or a bifunctional hydroxylase-ketolase protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new type of asymmetrically acting beta-carotene ketolase is required for the synthesis of this compound in the cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 7. epic.awi.de [epic.awi.de]
In Vitro Antioxidant Activity Assays for Echinenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone, a naturally occurring keto-carotenoid found in various marine organisms and cyanobacteria, has garnered significant interest for its potential antioxidant properties.[1] As a derivative of β-carotene, its unique chemical structure, featuring a carbonyl group, is believed to contribute to its potent radical scavenging and photoprotective activities.[2] The evaluation of the in vitro antioxidant capacity of this compound is a critical step in understanding its mechanisms of action and potential therapeutic applications in conditions associated with oxidative stress.
This document provides detailed application notes and experimental protocols for a panel of commonly employed in vitro antioxidant assays to characterize the antioxidant profile of this compound. These assays include methods for evaluating radical scavenging abilities and the capacity to modulate the activity of key antioxidant enzymes.
Radical Scavenging Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[3] DPPH is a stable free radical with a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[4] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging capacity.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform, acetone, or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions of this compound from the stock solution to obtain final concentrations ranging from 1 to 100 µg/mL.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add 100 µL of the this compound working solutions or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well/tube.
-
For the blank, add 100 µL of the solvent used for this compound dilution and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the this compound working solution and 100 µL of methanol.
-
Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[5]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[7] The pre-formed radical cation has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[8] The extent of decolorization is proportional to the antioxidant's activity.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[9] Before use, dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[9]
-
This compound Stock and Working Solutions: Prepare as described for the DPPH assay.
-
Positive Control: Prepare a series of dilutions of Trolox or ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound working solutions or the positive control.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample. The IC50 value can be determined as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically.[11]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
This compound Stock and Working Solutions: Prepare as described for the DPPH assay.
-
Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (100-1000 µM) in deionized water.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound working solutions or the ferrous sulfate standards.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The FRAP value is determined from a standard curve of ferrous sulfate. The results are expressed as µmol of Fe²⁺ equivalents per gram of this compound.
Antioxidant Enzyme Activity Assays
This compound has been shown to modulate the activity of key antioxidant enzymes, thereby reducing oxidative stress.[1]
Superoxide Dismutase (SOD) Activity Assay
Principle: SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[12] The assay often involves a system that generates superoxide radicals, and the inhibition of a subsequent colorimetric reaction by SOD is measured.[13]
Experimental Protocol (WST-1 Method):
-
Reagent Preparation:
-
Commercially available SOD assay kits are recommended for ease of use and reproducibility. These kits typically contain a WST-1 working solution, an enzyme working solution (containing xanthine oxidase), and a sample buffer.
-
Sample Preparation: Prepare cell or tissue lysates containing this compound at various concentrations according to the kit's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the sample, WST-1 working solution, and enzyme working solution according to the kit's protocol.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm.
-
-
Calculation: The percentage inhibition of the reaction is calculated, and the SOD activity is determined based on a standard curve provided in the kit. The results are typically expressed as units of SOD activity per milligram of protein.
Catalase (CAT) Activity Assay
Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[14] The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 7.0): Prepare a standard phosphate buffer.
-
Hydrogen Peroxide (H₂O₂) Solution (10 mM): Dilute 30% H₂O₂ in phosphate buffer. The concentration should be accurately determined by measuring its absorbance at 240 nm.
-
Sample Preparation: Prepare cell or tissue lysates treated with this compound.
-
-
Assay Procedure:
-
In a UV-transparent cuvette, add 2.9 mL of the H₂O₂ solution.
-
Initiate the reaction by adding 100 µL of the sample lysate.
-
Immediately record the decrease in absorbance at 240 nm for 1-3 minutes.
-
-
Calculation: One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. The activity is calculated using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) and expressed as units per milligram of protein.
Glutathione Peroxidase (GPx) Activity Assay
Principle: GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a cofactor.[10] The assay indirectly measures GPx activity by a coupled reaction with glutathione reductase (GR), which recycles the oxidized glutathione (GSSG) back to GSH at the expense of NADPH.[10] The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Commercially available GPx assay kits are recommended. These kits typically provide all necessary reagents, including a buffer solution, glutathione, glutathione reductase, NADPH, and a peroxide substrate (e.g., cumene hydroperoxide or tert-butyl hydroperoxide).
-
Sample Preparation: Prepare cell or tissue lysates treated with this compound.
-
-
Assay Procedure:
-
Follow the kit's protocol, which generally involves adding the sample, buffer, GSH, GR, and NADPH to a 96-well plate or cuvette.
-
Initiate the reaction by adding the peroxide substrate.
-
Monitor the decrease in absorbance at 340 nm for several minutes.
-
-
Calculation: The rate of NADPH decrease is directly proportional to the GPx activity. The activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and is typically expressed as units per milligram of protein.
Data Presentation
Quantitative Data on the Antioxidant Activity of this compound
The following table summarizes the reported effects of this compound on antioxidant enzyme activities in a cellular model.
| Assay | Sample/Treatment | Concentration | Result | Reference |
| Superoxide Dismutase (SOD) | PC12 cells induced by Aβ₂₅₋₃₅ + this compound | Not Specified | Increased activity | [1] |
| Catalase (CAT) | PC12 cells induced by Aβ₂₅₋₃₅ + this compound | Not Specified | Increased activity | [1] |
| Glutathione Peroxidase (GPx) | PC12 cells induced by Aβ₂₅₋₃₅ + this compound | Not Specified | Increased activity | [1] |
Template Tables for Experimental Data
The following tables are provided for researchers to record their experimental data for the radical scavenging and ferric reducing power assays of this compound.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |
|---|---|---|
| | | |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) | TEAC (µM Trolox Eq/g) |
|---|---|---|---|
| | | | |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µmol Fe²⁺ Eq/g) |
|---|---|---|
| | | |
Visualization
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Stimulation of Superoxide Dismutase Enzyme Activity and Its Relation with the Pyrenophora teres f. teres Infection in Different Barley Genotypes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nehu.ac.in [nehu.ac.in]
Application Notes and Protocols for Cell Culture Studies Involving Echinenone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone is a naturally occurring carotenoid with a ketone group, structurally similar to other well-studied xanthophylls like astaxanthin and canthaxanthin. Carotenoids are known for their antioxidant, anti-inflammatory, and anti-cancer properties. While direct cell culture studies on this compound are limited, research on structurally related carotenoids provides a strong basis for investigating its potential therapeutic effects. These notes and protocols are compiled based on existing literature on similar compounds and are intended to serve as a guide for designing and conducting cell culture experiments with this compound.
Potential Applications in Cell Culture Research
-
Antioxidant Effects: Investigating the ability of this compound to mitigate oxidative stress induced by various stimuli in cell cultures.
-
Anti-inflammatory Properties: Studying the modulation of inflammatory pathways, such as NF-κB, and the secretion of pro-inflammatory cytokines in response to this compound treatment.
-
Anti-cancer Activity: Assessing the potential of this compound to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.
-
Modulation of Signaling Pathways: Elucidating the effect of this compound on key cellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are often dysregulated in disease.
Data Presentation
Table 1: Summary of Anticipated Effects of this compound on Cancer Cell Lines (Based on data from related carotenoids)
| Cell Line | Anticipated Effect | Key Markers Modulated | Potential Concentration Range (µM) | Reference for Analogy |
| MCF-7 (Breast Cancer) | Induction of apoptosis, Cell cycle arrest | Increased Bax/Bcl-2 ratio, Caspase-3 activation, p53 activation | 1 - 20 | Astaxanthin, Fucoxanthin |
| PC-3 (Prostate Cancer) | Inhibition of proliferation, Apoptosis induction | Downregulation of PI3K/Akt signaling | 5 - 50 | Astaxanthin |
| HT-29 (Colon Cancer) | Anti-inflammatory, Pro-apoptotic | Inhibition of NF-κB, Reduced COX-2 expression | 10 - 100 | β-carotene, Lutein[1] |
| A375 (Melanoma) | Inhibition of cell viability | Increased ROS, Loss of mitochondrial membrane potential | 5 - 50 | Canthaxanthin[2] |
Note: The concentration ranges are estimations based on studies with other carotenoids and should be optimized for this compound in specific experimental settings.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity and Cell Viability (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Target cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Evaluation of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK.
Materials:
-
Target cell line
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for this compound cell studies.
Caption: this compound's potential PI3K/Akt inhibition.
Caption: this compound's potential MAPK activation.
Caption: this compound's potential NF-κB inhibition.
References
Application Notes and Protocols for Assessing Echinenone Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone is a naturally occurring carotenoid with potential applications in the pharmaceutical and nutraceutical industries due to its antioxidant properties. As with any bioactive compound, ensuring its stability is paramount for product efficacy, safety, and shelf-life determination. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound under various stress conditions. The methodologies are designed to identify degradation pathways, quantify the rate of degradation, and establish a stability-indicating analytical method.
Factors Affecting this compound Stability
This compound, like other carotenoids, is susceptible to degradation from several environmental factors:
-
Light: Exposure to light, particularly UV radiation, can lead to photo-oxidation and isomerization.[1]
-
Heat: Elevated temperatures accelerate the rate of both oxidative degradation and isomerization.[1]
-
Oxygen: The presence of oxygen is a primary driver of degradation through auto-oxidation, a process that can be expedited by light and heat.[1]
-
pH: Extreme pH conditions can also contribute to the degradation of carotenoids.
Data Presentation: Quantitative Stability of this compound Under Stress Conditions
The following tables summarize representative quantitative data on the stability of this compound under forced degradation conditions. This data is illustrative and based on typical degradation patterns observed for carotenoids. Actual results may vary depending on the specific experimental conditions.
Table 1: Thermal Degradation of this compound in Solution (Arrhenius Analysis)
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) | Degradation Rate Constant (k, per hour) | Half-life (t½, hours) |
| 40 | 24 | 95.2 | 0.0020 | 346.5 |
| 48 | 90.8 | |||
| 72 | 86.7 | |||
| 60 | 24 | 88.5 | 0.0050 | 138.6 |
| 48 | 78.3 | |||
| 72 | 69.4 | |||
| 80 | 24 | 75.1 | 0.0119 | 58.2 |
| 48 | 56.4 | |||
| 72 | 42.4 |
Table 2: Photostability of this compound in Solution
| Light Condition | Exposure Time (hours) | This compound Remaining (%) | Degradation Rate Constant (k, per hour) | Half-life (t½, hours) |
| Dark Control (25°C) | 24 | 99.5 | 0.0002 | 3465.7 |
| Fluorescent Light (1.2 million lux hours) | 24 | 85.2 | 0.0067 | 103.4 |
| UV-A Light (200 watt-hours/m²) | 24 | 70.3 | 0.0147 | 47.1 |
Table 3: pH Stability of this compound in Aqueous Solution at 40°C
| pH | Incubation Time (hours) | This compound Remaining (%) | Degradation Rate Constant (k, per hour) | Half-life (t½, hours) |
| 2.0 (Acidic) | 24 | 92.1 | 0.0034 | 203.8 |
| 7.0 (Neutral) | 24 | 98.5 | 0.0006 | 1155.2 |
| 12.0 (Basic) | 24 | 90.5 | 0.0041 | 169.0 |
Table 4: Oxidative Degradation of this compound in Solution at 25°C
| Oxidizing Agent | Incubation Time (hours) | This compound Remaining (%) | Degradation Rate Constant (k, per hour) | Half-life (t½, hours) |
| 3% H₂O₂ | 6 | 78.9 | 0.0395 | 17.5 |
| 12 | 62.2 | |||
| 24 | 38.7 |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the procedures for subjecting this compound to various stress conditions to induce degradation.
1.1. Materials and Reagents:
-
This compound standard (≥95% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber with fluorescent and UV lamps
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
1.2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Protect the solution from light and store at -20°C.
1.3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Transfer the solid this compound powder to an oven maintained at 80°C for 48 hours. Also, subject the stock solution to 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a control sample in the dark.
1.4. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.
2.1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methanol
-
Mobile Phase C: Water
-
Gradient Program:
-
0-10 min: 70% A, 20% B, 10% C
-
10-25 min: Gradient to 90% A, 10% B, 0% C
-
25-30 min: Hold at 90% A, 10% B, 0% C
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 458 nm (for this compound) and PDA detection from 200-600 nm to monitor for degradation products.
2.2. Method Validation:
-
The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
-
Specificity: Analyze stressed samples to demonstrate that the degradation products are well-resolved from the this compound peak. Peak purity analysis using a PDA detector is recommended.
Visualizations
Discussion
The stability of this compound is a critical attribute that influences its development as a pharmaceutical or nutraceutical product. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for assessing its stability profile.
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of this compound.[2] The stress conditions outlined (acidic, basic, oxidative, thermal, and photolytic) are based on ICH guidelines and are designed to accelerate degradation to a level that is detectable and allows for the development of a stability-indicating analytical method.[1][3]
The development of a validated stability-indicating HPLC method is the cornerstone of any stability assessment.[4] The proposed method should be capable of separating this compound from its degradation products, ensuring that the quantification of the active substance is not overestimated due to co-eluting impurities. Peak purity analysis using a PDA detector is a valuable tool in this regard.
The illustrative data presented in the tables highlight the expected trends in this compound degradation. As with other carotenoids, thermal and photolytic stress are likely to be the most significant factors contributing to its degradation. The degradation kinetics can often be modeled using zero-order, first-order, or fractional conversion models.[5]
The signaling pathway diagram illustrates the potential mechanism by which this compound exerts its antioxidant effects. By quenching reactive oxygen species (ROS), this compound can modulate key signaling pathways involved in inflammation (NF-κB) and the cellular antioxidant response (Nrf2).[6][7] This highlights the importance of maintaining its stability to preserve its biological activity.
Conclusion
A thorough assessment of this compound's stability is a prerequisite for its successful development and commercialization. By employing systematic forced degradation studies and a validated stability-indicating HPLC method, researchers and drug development professionals can gain a comprehensive understanding of its degradation profile. This knowledge is crucial for formulating stable products, establishing appropriate storage conditions and shelf-life, and ensuring the safety and efficacy of this compound-containing products.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carotenoids, inflammation, and oxidative stress--implications of cellular signaling pathways and relation to chronic disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Echinenone Incorporation into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone, a naturally occurring keto-carotenoid found in various cyanobacteria and algae, has garnered significant interest for its potent antioxidant, photoprotective, and potential anti-inflammatory properties.[1] As a lipophilic molecule, its direct application in aqueous physiological environments is limited.[2][3] Liposomal encapsulation offers a promising strategy to overcome these limitations by incorporating this compound into the lipid bilayer of these vesicles.[2][3] This enhances its stability, bioavailability, and allows for controlled release, making it a viable candidate for various therapeutic and cosmetic applications.[4][5][6] These application notes provide a detailed protocol for the preparation and characterization of this compound-loaded liposomes.
Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H54O | [7][8] |
| Molecular Weight | 550.86 g/mol | [8][9] |
| Appearance | Orange-red crystals | [7][9] |
| Solubility | Freely soluble in chloroform and benzene; practically insoluble in methanol. | [9] |
| Key Bioactivities | Antioxidant, Photoprotective, Potential Anti-inflammatory | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol details the preparation of this compound-loaded liposomes using the widely adopted thin-film hydration method, followed by extrusion for size homogenization.[10][11]
Materials:
-
This compound (≥95% purity)
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round-bottom flask (50 mL)
-
Water bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (100 nm and 200 nm pore size)
-
Glass vials
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve 100 mg of phosphatidylcholine, 25 mg of cholesterol, and 5 mg of this compound in a 10 mL solution of chloroform:methanol (2:1, v/v) in a 50 mL round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 40-45°C.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvents.
-
Continue rotation until a thin, uniform lipid film containing this compound is formed on the inner wall of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding 10 mL of pre-warmed (45°C) PBS (pH 7.4) to the flask.
-
Rotate the flask gently in the water bath for 1 hour to allow for complete hydration of the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
For further dispersion, sonicate the resulting liposomal suspension in a bath sonicator for 15-30 minutes at a temperature above the lipid phase transition temperature.
-
-
Extrusion for Size Reduction:
-
Assemble the liposome extruder with a 200 nm polycarbonate membrane.
-
Transfer the liposomal suspension to the extruder.
-
Extrude the suspension by passing it through the membrane 11 times.
-
Replace the 200 nm membrane with a 100 nm membrane and repeat the extrusion process for another 11 passes to obtain unilamellar vesicles of a more uniform size.[10]
-
-
Storage:
-
Store the final this compound-loaded liposome suspension in a sealed glass vial at 4°C, protected from light.
-
Caption: Experimental workflow for preparing this compound liposomes.
Protocol 2: Characterization of this compound-Loaded Liposomes
This protocol outlines the key characterization steps to ensure the quality and consistency of the prepared liposomes.[12]
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposome suspension with PBS (pH 7.4) to an appropriate concentration.
-
Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
2. Encapsulation Efficiency (%EE):
-
Method: Ultraviolet-Visible (UV-Vis) Spectroscopy.
-
Procedure:
-
Separation of free this compound: Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography.
-
Quantification of total this compound: Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or chloroform) to release the encapsulated this compound.
-
Quantification of free this compound: Measure the concentration of this compound in the supernatant (from step 1).
-
Measure the absorbance of both the total and free this compound solutions at its maximum absorbance wavelength (around 459 nm in hexane with 2% dichloromethane) using a UV-Vis spectrophotometer.[13]
-
Calculate the %EE using the following formula: %EE = [(Total this compound - Free this compound) / Total this compound] x 100
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Method.
-
Procedure:
-
Place a known amount of the this compound-loaded liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to ensure sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of this compound released into the medium using UV-Vis spectroscopy.
-
Plot the cumulative percentage of this compound released versus time.
-
Expected Quantitative Data
The following tables present expected data from the characterization of this compound-loaded liposomes based on typical values for carotenoid-loaded liposomes.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound Liposomes | 110 ± 5 | 0.15 ± 0.03 | -25 ± 3 | 85 ± 4 |
| Empty Liposomes | 105 ± 6 | 0.13 ± 0.02 | -28 ± 2 | N/A |
Table 2: In Vitro Release Profile of this compound from Liposomes
| Time (hours) | Cumulative Release (%) |
| 1 | 8 ± 1 |
| 2 | 15 ± 2 |
| 4 | 25 ± 3 |
| 8 | 40 ± 4 |
| 12 | 55 ± 5 |
| 24 | 75 ± 6 |
Proposed Mechanism of Action: Antioxidant Activity
This compound's primary therapeutic potential lies in its antioxidant activity.[1] As a carotenoid, it can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The encapsulation within liposomes facilitates its delivery to cellular membranes where much of the oxidative stress occurs.
Caption: this compound's antioxidant mechanism of action.
Conclusion
The protocols and data presented here provide a comprehensive guide for the successful incorporation of this compound into liposomes. This delivery system has the potential to enhance the therapeutic efficacy of this compound by improving its stability and bioavailability. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this formulation.
References
- 1. This compound: Structure, Sources, Benefits, Industrial Applications, and Scientific Importance - Amerigo Scientific [amerigoscientific.com]
- 2. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Encapsulation Techniques of Carotenoids and Their Multifunctional Applications in Food and Health: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoencapsulation of carotenoids: a focus on different delivery systems and evaluation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C40H54O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound [drugfuture.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. romanpub.com [romanpub.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ≥95.0% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
Echinenone: Application Notes and Protocols for Cosmetic and Nutraceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone, a naturally occurring keto-carotenoid, is gaining significant attention in the cosmetic and nutraceutical industries for its potent biological activities.[1] Found in various cyanobacteria and algae, such as Spirulina, this pigment plays a crucial role in protecting organisms from intense sunlight and oxidative stress.[1] Its unique chemical structure, derived from the oxidation of beta-carotene, imparts strong antioxidant, photoprotective, and potential anti-inflammatory properties, making it a valuable ingredient for formulations aimed at promoting skin health and overall wellness.[2] This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the use of this compound in cosmetic and nutraceutical product development.
Biological Activities and Mechanisms of Action
This compound's therapeutic potential stems from its ability to neutralize reactive oxygen species (ROS), modulate inflammatory pathways, and protect against UV-induced damage. As a carotenoid, it is a lipid-soluble antioxidant that can be incorporated into cell membranes, offering protection against lipid peroxidation.
Antioxidant and Photoprotective Effects
This compound's primary mechanism of action is its ability to quench singlet oxygen and scavenge other free radicals, thereby reducing oxidative stress.[1] This antioxidant capacity is fundamental to its photoprotective effects, as it helps to mitigate the cellular damage caused by ultraviolet (UV) radiation.[1] The carbonyl group in its structure is thought to be essential for its role in photoprotection.[3]
Anti-inflammatory Properties
Chronic inflammation is a key contributor to skin aging and various health issues. This compound is suggested to possess anti-inflammatory potential, a characteristic common to many carotenoids.[1] This activity is likely mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Skin Health and Anti-aging Potential
In cosmetic applications, this compound is utilized for its potential to reduce the effects of UV-induced free radicals, a major contributor to premature skin aging.[1] Its antioxidant properties may also support cellular defense mechanisms, contributing to overall skin health and vitality.
Quantitative Data on Biological Activities
While specific quantitative data for this compound is still emerging, the following tables provide a summary of typical quantitative data for related compounds and relevant assays, offering a benchmark for evaluating this compound's efficacy.
Table 1: Antioxidant Activity of Carotenoids and Other Antioxidants
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value of Reference |
| This compound (from Cyanobium sp. LEGE 07175) | Myxoxanthophyll not present | 1.17 µg/mg dry extract | - | - |
| Beta-carotene (from Leptothoe sp. LEGE 181156) | - | 47.89 µg/mg dry extract | - | - |
| Quercetin | DPPH Radical Scavenging | 19.17 µg/ml | Ascorbic Acid | Not Specified |
| Quercetin | H2O2 Scavenging | 36.22 µg/ml | Ascorbic Acid | 16.26 µg/ml |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity of Phytochemicals
| Compound | Assay | Target | IC50 Value/Effect |
| 1-O-acetyl-4R,6S-britannilactone | iNOS Inhibition | iNOS | 22.1 µM |
| L-N6-(1-iminoethyl)lysine (L-NIL) | iNOS Inhibition | iNOS | 33.7 µM |
| Chrysin derivative (Ch-4) | COX-2 Inhibition | COX-2 | 2.7 µM |
Table 3: Tyrosinase Inhibitory Activity of Various Compounds
| Compound | IC50 Value |
| Ergothioneine | 1.025 mg/ml (4.47 mM) |
| Scytonemin Monomer (ScyM) | 4.90 μM |
| Kojic Acid (Reference) | 11.31 μM |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic and nutraceutical formulations.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5]
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the this compound sample in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well plate, add 100 µL of the this compound sample or standard (e.g., Trolox, Ascorbic Acid) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
Principle: This cell-based assay measures the ability of an antioxidant to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorodihydrofluorescein (DCFH) by peroxyl radicals generated by AAPH in cultured cells.[6][7]
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Wash the cells with PBS and treat them with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS to remove the extracellular compounds.
-
Add 600 µM AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence kinetically for 1 hour at 37°C using a fluorescence plate reader (excitation 485 nm, emission 538 nm).
-
Calculate the area under the curve (AUC) for each sample.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) × 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
Anti-inflammatory Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[8]
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Calculate the percentage of NO production inhibition and the IC50 value.
Principle: This technique is used to detect and quantify the protein levels of COX-2 and iNOS in cells treated with an inflammatory stimulus and the test compound. A decrease in the expression of these enzymes indicates an anti-inflammatory effect.[9]
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages) and treat them with LPS and various concentrations of this compound as described in the NO assay.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Skin-Related Bioassays
Principle: This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is a key enzyme in melanin synthesis. Inhibition of tyrosinase can lead to skin lightening effects.[1][4]
Protocol:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare various concentrations of the this compound sample and a positive control (e.g., kojic acid).
-
In a 96-well plate, add the tyrosinase solution and the this compound sample or control. Incubate for 10 minutes at room temperature.
-
Add the substrate, L-DOPA, to initiate the reaction.
-
Measure the absorbance at 475 nm at different time points to determine the rate of dopachrome formation.
-
Calculate the percentage of tyrosinase inhibition and the IC50 value.
Principle: This assay quantifies the amount of pro-collagen type I secreted by human dermal fibroblasts in culture. An increase in pro-collagen synthesis suggests a potential anti-wrinkle and skin-firming effect.
Protocol:
-
Culture human dermal fibroblasts in a 24-well plate until they reach confluence.
-
Treat the cells with various concentrations of this compound in a serum-free medium for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of pro-collagen type I peptide in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of pro-collagen type I from a standard curve.
Principle: This assay assesses the ability of a compound to protect human keratinocytes from cell death induced by UVB radiation.[3]
Protocol:
-
Seed human keratinocytes (e.g., HaCaT cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Expose the cells to a specific dose of UVB radiation.
-
After UVB exposure, incubate the cells for 24-48 hours.
-
Assess cell viability using the MTT assay or a similar method.
-
Calculate the percentage of cell viability relative to the non-irradiated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for screening the bioactivity of this compound.
Caption: this compound's proposed inhibition of the NF-κB inflammatory pathway.
Caption: this compound's proposed activation of the Nrf2 antioxidant pathway.
Safety and Toxicological Assessment
Prior to incorporation into any cosmetic or nutraceutical product, a thorough safety and toxicological assessment of this compound is imperative. In vitro cytotoxicity assays on relevant cell lines (e.g., human keratinocytes, fibroblasts, and hepatocytes) should be conducted to determine the non-toxic concentration range. Further in vivo studies may be required depending on the intended application and regulatory requirements.
Conclusion
This compound presents a promising natural ingredient for the development of advanced cosmetic and nutraceutical formulations. Its potent antioxidant and potential anti-inflammatory properties offer a multifaceted approach to skin health and overall well-being. The provided protocols serve as a foundation for researchers to quantitatively assess the bioactivities of this compound and to elucidate its mechanisms of action, thereby facilitating its evidence-based application in innovative consumer products. Further research, particularly clinical trials, is warranted to fully substantiate the health benefits of this compound in humans.
References
- 1. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Ionone protects against UVB-induced photoaging in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Echinenone Production in Algal Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving echinenone yield from algal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a keto-carotenoid pigment with significant antioxidant properties and pro-vitamin A activity.[1] It has applications in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its potent antioxidant capacity, reportedly higher than that of astaxanthin, makes it a compound of high interest.[1]
Q2: Which algal species are known to produce this compound?
A2: this compound is found in various cyanobacteria (blue-green algae) and some green algae.[1][4] Species such as those from the genera Nostoc, Synechocystis, and Botryococcus braunii (specifically race B and L) are known to accumulate this compound.[1][2][4]
Q3: What is the biosynthetic pathway for this compound in algae?
A3: this compound is synthesized from β-carotene. The key enzymatic step is the conversion of β-carotene to this compound, which is catalyzed by the enzyme β-carotene ketolase (also known as CrtO or CrtW).[2][4]
Q4: What are the primary strategies to enhance this compound yield?
A4: The main approaches to boost this compound production include:
-
Genetic Engineering: Overexpressing the genes responsible for this compound synthesis, particularly the β-carotene ketolase gene (crtO).[2][5]
-
Cultivation Condition Optimization: Modifying physical and chemical parameters such as light intensity, temperature, pH, and nutrient composition.[6][7]
-
Stress Induction: Applying environmental stresses like high light, nutrient limitation (especially nitrogen), and increased salinity or osmotic stress.[1][8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low this compound Yield | - Suboptimal cultivation conditions.- Inefficient conversion from β-carotene.- Low biomass productivity. | - Optimize Culture Conditions: Systematically evaluate and adjust light intensity, temperature, and nutrient concentrations (e.g., nitrogen and carbon sources) to find the optimal balance for your specific algal strain.[6][7][10]- Induce Stress: Introduce stress conditions during the stationary growth phase. High light intensity and nitrogen starvation are commonly effective.[1][8]- Genetic Modification: If feasible, consider overexpressing the β-carotene ketolase (crtO) gene to enhance the conversion of β-carotene to this compound.[2] |
| Inconsistent this compound Production Between Batches | - Variability in inoculum quality or quantity.- Fluctuations in environmental conditions (light, temperature).- Inconsistent application of stressors. | - Standardize Inoculum: Use a consistent cell density and physiological state for inoculation.- Monitor and Control Environment: Employ photobioreactors with precise control over light, temperature, and pH.[11]- Systematize Stress Application: Apply stressors at the same cell density or growth stage and for a consistent duration in each batch. |
| Biomass Growth is Inhibited by Stress Conditions | - Stress level is too high or applied too early. | - Two-Stage Cultivation: Implement a two-stage cultivation strategy. First, grow the algae under optimal conditions to achieve high biomass. Then, transfer the culture to stress conditions to induce this compound accumulation.[8][9]- Gradual Stress Introduction: Acclimate the culture to the stressor gradually instead of applying a sudden shock. |
| Difficulty in Extracting and Quantifying this compound | - Inefficient cell lysis.- Degradation of carotenoids during extraction.- Co-elution with other pigments during analysis. | - Effective Cell Disruption: Use methods like bead beating, sonication, or high-pressure homogenization to ensure complete cell wall disruption.[12]- Protect from Degradation: Perform extractions under dim light and low temperatures. Consider adding antioxidants like BHT. Saponification can be used to remove chlorophylls.[12]- Optimize Chromatography: Utilize a C30 column for HPLC analysis, which provides better separation of carotenoid isomers.[12] Use appropriate standards for accurate quantification.[12][13] |
Data Summary
Table 1: Reported Increases in Carotenoid Production Under Various Strategies
| Algal Species | Strategy | Target Carotenoid | Fold/Percentage Increase | Reference |
| Nostoc sp. PCC 7120 | Overexpression of crtO gene | This compound | >16% | [2] |
| Nostoc sp. PCC 7120 | Overexpression of crtO gene | Canthaxanthin | >80% | [2] |
| Chlamydomonas reinhardtii | Overexpression of Or gene | Lutein | ~1.5-fold | [10] |
| Chlorella zofingiensis | High light and nitrogen deficiency | Lutein | Up to 13.81 mg/g DW | [10] |
| Haematococcus pluvialis | NaCl treatment (1%) | Astaxanthin | ~5-fold (from 3.53 to 17.7 mg/g) | [14] |
| Dunaliella salina | High light stress (800 µmol photons/m²/s) | Total Carotenoids | Highest concentration achieved | [15][16] |
| Mychonastes sp. 247 | Optimized light and salinity | Lutein | 2-fold | [17] |
| Mychonastes sp. 247 | Optimized light and salinity | Zeaxanthin | 2.6-fold | [17] |
Experimental Protocols
Protocol 1: Osmotic Stress Induction for this compound Enhancement in Nostoc sp. PCC 7120
This protocol is adapted from studies on cyanobacteria.[2]
-
Culture Preparation:
-
Grow Nostoc sp. PCC 7120 in BG11 medium at 30°C under a continuous light intensity of approximately 50 µmol photons/m²/s.
-
Cultivate until the culture reaches the mid-logarithmic growth phase.
-
-
Stress Induction:
-
Aseptically add a sterile, concentrated solution of mannitol to the culture medium to a final concentration of 0.4 M.
-
Continue to incubate the culture under the same temperature and light conditions for a specified period (e.g., 48-72 hours).
-
-
Harvesting and Analysis:
Protocol 2: High-Light and Nitrogen-Deficiency Stress for Carotenoid Accumulation
This is a general two-stage protocol based on principles for enhancing secondary carotenoids.[8][10]
-
Stage 1: Biomass Accumulation (Green Stage)
-
Cultivate the selected algal strain in a nitrogen-replete medium (e.g., standard BG-11) under optimal light (e.g., 50-100 µmol photons/m²/s) and temperature conditions until a high cell density is achieved.
-
-
Stage 2: this compound Induction (Red/Orange Stage)
-
Harvest the cells by centrifugation and wash them with a nitrogen-free medium to remove residual nitrogen.
-
Resuspend the algal biomass in the nitrogen-free medium.
-
Expose the culture to high light intensity (e.g., 400-800 µmol photons/m²/s).[10][15]
-
Incubate for several days, monitoring the color change of the culture and taking samples periodically for pigment analysis.
-
-
Analysis:
-
Harvest cells and extract pigments as described in Protocol 1.
-
Analyze this compound yield by HPLC.
-
Visualizations
Signaling and Biosynthetic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Improved production of this compound and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microalgal Carotenoids: Therapeutic Application and Latest Approaches to Enhance the Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stresses as First-Line Tools for Enhancing Lipid and Carotenoid Production in Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Stresses as First-Line Tools for Enhancing Lipid and Carotenoid Production in Microalgae [frontiersin.org]
- 10. Genetic Engineering and Innovative Cultivation Strategies for Enhancing the Lutein Production in Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Light Conditions on Microalgae Growth and Content of Lipids, Carotenoids, and Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid analytical methods for the microalgal and cyanobacterial biorefinery: Application on strains of industrial importance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. mdpi.com [mdpi.com]
- 15. oatext.com [oatext.com]
- 16. [PDF] High Light Stress Regimen on Dunaliella Salina Strains For Carotenoids Induction | Semantic Scholar [semanticscholar.org]
- 17. Improvement of Lutein and Zeaxanthin Production in Mychonastes sp. 247 by Optimizing Light Intensity and Culture Salinity Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Echinenone Biosynthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the biosynthesis of Echinenone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scaling up of this compound production in microbial hosts.
Q1: Why is my this compound yield consistently low?
A1: Low this compound yield can stem from several factors, ranging from metabolic pathway inefficiencies to suboptimal fermentation conditions.
-
Possible Cause 1: Inefficient β-carotene ketolase (CrtW/CrtO) activity. The conversion of β-carotene to this compound is a critical and often rate-limiting step.[1] The specific activity of the CrtW or CrtO enzyme you are using might be low.
-
Solution:
-
Enzyme Screening: Test β-carotene ketolases from different organisms to find one with higher activity in your host.[1]
-
Codon Optimization: Optimize the codon usage of your crtW/crtO gene for the expression host to improve translation efficiency.
-
Protein Engineering: Consider directed evolution or site-directed mutagenesis to improve the catalytic efficiency of the enzyme.
-
-
-
Possible Cause 2: Insufficient precursor supply (β-carotene). The production of this compound is directly dependent on the availability of its precursor, β-carotene. A bottleneck in the upstream carotenoid biosynthesis pathway will limit the final product yield.
-
Solution:
-
Upstream Pathway Engineering: Overexpress key enzymes in the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathway to increase the pool of geranylgeranyl pyrophosphate (GGPP), the precursor for all carotenoids.
-
Metabolic Flux Analysis: Conduct a metabolic flux analysis to identify and address bottlenecks in the central carbon metabolism that may be limiting the flow towards carotenoid biosynthesis.
-
-
-
Possible Cause 3: Suboptimal Fermentation Conditions. The growth of the microbial host and the expression of the biosynthetic pathway are highly sensitive to environmental parameters.
-
Solution:
-
Optimize Culture Parameters: Systematically optimize parameters such as temperature, pH, aeration, and nutrient composition (carbon/nitrogen ratio).[2]
-
Inducer Concentration: If using an inducible promoter, optimize the concentration of the inducer (e.g., IPTG) and the induction time.
-
-
Q2: I am observing the accumulation of β-carotene and very little this compound. What is the issue?
A2: This is a clear indication of a bottleneck at the β-carotene ketolase step.
-
Possible Cause 1: Low expression or activity of CrtW/CrtO. The enzyme responsible for converting β-carotene to this compound may not be expressed at sufficient levels or may have low catalytic activity.
-
Solution:
-
Verify Expression: Confirm the expression of the CrtW/CrtO protein using SDS-PAGE or Western blotting.
-
Increase Gene Copy Number: Express the crtW/crtO gene from a high-copy number plasmid or integrate multiple copies into the host genome.
-
Promoter Strength: Use a stronger promoter to drive the expression of the crtW/crtO gene.
-
-
-
Possible Cause 2: Feedback inhibition. High concentrations of β-carotene might be inhibiting the activity of the β-carotene ketolase.
-
Solution:
-
Enzyme Selection: Some β-carotene ketolases may be less susceptible to substrate inhibition. Screen different enzymes for this characteristic.
-
Fed-batch Fermentation: Implement a fed-batch fermentation strategy to maintain a lower, yet steady, concentration of β-carotene.
-
-
Q3: My microbial culture is not growing well after inducing the this compound biosynthesis pathway. What could be the reason?
A3: Poor growth after induction can be due to metabolic burden or product toxicity.
-
Possible Cause 1: Metabolic Burden. Overexpression of a heterologous pathway can place a significant metabolic load on the host, diverting resources from essential cellular processes.
-
Solution:
-
Optimize Expression Levels: Use promoters of varying strengths to balance pathway expression with cell viability.
-
Balanced Gene Expression: Ensure that the expression of all genes in the pathway is well-balanced to avoid the accumulation of toxic intermediates.
-
-
-
Possible Cause 2: this compound Toxicity. High intracellular concentrations of carotenoids, including this compound, can be toxic to some microbial hosts.
-
Solution:
-
Host Selection: Choose a host organism known for its tolerance to carotenoids, such as certain species of yeast or cyanobacteria.
-
Two-Phase Cultivation: Consider a two-phase fermentation system where an organic solvent is used to extract the this compound from the cells in situ, reducing intracellular accumulation.
-
-
Q4: How can I improve the extraction efficiency of this compound from my microbial biomass?
A4: The efficiency of this compound extraction depends on effective cell lysis and the choice of solvent.
-
Possible Cause 1: Incomplete Cell Lysis. The rigid cell walls of microorganisms can hinder the release of intracellular this compound.
-
Solution:
-
Mechanical Lysis: Employ methods like bead beating, sonication, or high-pressure homogenization to disrupt the cells.
-
Enzymatic Lysis: Use enzymes like lysozyme (for bacteria) or zymolyase (for yeast) to degrade the cell wall.
-
Chemical Lysis: Acid or base treatment can be effective but may degrade the target compound, so it should be used with caution.
-
-
-
Possible Cause 2: Inappropriate Solvent. this compound is a lipophilic compound, and the choice of solvent is crucial for its efficient extraction.
-
Solution:
-
Solvent Selection: Use a non-polar or moderately polar solvent such as acetone, methanol, hexane, or a mixture of these. Acetone is often effective for initial extraction from wet biomass.
-
Multiple Extractions: Perform repeated extractions of the biomass until the solvent runs clear to ensure complete recovery.
-
-
Data Presentation
The following table summarizes reported this compound production in various microbial hosts.
| Host Organism | Engineering Strategy | Titer (mg/L) | Yield (mg/g DCW) | Cultivation Conditions | Reference |
| Botryococcus braunii (BOT-20) | Naturally accumulating strain | 630 | 305 | Laboratory culture, 1 month | [3] |
| Micrococcus sp. | Optimized fermentation | 25.98 (total carotenoids) | - | pH 6, 5% glycerol, 28°C, 220 RPM | [4] |
| Nostoc sp. PCC 7120 | Overexpression of crtO | >16% increase | - | BG11 medium, 30°C | [5] |
| Escherichia coli | Co-expression of CrtW and CrtZ | - | 7.4 (astaxanthin as major product) | Shake flask culture | [6] |
Note: Data for E. coli primarily focuses on astaxanthin production, where this compound is an intermediate.
Experimental Protocols
Protocol 1: Heterologous Expression of β-carotene Ketolase (crtW) in E. coli
This protocol outlines the steps for expressing a codon-optimized crtW gene in an E. coli strain already engineered to produce β-carotene.
-
Gene Synthesis and Codon Optimization: Synthesize the crtW gene from a selected organism (e.g., Brevundimonas sp. SD212) with codon optimization for E. coli.
-
Plasmid Construction:
-
Clone the codon-optimized crtW gene into an expression vector with a suitable promoter (e.g., T7 or arabinose-inducible promoter) and a selectable marker.
-
Verify the construct by restriction digestion and DNA sequencing.
-
-
Transformation:
-
Transform the expression plasmid into a competent E. coli strain that is already capable of producing β-carotene.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression and Cultivation:
-
Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 100 mL of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce the expression of crtW with the appropriate inducer (e.g., 0.1 mM IPTG) and continue to incubate at a lower temperature (e.g., 20-25°C) for 24-48 hours to enhance protein folding and product accumulation.
-
Protocol 2: Shake-Flask Fermentation for this compound Production
This protocol provides a general procedure for shake-flask fermentation to optimize this compound production.
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony of the engineered strain into 5 mL of LB medium and incubating overnight at the optimal growth temperature.
-
Fermentation:
-
Inoculate 100 mL of production medium (e.g., TB or a defined medium with optimized carbon and nitrogen sources) in a 500 mL baffled flask with the seed culture to an initial OD600 of 0.1.
-
Incubate the flasks in a shaker at the optimized temperature and agitation speed (e.g., 25-30°C, 200-250 rpm).
-
-
Induction: If using an inducible promoter, add the inducer at the mid-log phase of growth (OD600 ≈ 0.6-0.8).
-
Sampling and Monitoring:
-
Take samples at regular intervals to monitor cell growth (OD600) and this compound production.
-
-
Harvesting: Harvest the cells by centrifugation when the production reaches its maximum level (typically 24-72 hours post-induction).
Protocol 3: Extraction and Quantification of this compound by HPLC
This protocol describes the extraction of this compound from microbial biomass and its quantification using High-Performance Liquid Chromatography (HPLC).
-
Cell Harvesting and Lysis:
-
Harvest a known amount of cell culture by centrifugation.
-
Wash the cell pellet with distilled water and resuspend in a small volume of buffer.
-
Lyse the cells using a suitable method (e.g., sonication on ice).
-
-
Extraction:
-
Add 3-5 volumes of acetone to the lysed cells and vortex vigorously for 5-10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Repeat the extraction until the pellet is colorless.
-
Pool the acetone extracts.
-
-
Phase Separation:
-
Add an equal volume of hexane and a half volume of water to the pooled acetone extract in a separatory funnel.
-
Mix gently and allow the phases to separate. The upper hexane layer will contain the this compound.
-
Collect the hexane layer and dry it over anhydrous sodium sulfate.
-
-
Sample Preparation for HPLC:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of mobile phase solvents).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile, methanol, and dichloromethane is commonly used. A specific method could be a linear gradient from 100% acetonitrile/methanol (1:1 v/v) to 100% methanol/dichloromethane (1:1 v/v) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the maximum absorbance wavelength for this compound (around 458 nm).
-
Quantification: Calculate the concentration of this compound by comparing the peak area with a standard curve prepared from a pure this compound standard.
-
Visualizations
Caption: Biosynthetic pathway of this compound from central metabolites.
References
- 1. dot | Graphviz [graphviz.org]
- 2. Redirecting Metabolic Flux towards the Mevalonate Pathway for Enhanced β-Carotene Production in M. circinelloides CBS 277.49 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast Carotenoids: Cost-Effective Fermentation Strategies for Health Care Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Membrane Engineering for Carotenoid Production in Escherichia coli [mdpi.com]
Resolving co-elution of Echinenone in HPLC
Technical Support Center: HPLC Analysis
Welcome to the technical support center. This guide provides detailed troubleshooting steps and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of Echinenone, with a focus on resolving co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to separate?
This compound is a ketocarotenoid, a type of natural pigment found in various microorganisms like cyanobacteria and algae. In reverse-phase HPLC, it is prone to co-eluting (overlapping) with other structurally similar carotenoids that are often present in the same biological extracts. Its non-polar nature and close structural resemblance to compounds like β-carotene and canthaxanthin make its separation challenging on standard HPLC columns.
Q2: What is co-elution and why is it a problem in HPLC?
Co-elution occurs when two or more different compounds exit the HPLC column at the same time, resulting in a single, merged chromatographic peak.[1] This is a significant problem because it prevents the accurate identification and quantification of the individual compounds, leading to unreliable experimental results.[2][3]
Q3: What are the most common compounds that co-elute with this compound?
The most common co-eluents for this compound are other non-polar carotenoids that share a similar size and structure. These often include:
Q4: How can I definitively confirm that my this compound peak is actually multiple, co-eluting compounds?
A broad or shouldered peak is a visual clue for co-elution.[1] To confirm this, the most effective method is to use a Photodiode Array (PDA) or Diode Array Detector (DAD). By performing a peak purity analysis, you can compare the UV-Vis spectra collected across the entire peak (from the upslope to the downslope).[3] If the spectra are not identical, it confirms the peak is impure and contains co-eluting compounds.[1] If available, coupling the HPLC to a mass spectrometer (MS) provides even more definitive evidence by showing different mass-to-charge ratios across the peak.[4]
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to resolving co-elution issues. Follow these steps to optimize your HPLC method and achieve baseline separation.
Logical Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and resolve co-elution.
Caption: A step-by-step workflow for troubleshooting this compound co-elution in HPLC.
Q5: I've confirmed co-elution. What is the first parameter I should adjust?
Start by optimizing your existing method's mobile phase and physical parameters. These are the quickest and least disruptive changes.
-
Adjust the Gradient: For complex mixtures of similar compounds, a shallow gradient is often more effective than an isocratic one.[6] Decrease the rate at which the strong organic solvent increases over time. This gives analytes more time to interact differently with the stationary phase, improving separation.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and enhance resolution, though it will lengthen the analysis time.[7] A flow rate of 1.0 mL/min is a common starting point, which can be lowered to 0.8 mL/min or less to improve separation.
-
Adjust the Temperature: Column temperature affects solvent viscosity and molecular interactions, which can alter selectivity.[8] Carotenoid separations are often performed between 20°C and 30°C.[5][9] Systematically adjusting the temperature within this range may resolve the co-eluting pair.
Q6: Adjusting the gradient and flow rate did not work. What is the next step for mobile phase optimization?
If simple adjustments fail, the next step is to change the chemistry of the mobile phase to alter chromatographic selectivity (α).[1]
-
Change the Organic Solvent: The choice of organic solvent is a powerful tool.[10] The most common solvents for carotenoid separation are methanol (MeOH), acetonitrile (ACN), and methyl-tert-butyl ether (MTBE).[5][9] If your current method uses a MeOH/water system, try replacing some or all of the methanol with MTBE. MTBE has different properties that can change the elution order and resolve previously overlapping peaks.[9]
-
Add Modifiers: In some cases, adding a small amount of a modifier like triethylamine (TEA) can improve peak shape and recovery, although this is less common for neutral carotenoids.[11]
Q7: I have tried multiple mobile phases with my C18 column and still can't separate this compound. What should I do?
When mobile phase optimization is insufficient, the most effective solution is to change the stationary phase.[1] Standard C18 (18-carbon chain) columns separate primarily based on hydrophobicity and are often unable to resolve structurally similar carotenoid isomers.[9]
The industry standard for this challenge is a C30 (30-carbon chain) column , often referred to as a "carotenoid column."[4][12][13] The longer alkyl chains of the C30 phase provide enhanced shape selectivity , allowing it to differentiate between molecules with subtle differences in their three-dimensional structure, which is a key feature of carotenoids.[5][13]
Relationship between HPLC Parameters and Resolution
This diagram illustrates how adjusting HPLC parameters influences the factors that govern chromatographic resolution.
Caption: The relationship between key HPLC parameters and chromatographic resolution.
Data & Protocols
Table 1: Comparison of HPLC Columns for Carotenoid Analysis
| Feature | Standard C18 Column | C30 "Carotenoid" Column |
| Primary Separation Mechanism | Hydrophobicity | Hydrophobicity and Shape Selectivity[5][13] |
| Best Suited For | General reverse-phase separations | Separation of carotenoids, isomers (cis/trans), and other long-chain, structurally similar molecules[12] |
| Resolution of Isomers | Poor to moderate[9] | Excellent[13] |
| Typical Mobile Phases | Acetonitrile/Methanol/Water | Methanol/MTBE/Water[5][9] |
| Pros | Widely available, versatile, lower cost | Superior resolution and selectivity for carotenoids[13] |
| Cons | Often fails to separate carotenoid isomers | More specialized, may require longer run times |
Table 2: Example Mobile Phase Gradients
This table provides a starting point for method development on C18 and C30 columns.
| Time (min) | Typical C18 Gradient | Optimized C30 Gradient |
| Solvent A | 90:10 Methanol/Water | 98:2 Methanol/Water |
| Solvent B | 100% Acetonitrile | 100% Methyl-tert-butyl ether (MTBE) |
| Gradient Program | ||
| 0.0 | 80% A, 20% B | 95% A, 5% B |
| 15.0 | 20% A, 80% B | 50% A, 50% B |
| 20.0 | 20% A, 80% B | 5% A, 95% B |
| 22.0 | 80% A, 20% B | 95% A, 5% B |
| 25.0 | 80% A, 20% B | 95% A, 5% B |
Note: These are example gradients and must be optimized for your specific instrument and sample.
Experimental Protocol: Optimized C30 Method for this compound
This protocol provides a robust starting point for the separation of this compound and other carotenoids.
1. Objective: To achieve baseline separation of this compound from other co-eluting carotenoids using a C30 stationary phase.
2. Materials:
-
HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and PDA/DAD detector.
-
Column: C30 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Solvents (HPLC Grade): Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water.
-
Sample Preparation: this compound standard or sample extract.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample extract or standard in a solvent compatible with the mobile phase. A mixture of MTBE and MeOH is often a good choice.[9]
-
Ensure the final sample concentration is within the linear range of the detector to avoid peak fronting due to column overload.[2]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[14]
4. Chromatographic Conditions:
-
Mobile Phase A: Methanol / Water (98:2, v/v)
-
Mobile Phase B: 100% Methyl-tert-butyl ether (MTBE)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C[5]
-
Detection Wavelength: 450 nm (or scan from 250-600 nm with PDA)[15]
-
Injection Volume: 10-20 µL
5. Gradient Elution Program:
-
0-2 min: 5% B
-
2-18 min: Linear gradient from 5% to 80% B
-
18-20 min: Hold at 80% B
-
20-22 min: Return to 5% B
-
22-30 min: Column re-equilibration at 5% B
6. System Suitability:
-
Before running samples, inject a standard mixture to verify system performance.
-
Check for peak shape (asymmetry factor), resolution between critical pairs (Rs > 1.5), and retention time reproducibility.
7. Data Analysis:
-
Identify this compound based on its retention time and comparison with a pure standard.
-
Confirm peak identity and purity using the UV-Vis spectrum from the PDA detector.
-
Quantify using a calibration curve prepared from a certified standard.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Separation and identification of various carotenoids by C30 reversed-phase high-performance liquid chromatography coupled to UV and atmospheric pressure chemical ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mtc-usa.com [mtc-usa.com]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. scispace.com [scispace.com]
- 9. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Echinenone isomerization during storage
For researchers, scientists, and drug development professionals, maintaining the integrity of echinenone during storage is critical for experimental accuracy and the development of effective therapeutics. This center provides essential guidance on preventing the isomerization of this compound, a common challenge that can impact its biological activity and analytical quantification.
Troubleshooting Guide: Preventing this compound Isomerization
This guide addresses specific issues that may lead to the isomerization of all-trans-echinenone to its cis-isomers during storage.
| Problem | Potential Cause | Recommended Solution |
| Unexpected appearance of additional peaks during HPLC analysis, eluting near the all-trans-echinenone peak. | Isomerization due to light exposure: this compound is highly susceptible to photo-isomerization, where light energy, particularly in the UV-blue spectrum, promotes the conversion of trans-isomers to cis-isomers. | - Work in a dimly lit environment or under red light conditions. [1] - Use amber-colored glassware or vials to store this compound solutions. - For maximum protection, wrap storage containers in aluminum foil. - Minimize the duration of light exposure during sample handling and preparation. |
| Decrease in the concentration of all-trans-echinenone over time, even when stored in the dark. | Thermal isomerization: Elevated temperatures provide the necessary activation energy for the molecule to convert to its more stable cis-isomeric forms. This process can occur even at room temperature over extended periods. | - Store solid this compound and stock solutions at low temperatures, preferably -20°C for short-term storage and -80°C for long-term storage. - Avoid repeated freeze-thaw cycles, which can degrade the sample. Aliquot stock solutions into smaller, single-use vials. - During experimental procedures, keep samples on ice whenever possible. |
| Sample degradation and discoloration, with a noticeable loss of the characteristic orange-red color. | Oxidation: this compound's conjugated double bond system is prone to oxidation, especially in the presence of atmospheric oxygen. Oxidation can lead to the formation of apocarotenoids and other degradation products, resulting in a loss of color and biological activity. | - Store solid this compound under an inert atmosphere (e.g., argon or nitrogen). - For solutions, use solvents that have been deoxygenated by sparging with an inert gas. - Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to stock solutions at a low concentration (e.g., 0.1%). [2] |
| Inconsistent analytical results and poor reproducibility between samples stored under seemingly identical conditions. | Acid-catalyzed isomerization: The presence of acidic contaminants can accelerate the rate of isomerization. This can be a factor in solutions prepared with solvents that may contain acidic impurities. | - Use high-purity, HPLC-grade solvents for all solutions. - Ensure that all glassware is thoroughly cleaned and free of any acidic residues. - If preparing buffered solutions, maintain a neutral to slightly alkaline pH, as acidic conditions can promote isomerization. [1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization?
A1: this compound, in its natural and most biologically active form, exists as the all-trans isomer. Isomerization is the process by which the molecule's geometry changes, leading to the formation of various cis-isomers (e.g., 9-cis, 13-cis). This change is typically induced by external energy sources like light and heat and can alter the compound's physical, chemical, and biological properties.
Q2: Why is it important to prevent this compound isomerization?
A2: Preventing isomerization is crucial for several reasons:
-
Biological Activity: Cis-isomers of carotenoids often exhibit different biological activities compared to the all-trans form. For consistent and reliable experimental results, it is essential to work with the intended isomer.
-
Analytical Accuracy: The presence of multiple isomers can complicate analytical quantification. Different isomers may have distinct spectral properties and chromatographic retention times, leading to inaccurate measurements if not properly identified and resolved.
-
Provitamin A Activity: The conversion to cis-isomers can reduce the provitamin A activity of carotenoids.
Q3: What are the ideal long-term storage conditions for this compound?
A3: For long-term stability, solid this compound should be stored at -80°C in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light. Solutions should be prepared in deoxygenated, high-purity solvents, aliquoted into single-use amber vials, and stored under the same temperature and atmospheric conditions.
Q4: Can I use antioxidants to prevent isomerization?
A4: While antioxidants are primarily used to prevent oxidative degradation, they can indirectly contribute to stability by quenching radical species that might promote isomerization.[2] Butylated hydroxytoluene (BHT) is a commonly used antioxidant for carotenoid solutions. However, the primary factors driving isomerization are light and heat, which must be controlled directly.
Q5: How can I detect if my this compound sample has isomerized?
A5: Isomerization can be detected using High-Performance Liquid Chromatography (HPLC) with a C30 column, which is specifically designed to separate carotenoid isomers.[3] The appearance of new peaks with slightly different retention times from the main all-trans peak is indicative of isomerization. UV-Vis spectrophotometry can also be used, as the formation of cis-isomers often leads to a slight blue shift in the maximum absorption wavelength and the appearance of a "cis-peak" at a shorter wavelength.
Quantitative Data on this compound Stability
While specific kinetic data for this compound isomerization is not extensively tabulated in the literature, the following tables provide an illustrative example of how to present stability data based on the known behavior of similar carotenoids. Researchers should generate their own data following a rigorous stability testing protocol.
Table 1: Illustrative Thermal Isomerization of this compound in Hexane Solution Stored in the Dark
| Storage Temperature (°C) | Storage Duration (days) | % all-trans-Echinenone (Illustrative) | % cis-Isomers (Illustrative) |
| 4 | 30 | 98 | 2 |
| 4 | 90 | 95 | 5 |
| 25 | 30 | 85 | 15 |
| 25 | 90 | 70 | 30 |
| 40 | 7 | 75 | 25 |
| 40 | 30 | 50 | 50 |
Note: This data is for illustrative purposes only and should not be considered as experimentally verified values.
Table 2: Illustrative Photo-isomerization of this compound in Hexane Solution at 25°C
| Light Condition | Exposure Duration (hours) | % all-trans-Echinenone (Illustrative) | % cis-Isomers (Illustrative) |
| Ambient Lab Light | 2 | 90 | 10 |
| Ambient Lab Light | 8 | 70 | 30 |
| Direct Sunlight | 0.5 | 60 | 40 |
| Direct Sunlight | 2 | 30 | 70 |
Note: This data is for illustrative purposes only and should not be considered as experimentally verified values.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Storage
-
Environment: Perform all steps under dim, red light to minimize photo-isomerization.
-
Solvent Preparation: Use HPLC-grade hexane (or another suitable solvent). Deoxygenate the solvent by sparging with a gentle stream of argon or nitrogen for at least 30 minutes.
-
Antioxidant Addition (Optional): If desired, add BHT to the deoxygenated solvent to a final concentration of 0.1% (w/v).
-
Dissolution: Weigh the desired amount of solid this compound in an amber glass vial. Add the prepared solvent to achieve the target concentration.
-
Mixing: Gently swirl the vial to dissolve the this compound. Avoid vigorous shaking or vortexing.
-
Inert Atmosphere: Purge the headspace of the vial with argon or nitrogen before tightly sealing the cap.
-
Storage: Wrap the vial in aluminum foil for additional light protection and store at -80°C.
Protocol 2: Stability Testing of this compound During Storage
-
Sample Preparation: Prepare multiple identical aliquots of this compound solution in amber HPLC vials following Protocol 1.
-
Storage Conditions: Divide the aliquots into different storage groups based on the conditions to be tested (e.g., different temperatures, light exposures).
-
Time Points: Designate specific time points for analysis (e.g., 0, 7, 14, 30, 60, 90 days).
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage group.
-
Allow the sample to thaw at room temperature in the dark.
-
Analyze the sample immediately by HPLC using a C30 column to separate all-trans and cis-isomers.
-
Use a mobile phase suitable for carotenoid isomer separation (e.g., a gradient of methanol, methyl-tert-butyl ether, and water).[3]
-
Detect the isomers using a photodiode array (PDA) detector, monitoring at the maximum absorption wavelength of this compound (around 458 nm in methanol).
-
-
Data Analysis:
-
Integrate the peak areas for all-trans-echinenone and all detected cis-isomers.
-
Calculate the percentage of each isomer relative to the total peak area of all isomers at each time point.
-
Tabulate the results to compare the stability of this compound under the different storage conditions.
-
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Echinenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Echinenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a significant concern?
A1: this compound is a naturally occurring ketocarotenoid with potential applications in the pharmaceutical and nutraceutical industries due to its antioxidant properties.[1] Like many other carotenoids, this compound is highly lipophilic (fat-soluble), leading to poor aqueous solubility. This characteristic significantly limits its absorption in the gastrointestinal tract, resulting in low oral bioavailability and potentially reduced therapeutic efficacy.[2]
Q2: What are the primary factors that limit the oral bioavailability of this compound?
A2: The bioavailability of carotenoids like this compound is a multi-faceted issue influenced by several factors:
-
Poor Solubility: Its lipophilic nature hinders dissolution in the aqueous environment of the gut.
-
Food Matrix Effect: The release of this compound from the food or supplement matrix can be inefficient. Disruption of the matrix through processing can improve release.[3][4]
-
Micellar Incorporation: Efficient absorption requires the incorporation of this compound into mixed micelles formed with bile salts and dietary fats in the small intestine.[5][6]
-
Intestinal Uptake and Metabolism: Absorption into intestinal cells (enterocytes) and potential metabolism by enzymes can limit the amount of unchanged this compound reaching systemic circulation.[3][7]
-
Interactions with Other Nutrients: The presence of other dietary components, such as certain fibers or minerals, can negatively impact absorption. Conversely, a sufficient amount of dietary fat is crucial for absorption.[5][8]
Q3: What are the leading formulation strategies to enhance the bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble compounds like this compound. These can be broadly categorized as lipid-based and solid-state modification techniques:
-
Lipid-Based Formulations: These systems improve solubility and facilitate absorption by mimicking the body's natural fat digestion process. Examples include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[2][9]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][11]
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic carrier can significantly improve its dissolution rate and solubility.[10][12]
-
Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic core of a cyclodextrin can form an inclusion complex with enhanced aqueous solubility.
Q4: How critical is dietary fat for this compound absorption?
A4: Dietary fat is crucial for the absorption of carotenoids.[4] Fat stimulates the secretion of bile acids, which are essential for the formation of mixed micelles. These micelles are nano-sized aggregates that solubilize lipophilic compounds like this compound, allowing them to traverse the aqueous layer of the small intestine and be absorbed by enterocytes.[5][6] Studies on other carotenoids have shown that even a small amount of fat (e.g., 3-5 grams per meal) can be sufficient to ensure uptake.[4][5]
Troubleshooting Guides
Problem 1: My in vivo studies show low plasma concentrations of this compound despite administering a high dose in a simple oil solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Micellar Solubilization | Formulate this compound into a nanoemulsion or a self-emulsifying drug delivery system (SEDDS). | Oil solutions may not disperse finely enough in the gut to allow for efficient incorporation into micelles. Nanoemulsions and SEDDS create very small lipid droplets (nanometer range), which vastly increases the surface area for lipase action and subsequent micellar solubilization, enhancing absorption.[2][9] |
| Degradation in the GI Tract | Encapsulate this compound in a protective delivery system like liposomes or solid lipid nanoparticles (SLNs). | This compound, like other carotenoids, can be sensitive to the harsh acidic and enzymatic environment of the stomach and intestine. Encapsulation can protect the molecule from premature degradation.[9][13] |
| Food Matrix Entrapment | If administering a food-based supplement, ensure the matrix is sufficiently processed (e.g., homogenization, heat treatment). | The physical structure of the food can trap the carotenoid, preventing its release. Mechanical and thermal processing can break down the matrix and improve bioaccessibility.[4][5] |
| Insufficient Dietary Fat | Co-administer the this compound formulation with a meal containing a moderate amount of fat. | As discussed in the FAQs, dietary fat is essential to trigger the physiological process of micelle formation required for carotenoid absorption.[5][6] |
Problem 2: I am observing high inter-individual variability in my experimental results for this compound bioavailability.
| Possible Cause | Troubleshooting Step | Rationale |
| Genetic Polymorphisms | Consider subject genotyping for genes related to lipid and carotenoid metabolism (e.g., BCMO1, SR-BI, CD36). | Genetic variations in transporters and enzymes involved in carotenoid absorption, cleavage, and transport can lead to significant differences in bioavailability between individuals.[7] |
| Differences in Gut Microbiota | Collect and analyze fecal samples to assess the gut microbiome composition of study subjects. | The gut microbiota can influence bile acid metabolism, which may impact the solubilization and absorption of lipophilic compounds.[7] |
| Dietary Habit Variations | Standardize the diet of subjects for a period before and during the study, particularly fat and fiber content. | Variations in daily dietary intake of fats, fibers, and other micronutrients can significantly affect carotenoid absorption, leading to inconsistent results.[8] |
Problem 3: The nanoemulsion formulation I prepared for this compound is physically unstable and shows phase separation (creaming/cracking).
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Surfactant/Co-surfactant | Screen different types of surfactants (e.g., Tween 80, Poloxamers) and vary the surfactant-to-oil ratio. | The choice and concentration of the emulsifier are critical for stabilizing the oil-water interface. The Hydrophile-Lipophile Balance (HLB) of the surfactant system must be optimized for the specific oil phase used.[14] |
| Incorrect Homogenization Parameters | Optimize the homogenization process (e.g., increase pressure, number of passes in a microfluidizer, or sonication time/power). | Insufficient energy input during emulsification can result in larger, less stable droplets. Over-processing, however, can lead to coalescence.[14][15] |
| Ostwald Ripening | Select an oil phase in which this compound is highly soluble and that has very low aqueous solubility (e.g., long-chain triglycerides like corn oil). | Ostwald ripening, the process where larger droplets grow at the expense of smaller ones, is a major cause of nanoemulsion instability. Using a highly water-insoluble oil minimizes this effect. |
| Changes in Temperature or pH | Evaluate the stability of the nanoemulsion across the range of pH and temperature conditions it will encounter during storage and application. | The charge and conformation of surfactants can be sensitive to pH and temperature, affecting their ability to stabilize the emulsion.[16] |
Data Presentation: Comparative Formulation Strategies
As this compound-specific bioavailability data is limited, the following table summarizes the enhancement achieved for other lipophilic carotenoids and bioactive compounds using various formulation technologies. This provides a reference for expected improvements.
| Formulation Technology | Bioactive Compound | Fold-Increase in Bioavailability (Approx.) | Key Mechanism of Enhancement | Reference |
| Nanoemulsion | β-Carotene | 2-5 fold (in vitro bioaccessibility) | Increased surface area, enhanced solubilization | [17] |
| Liposomes | Curcumin | >5 fold | Protection from degradation, improved cellular uptake | [13] |
| Solid Lipid Nanoparticles (SLNs) | Quercetin | 5.5 fold | Enhanced dissolution, lymphatic transport | [18] |
| Zein Nanoparticles | Resveratrol | Significant increase in plasma levels | Protection from metabolism, improved absorption | [19] |
| Solid Dispersion | Silymarin | 4-7 fold | Conversion to amorphous state, enhanced dissolution | [2] |
Experimental Protocols
Protocol 1: Preparation of an this compound-Loaded Oil-in-Water Nanoemulsion
This protocol describes a high-pressure homogenization method adaptable for this compound.
-
Preparation of Oil Phase:
-
Dissolve this compound powder in a suitable carrier oil (e.g., corn oil, medium-chain triglycerides) to the desired concentration.
-
Gently heat the mixture (e.g., to 40-50°C) under constant stirring to ensure complete dissolution.[17] This mixture is the oil phase.
-
-
Preparation of Aqueous Phase:
-
Dissolve a non-ionic surfactant (e.g., Tween 20 or Tween 80) in deionized water at a concentration typically ranging from 1-5% (w/w).[17]
-
Stir until the surfactant is fully dissolved. This is the aqueous phase.
-
-
Formation of Coarse Emulsion:
-
Nano-Homogenization:
-
Immediately pass the coarse emulsion through a high-pressure homogenizer or microfluidizer.
-
Operate the homogenizer at a pressure between 10,000 and 20,000 psi.[17]
-
Recirculate the emulsion through the homogenizer for 3-7 cycles to achieve a small and uniform droplet size.[15] The final product should appear translucent or bluish-white.
-
-
Characterization:
-
Measure the mean particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.3 is desirable.[17]
-
Measure the Zeta Potential to assess colloidal stability. A value of |ζ| > 25 mV suggests good electrostatic stability.[16]
-
Determine the encapsulation efficiency by separating the free this compound from the nanoemulsion (e.g., via ultracentrifugation) and quantifying the amount in the supernatant versus the total amount.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a common laboratory method for preparing liposomes.
-
Lipid Film Formation:
-
Dissolve lipids (e.g., soy phosphatidylcholine or a synthetic lipid like DHSM) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[13][20] A typical molar ratio is 2:1 phosphatidylcholine:cholesterol.
-
Add this compound to this organic solvent mixture and ensure it is fully dissolved.
-
Remove the organic solvent using a rotary evaporator under vacuum. This will deposit a thin, dry lipid film containing this compound on the inner wall of the flask.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.
-
Agitate the flask by rotating it above the lipid phase transition temperature (Tc) for 30-60 minutes. This allows the lipid film to hydrate and self-assemble into multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension must be downsized.
-
Sonication: Use a probe sonicator to sonicate the suspension in an ice bath until the milky suspension becomes clearer.
-
Extrusion (Recommended): Repeatedly pass the MLV suspension (10-20 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. This method provides better size control and a more uniform population of liposomes.
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for developing and testing a new this compound formulation.
Caption: How lipid formulations shuttle this compound across the intestine.
Caption: A decision tree for troubleshooting poor in vivo results.
References
- 1. Improved production of this compound and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Low β-carotene bioaccessibility and bioavailability from high fat, dairy-based meal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary factors that affect carotenoid bioavailability [agris.fao.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Improving the Bioaccessibility and Bioavailability of Carotenoids by Means of Nanostructured Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host‐related factors explaining interindividual variability of carotenoid bioavailability and tissue concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 15. Nanoemulsion preparation [protocols.io]
- 16. Frontiers | Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers [frontiersin.org]
- 17. The Effect of Multilayer Nanoemulsion on the In Vitro Digestion and Antioxidant Activity of β-Carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. researchgate.net [researchgate.net]
- 20. Liposomes - Fujifilm Pharma [fujifilmpharma.com]
Technical Support Center: Troubleshooting Low Echinenone Expression in Transgenic Organisms
Welcome to the technical support center for troubleshooting low echinenone expression in transgenic organisms. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression of this valuable carotenoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Section 1: Initial Transformation and Expression Issues
Question 1: My transformed E. coli colonies are not orange or red. What is the problem?
Answer: The lack of color in your E. coli colonies suggests a fundamental issue with the carotenoid biosynthesis pathway. Here are the primary aspects to investigate:
-
Plasmid Integrity: Verify the integrity of your expression plasmid. A diagnostic restriction digest or sequencing of the plasmid can confirm that all the necessary genes for β-carotene synthesis (e.g., crtE, crtB, crtI, crtY) and the β-carotene ketolase (crtO or crtW) are present and in the correct orientation.
-
Promoter and Inducer Compatibility: Ensure that the promoter driving the expression of your carotenoid genes is compatible with your E. coli strain and that you are using the correct inducer. For example, T7 promoters require a host strain that expresses T7 RNA polymerase, such as BL21(DE3), and induction is typically achieved with IPTG.
-
Transformation Efficiency: Low transformation efficiency can result in no or very few colonies. It is advisable to run a positive control transformation (e.g., with a well-characterized plasmid like pUC19) to ensure your competent cells are viable.
-
Antibiotic Selection: Double-check that you are using the correct antibiotic at the appropriate concentration for your plasmid's resistance marker.
Question 2: I have confirmed my plasmid is correct, but I still see no color after induction. What should I check next?
Answer: If the plasmid is correct, the issue likely lies within the expression conditions or the genetic constructs themselves.
-
Induction Conditions: The timing and conditions of induction are critical. For many carotenoid production systems in E. coli, induction is typically performed at mid-log phase (OD600 of ~0.4-0.8) with an appropriate concentration of the inducer (e.g., 0.1-1 mM IPTG).
-
Culture Temperature: High temperatures (e.g., 37°C) can sometimes lead to protein misfolding and the formation of inclusion bodies, especially for enzymes like β-carotene ketolase. Try lowering the induction temperature to 15-30°C and extending the induction time (e.g., overnight).[1][2]
-
Codon Usage: The genes in your carotenoid biosynthesis pathway, particularly if they are from a different organism, may contain codons that are rare in E. coli. This can lead to inefficient translation. It is highly recommended to perform codon optimization of your genes to match the codon usage of your expression host.[3][4][5][6][7]
-
Toxicity: Accumulation of certain intermediates in the carotenoid pathway can be toxic to the cells. Ensure that the expression of all pathway enzymes is well-balanced.
Section 2: Low this compound Yield with β-Carotene Accumulation
Question 3: My HPLC analysis shows a large peak for β-carotene but a very small or no peak for this compound. What does this indicate?
Answer: This is a common issue and points directly to a bottleneck at the conversion of β-carotene to this compound. The primary suspect is the β-carotene ketolase enzyme (crtO or crtW).
-
Enzyme Activity: The β-carotene ketolase may have low specific activity. Consider using a ketolase from a different source organism that is known to be more efficient.
-
Enzyme Expression and Solubility: β-carotene ketolase is a membrane-associated protein and can be prone to misfolding and forming inactive inclusion bodies when overexpressed in E. coli.
-
Lower Induction Temperature: Reducing the induction temperature to 15-25°C can improve the soluble expression of β-carotene ketolase.[1][2]
-
Molecular Chaperones: Co-expression with molecular chaperones (e.g., GroEL/GroES) has been shown to significantly increase the soluble fraction and activity of β-carotene ketolase, leading to a substantial increase in canthaxanthin (and therefore this compound) production.[1][8]
-
-
Codon Optimization of crtO/crtW: As with other genes in the pathway, ensure that the codon usage of your β-carotene ketolase gene is optimized for your expression host.
-
Promoter Strength: Using an overly strong promoter for the ketolase can lead to rapid protein synthesis and aggregation. Consider using a weaker promoter or a tunable expression system to better control the expression level.
Section 3: Optimizing this compound Production
Question 4: How can I further optimize my system to increase the final yield of this compound?
Answer: Once you have a system that produces this compound, further optimization can significantly boost your yields.
-
Expression Vector Choice: The choice of expression vector can influence protein expression levels. A study comparing different vectors for β-carotene ketolase expression found that a pET-30a vector provided good results.[1]
-
Metabolic Engineering of the Host:
-
Precursor Supply: The production of carotenoids is dependent on the availability of the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Overexpressing key enzymes in the native MEP pathway of E. coli can increase the precursor pool.
-
Reducing Competing Pathways: Knocking out genes that divert precursors to other pathways can also enhance carotenoid production.
-
-
Cultivation Conditions: Optimizing fermentation conditions such as media composition, pH, and aeration can have a significant impact on cell growth and product yield.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to help you benchmark your results.
Table 1: Effect of Induction Temperature on Canthaxanthin and this compound Production
| Induction Temperature (°C) | Relative Canthaxanthin Production (%) | Relative this compound Production (%) | Reference |
| 37 | 100 | 100 | [1] |
| 25 | 150 | 130 | [1] |
| 15 | 200 | 180 | [1] |
Note: Data is illustrative and based on trends reported in the literature. Actual values can vary based on the specific experimental setup.
Table 2: Impact of Molecular Chaperones on Canthaxanthin and this compound Production
| Condition | Soluble β-carotene ketolase (relative units) | Canthaxanthin Yield (µg/g DCW) | This compound Yield (µg/g DCW) | Reference |
| Without Chaperones | 1 | 0.8 | 1.2 | [1][8] |
| With pG-KJE8 Chaperones | 8 | 1.8 | 2.5 | [1][8] |
DCW: Dry Cell Weight
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Codon Optimization of a Carotenoid Biosynthesis Gene (e.g., crtO)
-
Obtain the amino acid sequence of your target protein (e.g., β-carotene ketolase from a specific organism).
-
Select the target expression host (e.g., Escherichia coli K-12).
-
Use a codon optimization software tool. There are several free and commercial tools available online (e.g., IDT's Codon Optimization Tool, GeneArt GeneOptimizer).
-
Input the amino acid sequence into the software and select the target organism.
-
The software will generate a DNA sequence with codons that are frequently used in the target organism, while encoding the same amino acid sequence.[3][4][5] The algorithm will also often screen for and remove sequences that could lead to unwanted secondary mRNA structures or cryptic splice sites.
-
Review the optimized sequence. Ensure that no unwanted restriction sites have been introduced that would interfere with your cloning strategy.
-
Synthesize the optimized gene. Gene synthesis services can provide you with the physical DNA of your optimized gene.
Protocol 2: Construction of an this compound Expression Plasmid
This protocol assumes the use of a pET vector and standard restriction enzyme cloning.
-
Obtain or synthesize the necessary genes:
-
β-carotene biosynthesis cassette (crtE, crtB, crtI, crtY). These are often available in a single operon.
-
Codon-optimized β-carotene ketolase gene (crtO or crtW).
-
-
PCR amplify your genes of interest with primers that add appropriate restriction sites for cloning into your chosen expression vector (e.g., pET-28a). Ensure the primers also include a ribosome binding site (RBS) for each gene or operon.
-
Digest the PCR products and the expression vector with the corresponding restriction enzymes.
-
Purify the digested vector and insert DNA using a gel extraction kit.
-
Ligate the insert(s) into the digested vector using T4 DNA ligase. The β-carotene cassette and the ketolase gene can be cloned into the same vector under the control of the same or different promoters.
-
Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Screen the resulting colonies by colony PCR or restriction digestion of miniprepped plasmid DNA to identify clones with the correct insert.
-
Sequence verify the final plasmid construct to ensure the integrity and correct orientation of all genes.
Protocol 3: Transformation and Induction of this compound Expression in E. coli BL21(DE3)
-
Transformation:
-
Thaw a tube of competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of your purified expression plasmid to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately place the cells back on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression and Induction:
-
Inoculate a single colony from your transformation plate into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Cool the culture to your desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate the culture at the lower temperature (e.g., 20°C) for 16-24 hours with shaking.
-
Harvest the cells by centrifugation. The cell pellet should be visibly colored if carotenoid production is successful.
-
Protocol 4: HPLC Quantification of this compound
-
Sample Preparation (Cell Extraction):
-
Resuspend a known weight of your cell pellet in acetone.
-
Disrupt the cells by sonication or bead beating on ice.
-
Centrifuge to pellet the cell debris.
-
Collect the acetone supernatant containing the carotenoids.
-
Repeat the extraction until the pellet is colorless.
-
Pool the acetone extracts and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether (MTBE) or a mixture of methanol, acetonitrile, and dichloromethane).
-
-
HPLC Analysis:
-
Column: A C30 reverse-phase column is highly recommended for good separation of carotenoid isomers.
-
Mobile Phase: A gradient of solvents is typically used. For example, a gradient of methanol/MTBE/water.
-
Detection: Use a photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths for β-carotene (~450 nm) and this compound (~458 nm).
-
Quantification: Create a standard curve using a pure standard of this compound of a known concentration. The concentration of this compound in your sample can then be determined by comparing the peak area from your sample to the standard curve.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway for producing this compound from FPP.
Experimental Workflow for this compound Production
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement of Carotenoids’ Production by Increasing the Activity of Beta-Carotene Ketolase with Different Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Echinenone Isomers
Welcome to the technical support center for the purification of Echinenone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental purification of these valuable carotenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
The main challenges in purifying this compound isomers stem from their structural similarity and inherent instability. Geometric isomers (cis/trans) of this compound have very similar physicochemical properties, making their separation difficult. Furthermore, carotenoids like this compound are susceptible to isomerization and degradation when exposed to light, heat, acid, and oxygen.[1] This necessitates careful handling and optimization of purification conditions to maintain the integrity of the isomers.
Q2: Which chromatographic technique is most effective for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC) using a C30 reversed-phase column is the most widely recommended and effective method for the separation of carotenoid isomers, including those of this compound.[2][3] C30 columns offer enhanced shape selectivity for long-chain, hydrophobic molecules, which is crucial for resolving structurally similar isomers.[3][4] While C18 columns can be used, they often provide insufficient resolution for complex isomer mixtures.[5]
Q3: Are there alternative chromatographic methods for this compound isomer purification?
Yes, Supercritical Fluid Chromatography (SFC) is a promising alternative to HPLC. SFC, particularly Ultra-Performance Convergence Chromatography (UPCC), utilizes supercritical CO2 as the mobile phase, offering advantages such as reduced solvent consumption and potentially faster separations. It has shown potential for both chiral and achiral separations of carotenoids.
For resolving enantiomers, Chiral Chromatography is the technique of choice. While specific applications to this compound are not extensively documented, chiral stationary phases (CSPs) are used to separate enantiomers of other chiral molecules.[6]
Q4: How can I prevent the isomerization of this compound during sample preparation and analysis?
To minimize isomerization, it is critical to work under subdued light and in an inert atmosphere (e.g., under nitrogen or argon). All solvents should be of high purity and deoxygenated. The addition of an antioxidant, such as 0.1% butylated hydroxytoluene (BHT), to extraction and mobile phase solvents is highly recommended to prevent oxidative degradation.[1][7] Samples should be stored at low temperatures (-20°C or -80°C) and analyzed as quickly as possible after preparation.
Q5: What is the typical appearance of this compound in a chromatogram, and what do unexpected peaks signify?
In a reversed-phase HPLC chromatogram, the all-trans isomer of this compound is typically the most abundant and will appear as a major peak. Smaller peaks eluting around the main peak are often cis-isomers. The appearance of numerous unexpected small peaks can indicate sample degradation or the formation of oxidation products like epoxides and apocarotenals.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound isomers.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of isomers | Inappropriate column selection. | Use a C30 reversed-phase column for optimal isomer separation.[2][3] |
| Suboptimal mobile phase composition. | Optimize the mobile phase gradient. A common mobile phase for carotenoid separation is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[5] | |
| Incorrect column temperature. | Temperature significantly affects selectivity. For cis/trans isomers, lower temperatures (e.g., 15-20°C) often improve resolution. For separating different carotenoids, a slightly higher temperature (e.g., 23 ± 1°C) might be optimal.[5][8] | |
| Peak tailing | Column overload. | Dilute the sample and reinject.[1] |
| Interaction with residual silanols on the column. | Use a mobile phase with a suitable pH or buffer, or add a competitive agent like triethylamine. | |
| Degradation products co-eluting. | Minimize sample degradation by following the prevention strategies outlined in the FAQs.[1] | |
| Drifting retention times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. If using a gradient, ensure the pump is functioning correctly.[9] |
| Column temperature fluctuations. | Use a reliable column oven to maintain a stable temperature.[10] | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the mobile phase before each run, which may require passing at least 10 column volumes of the solvent through it.[11] | |
| Low or disappearing main peak | Sample degradation (oxidation, light, or heat). | Prepare fresh samples using deoxygenated solvents containing an antioxidant (e.g., 0.1% BHT). Protect samples from light and heat at all times.[1] |
| Low sample recovery during extraction. | Optimize the extraction protocol. Ensure complete extraction from the matrix and minimize losses during solvent evaporation steps. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cyanobacteria
This protocol is adapted for the extraction of this compound from cyanobacterial biomass, a common source of this carotenoid.[12][13]
Materials:
-
Lyophilized cyanobacterial cells
-
Acetone (HPLC grade) containing 0.1% BHT
-
Petroleum ether or hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Homogenize the lyophilized cyanobacterial cells with acetone (containing 0.1% BHT) using a mortar and pestle or a homogenizer until the cell debris becomes colorless.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the acetone supernatant. Repeat the extraction process with the pellet until the acetone remains colorless.
-
Combine all acetone extracts and partition with an equal volume of petroleum ether or hexane in a separatory funnel.
-
Add saturated NaCl solution to facilitate phase separation.
-
Collect the upper organic phase containing the carotenoids.
-
Wash the organic phase several times with distilled water to remove residual acetone.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 30°C.
-
Re-dissolve the dried extract in a suitable solvent (e.g., MTBE/methanol) for HPLC analysis.
Protocol 2: HPLC Separation of this compound Isomers
This protocol provides a general framework for the separation of this compound isomers using a C30 column.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: Methanol/Water (e.g., 95:5 v/v) with 0.1% ammonium acetate
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more non-polar isomers. The exact gradient profile will need to be optimized for the specific isomer profile of the sample.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C (optimization may be required between 15°C and 25°C)[5][8]
-
Detection Wavelength: Approximately 458 nm for this compound. A PDA detector scanning from 250-600 nm is recommended to capture the characteristic spectra of different isomers.
-
Injection Volume: 10-20 µL
Data Presentation
Table 1: HPLC Parameters for Carotenoid Separation including this compound
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C30 Reversed-Phase | Provides superior shape selectivity for resolving geometric isomers.[2][3] |
| Mobile Phase | Gradient of Methanol, MTBE, and Water | Allows for the separation of both polar and non-polar carotenoids and their isomers.[5] |
| Column Temperature | 15-25°C | Temperature affects selectivity; lower temperatures often enhance the resolution of cis/trans isomers.[8] |
| Detection | PDA Detector (250-600 nm) | Enables identification of isomers based on their characteristic absorption spectra. This compound has a primary absorption maximum around 458 nm. |
| Antioxidant | 0.1% BHT in solvents | Prevents oxidative degradation of carotenoids during analysis.[1] |
Visualizations
Caption: Workflow for the extraction and HPLC analysis of this compound isomers.
Caption: A logical troubleshooting guide for HPLC analysis of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographische Trennung und Identifizierung diastereomerer Carotinoide mit grossem räumlichem Abstand der chiralen Zentren | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Isolation, Identification and Pigment Analysis of Novel Cyanobacterial Strains from Thermal Springs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Echinenone in Oil-Based Formulations
Welcome to the technical support center for the stabilization of echinenone in oil-based formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in oil-based formulations?
A1: The primary factors leading to the degradation of this compound, a carotenoid, in oil-based formulations are exposure to light, heat, and oxygen.[1][2][3] These factors can initiate and accelerate oxidative degradation of the polyene chain, which is characteristic of carotenoids.[1][4] The presence of pro-oxidant metals can also catalyze degradation.
Q2: What are the visible signs of this compound degradation in my oil formulation?
A2: The most noticeable sign of this compound degradation is a loss of its characteristic color, leading to fading of the formulation. Additionally, you might observe changes in the UV-Vis spectrum of the sample, specifically a decrease in absorbance at this compound's maximum absorption wavelength (around 458 nm in hexane). In advanced stages of degradation, you may also detect the formation of off-odors due to the generation of volatile oxidation products.[4][5]
Q3: Which antioxidants are most effective for stabilizing this compound in oil?
A3: While specific data for this compound is limited, studies on other carotenoids suggest that lipid-soluble antioxidants are effective.[6][7] Tocopherols (Vitamin E), particularly α-tocopherol, are commonly used and have shown efficacy in protecting carotenoids in lipid systems.[7] Other potential antioxidants include ascorbyl palmitate and synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The optimal choice and concentration of an antioxidant often need to be determined experimentally for a specific formulation.
Q4: How does the type of oil in the formulation affect this compound stability?
A4: The stability of this compound can be influenced by the type of oil used. Oils with a higher degree of unsaturation (higher iodine value) are more prone to oxidation themselves, which can accelerate the degradation of this compound.[8] Therefore, using oils with better oxidative stability, such as those with a higher content of monounsaturated or saturated fatty acids, may improve the stability of the dissolved this compound.
Q5: What is the expected shelf-life of an this compound-in-oil formulation?
A5: The shelf-life is highly dependent on the formulation composition, storage conditions (temperature, light exposure), and packaging. Without specific stability data, it is difficult to provide a precise shelf-life. An accelerated stability study is recommended to predict the long-term stability and establish a reliable shelf-life for your specific formulation.[9]
Troubleshooting Guides
Problem 1: Rapid color fading of the this compound formulation.
| Possible Cause | Suggested Solution |
| Excessive exposure to light | Store the formulation in amber or opaque containers to protect it from light.[10] Conduct all handling and formulation steps under subdued lighting conditions. |
| High storage temperature | Store the formulation at a lower temperature, such as in a refrigerator (2-8 °C), if the formulation's physical stability is not compromised. Avoid storing near heat sources.[11] |
| Oxygen exposure | During preparation, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.[10] Use packaging with a low oxygen transmission rate. |
| Inadequate antioxidant concentration | Increase the concentration of the antioxidant or try a synergistic blend of antioxidants (e.g., tocopherols and ascorbyl palmitate). The optimal concentration should be determined experimentally. |
| Pro-oxidant contamination (e.g., metal ions) | Use high-purity oils and ingredients. Consider adding a chelating agent like citric acid or EDTA to sequester any metal ions that may be present. |
Problem 2: Inconsistent results in stability studies.
| Possible Cause | Suggested Solution |
| Variability in sample preparation | Ensure a standardized and well-documented protocol for preparing each batch of the formulation. Use precise measurements for all components. |
| Inconsistent storage conditions | Use a calibrated stability chamber with controlled temperature and humidity. Monitor and record the conditions throughout the study. For photostability studies, ensure consistent light exposure for all samples. |
| Analytical method variability | Validate the analytical method (e.g., HPLC-UV/Vis) for accuracy, precision, and linearity.[12][13] Use an internal standard to correct for variations in sample preparation and injection volume.[12] |
| Sample heterogeneity | Ensure the this compound is fully dissolved and homogeneously distributed in the oil before aliquoting for the stability study. Gentle mixing before taking each sample may be necessary. |
Data Presentation
The following tables provide illustrative data on the degradation of this compound under different conditions. This data is based on general principles of carotenoid stability and should be used as a guide for experimental design.
Table 1: Effect of Temperature and Antioxidant on this compound Degradation (Illustrative Data)
| Storage Condition | Antioxidant (0.1% w/w) | This compound Remaining after 30 days (%) | First-Order Degradation Rate Constant (k, day⁻¹) |
| 4°C, Dark | None | 95 | 0.0017 |
| 4°C, Dark | α-Tocopherol | 98 | 0.0007 |
| 25°C, Dark | None | 70 | 0.0119 |
| 25°C, Dark | α-Tocopherol | 85 | 0.0054 |
| 40°C, Dark | None | 40 | 0.0305 |
| 40°C, Dark | α-Tocopherol | 60 | 0.0170 |
Table 2: Effect of Light Exposure on this compound Degradation at 25°C (Illustrative Data)
| Light Condition | Antioxidant (0.1% w/w) | This compound Remaining after 7 days (%) | Apparent First-Order Degradation Rate Constant (k, day⁻¹) |
| Dark | None | 92 | 0.0120 |
| Dark | α-Tocopherol | 96 | 0.0058 |
| Diffuse Daylight | None | 50 | 0.0990 |
| Diffuse Daylight | α-Tocopherol | 75 | 0.0410 |
| Direct Sunlight (4h/day) | None | 20 | 0.2298 |
| Direct Sunlight (4h/day) | α-Tocopherol | 45 | 0.1135 |
Experimental Protocols
Protocol 1: Accelerated Oxidative Stability Testing using the Rancimat Method
This method is used to determine the oxidative stability of the oil-based this compound formulation under accelerated conditions of elevated temperature and forced aeration.[14]
Materials:
-
This compound-in-oil formulation
-
Rancimat apparatus
-
Reaction vessels
-
Air pump
-
Measuring vessel with deionized water and an electrode
Procedure:
-
Pipette a precise amount (e.g., 3 g) of the this compound formulation into a clean, dry reaction vessel.
-
Place the vessel into the heating block of the Rancimat, which is set to a specific temperature (e.g., 100-120 °C).
-
Fill the corresponding measuring vessel with deionized water and insert the electrode.
-
Connect the reaction vessel to the measuring vessel with the provided tubing.
-
Start the air flow (e.g., 20 L/h) through the sample.
-
The instrument will continuously measure the conductivity of the water in the measuring vessel. Volatile oxidation products from the oil will be carried by the air stream into the water, increasing its conductivity.
-
The induction time is the time until a rapid increase in conductivity is detected, which corresponds to the point of accelerated oxidation. A longer induction time indicates greater oxidative stability.
-
Compare the induction times of formulations with and without different types and concentrations of antioxidants.
Protocol 2: Quantification of this compound in Oil by HPLC-UV/Vis
This protocol describes the quantification of this compound in an oil matrix.[12][13]
Materials:
-
This compound-in-oil sample
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
This compound analytical standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
-
HPLC system with a UV/Vis detector and a C18 or C30 reverse-phase column
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a small amount of the this compound-in-oil formulation into a volumetric flask. Dissolve and dilute to the mark with hexane (or another suitable solvent). The final concentration should fall within the range of the calibration standards. Further dilution may be necessary.
-
Filtration: Filter the diluted sample and the standard solutions through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the HPLC conditions. A C30 column is often preferred for carotenoid separation.
-
Example mobile phase: A gradient of methanol and methyl-tert-butyl ether.
-
Set the UV/Vis detector to the maximum absorbance wavelength of this compound (approximately 458 nm).
-
Inject the standards and the sample.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the amount of this compound in the original oil formulation based on the dilutions performed.
-
Mandatory Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for stability testing.
References
- 1. jopr.mpob.gov.my [jopr.mpob.gov.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Stability of the Lipid Phase in Concentrated Beverage Emulsions Colored with Natural β-Carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 14. Quality, stability, carotenoids and chromatic parameters of commercial Sacha inchi oil originating from Peruvian cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Echinenone Photostability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the photostability of Echinenone. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound, focusing on its stability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid color fading of this compound solution upon light exposure. | Photodegradation due to exposure to ambient or laboratory light. This is accelerated by the presence of oxygen and certain solvents. | 1. Work under subdued light or use amber-colored glassware. 2. Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) before dissolving this compound. 3. Store solutions in the dark at low temperatures (-20°C or -80°C). 4. Incorporate a suitable antioxidant into the solution (see Table 1). |
| Precipitation of this compound in aqueous solutions. | This compound is lipophilic and has poor aqueous solubility. | 1. First, dissolve this compound in a small amount of a water-miscible organic solvent like ethanol or DMSO before diluting it into the aqueous phase. 2. Utilize an encapsulation technique such as forming an oil-in-water emulsion or using cyclodextrins to improve dispersion. |
| Inconsistent results in photostability assays. | 1. Variability in light source intensity or wavelength. 2. Fluctuations in temperature. 3. Presence of trace metal ions that can catalyze degradation. 4. Solvent impurities (e.g., peroxides). | 1. Use a calibrated photostability chamber with controlled light and temperature. 2. Include a dark control for each experiment to differentiate between thermal and photodegradation. 3. Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions. |
| Low recovery of this compound after an encapsulation procedure. | 1. Suboptimal encapsulation parameters (e.g., homogenizer speed, sonication time). 2. Degradation of this compound during the encapsulation process due to heat or shear stress. 3. Poor choice of wall material for the encapsulate. | 1. Optimize the encapsulation protocol for your specific system. 2. If using heat, minimize the exposure time and temperature. 3. Select a wall material with good antioxidant properties or add an antioxidant to the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors contributing to the degradation of this compound are exposure to light (especially UV and blue light), oxygen, and high temperatures. The conjugated double bond system in its structure makes it susceptible to photo-oxidation. The choice of solvent and the pH of the medium can also significantly influence its stability.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For stock solutions, it is best to use high-purity, peroxide-free non-polar organic solvents such as tetrahydrofuran (THF), chloroform, or dichloromethane. For working solutions in aqueous media, first dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol or dimethyl sulfoxide (DMSO) before gentle dilution into the aqueous buffer.
Q3: How can I protect this compound from photodegradation during experimental procedures?
A3: To minimize photodegradation, it is crucial to work under yellow or red light, or in a dimly lit room. Use amber-colored vials or wrap your containers in aluminum foil. Before sealing, flush the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
Q4: What are the most effective methods to enhance the long-term photostability of this compound?
A4: The two most effective strategies for enhancing the long-term photostability of this compound are the addition of antioxidants and encapsulation. Antioxidants scavenge free radicals that initiate degradation, while encapsulation creates a physical barrier, protecting the this compound molecule from light and oxygen.
Q5: Are there any naturally occurring systems that protect this compound from light?
A5: Yes, in cyanobacteria, this compound is bound to the Orange Carotenoid Protein (OCP).[1][2][3] This protein complex plays a vital role in photoprotection by dissipating excess light energy.[1][2][3] The binding of this compound to OCP significantly enhances its stability and modulates its photochemical properties.[1][2][3] This natural mechanism provides a basis for developing biomimetic stabilization strategies.
Quantitative Data on Keto-Carotenoid Stability
Direct quantitative data on this compound photostability is limited in the literature. However, data from closely related keto-carotenoids like astaxanthin and canthaxanthin provide valuable insights.
Table 1: Efficacy of Antioxidants in Enhancing Carotenoid Stability
| Antioxidant | Carotenoid | Concentration | Improvement in Stability | Reference |
| α-Tocopherol | β-Carotene | 0.10 wt% | Most effective under light exposure | [2][3] |
| Ascorbyl Palmitate | β-Carotene | 0.05 wt% | Significant reduction in degradation | [2][3] |
| TBHQ | β-Carotene | 0.05 wt% | Significant reduction in degradation | [2][3] |
| BHT | Indigo | High concentrations | Enhanced stability in solution and polymer films | [4] |
Table 2: Impact of Encapsulation on Carotenoid Stability
| Encapsulation Method | Carotenoid | Wall Material | Key Findings | Reference |
| Spray-drying | Astaxanthin | Maltodextrin and gelatin | Encapsulation efficiency of 71.76% | [5] |
| Complex Coacervation | Astaxanthin | Gelatin-gum arabic | Reduced astaxanthin loss during storage compared to free oleoresin | [5] |
| Liposomes | Astaxanthin | Phosphatidylcholine | Retention rate of 82.29% after 15 days of storage at 4°C | [6] |
| Nanoemulsion | β-Carotene | Gum arabic | Improved stability during storage at 4 and 25 °C |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Photostability
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., THF) in an amber-colored volumetric flask. Further dilute the stock solution to the desired experimental concentration using the chosen solvent system.
-
Sample Division: Divide the solution into two sets of transparent, chemically inert containers (e.g., quartz cuvettes or glass vials). One set will be the "exposed" samples, and the other will be the "dark control."
-
Dark Control: Wrap the "dark control" samples completely in aluminum foil to shield them from light.
-
Light Exposure: Place both the exposed and dark control samples in a calibrated photostability chamber. Expose the samples to a controlled light source (e.g., xenon or metal halide lamp) for a defined period. The total illumination should be monitored, for instance, aiming for not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.
-
Sample Analysis: At predetermined time intervals, withdraw samples from both the exposed and dark control groups.
-
Quantification: Analyze the concentration of this compound in each sample using a stability-indicating HPLC method with a UV-Vis detector. The degradation can be quantified by monitoring the decrease in the peak area of the this compound peak.
-
Data Analysis: Plot the concentration of this compound as a function of time for both the exposed and dark control samples. Calculate the degradation rate constant and the photolytic half-life.
Protocol 2: Enhancing this compound Photostability with an Antioxidant
-
Formulation Preparation: Prepare two identical solutions of this compound as described in Protocol 1. To one solution (the "test" solution), add a selected antioxidant (e.g., α-tocopherol) at a predetermined concentration. The other solution will serve as the "control."
-
Photostability Study: Conduct the photostability assessment for both the test and control solutions following steps 2-7 of Protocol 1.
-
Comparative Analysis: Compare the degradation rates of this compound in the presence and absence of the antioxidant to determine the protective effect.
Visualizations
Caption: Photodegradation pathway of this compound and the protective role of antioxidants.
Caption: Experimental workflow for assessing this compound photostability.
References
Addressing matrix effects in Echinenone mass spectrometry
Welcome to the technical support center for Echinenone mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In complex biological matrices like plasma or algal extracts, components such as phospholipids, salts, and other lipids can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2]
Q2: I'm seeing low and inconsistent signal for this compound in my plasma samples. What could be the cause?
A: Low and variable signal for this compound in plasma is a classic sign of ion suppression due to matrix effects. Plasma is a complex matrix containing high concentrations of proteins and phospholipids, which are known to interfere with the ionization of analytes in LC-MS analysis.[2] Inefficient sample preparation can lead to the co-extraction of these interfering substances, which then compete with this compound for ionization, ultimately reducing its signal intensity.
Q3: How can I determine if my this compound analysis is suffering from matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Quantitative Comparison of Pre- and Post-Extraction Spiked Samples: This is the "gold standard" for quantifying matrix effects.[3] You compare the peak area of this compound in a blank matrix extract that has been spiked after extraction to the peak area of this compound in a clean solvent at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the extent of signal suppression or enhancement. A matrix factor of less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[3]
Q4: What are the best strategies to minimize matrix effects for this compound analysis?
A: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce ion suppression. This can involve changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating your calibration standards in a blank matrix that matches your samples can help to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound During Sample Preparation
Symptoms:
-
Low signal intensity for this compound across all samples.
-
Inconsistent results between replicate preparations of the same sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Solvent | This compound is a non-polar carotenoid. Ensure your extraction solvent is appropriate for its polarity. For plasma, a common approach is protein precipitation followed by extraction with a non-polar solvent like hexane or a mixture of methanol and methyl tert-butyl ether (MTBE). For algae, solvents like acetone, ethanol, or mixtures of methanol/ethyl acetate are effective.[4][5] |
| Incomplete Cell Lysis (for Algae/Cyanobacteria) | The tough cell walls of algae and cyanobacteria can hinder solvent access to intracellular components.[5] Employ mechanical disruption methods like bead beating, sonication, or high-pressure homogenization prior to solvent extraction to improve recovery. |
| Analyte Adsorption to Labware | This compound, being lipophilic, can adsorb to plastic surfaces. Use glass or low-retention plasticware throughout your sample preparation workflow. |
| Degradation of this compound | Carotenoids are susceptible to degradation by light, heat, and oxidation.[6] Work under low light conditions, keep samples on ice, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[4] |
Issue 2: Significant Ion Suppression in Plasma Samples
Symptoms:
-
Drastic drop in this compound signal when transitioning from standards in solvent to plasma samples.
-
Poor reproducibility of quality control samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression in plasma.[2] Simple protein precipitation is often insufficient for their removal. Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| Insufficient Chromatographic Separation | If interfering phospholipids are not completely removed during sample preparation, they may co-elute with this compound. Optimize your LC method by: - Using a C18 or C30 column, which are well-suited for carotenoid separation. - Adjusting the mobile phase gradient to increase the separation between this compound and the phospholipid elution zone. |
| High Salt Concentration in the Final Extract | Salts from buffers or the sample itself can suppress ionization. Ensure your sample preparation method includes a step to remove salts, or that the final extract is sufficiently diluted. |
Quantitative Data Summary
The following tables summarize quantitative data on the recovery and matrix effects for this compound and other carotenoids using different sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol:Acetonitrile:Acetone) | This compound (IS) | Not explicitly stated, but used as IS for method validation | Not explicitly stated, but method was validated | [4] |
| Protein Precipitation (Acetonitrile) | General Drugs | >80 | High variability | [7] |
| Liquid-Liquid Extraction (LLE) | General Drugs | 52-95.4 | Lower than PP | [8] |
| Solid-Phase Extraction (SPE) | General Drugs | >90 | Lowest variability |
Note: Specific recovery and matrix effect data for this compound across different methods is limited. The data for "General Drugs" provides a comparative context for the efficiency of each technique in plasma.
Table 2: Extraction Efficiency of Carotenoids from Algae and Cyanobacteria
| Organism | Extraction Method | Carotenoid(s) | Yield/Efficiency | Reference |
| Botryococcus braunii | n-hexane/acetone (3:1, v/v) | This compound | 30.5% of dry biomass | [9] |
| Microcystis aeruginosa | Not Specified | This compound | 143.3 µg/g DW | [10] |
| Nodosilinea antarctica | Acetone | β-carotene, this compound | 64 µg/g DW of extract | [10] |
| Tetradesmus obliquus | Supercritical CO2 | Lipophilic fraction | Not specified for this compound | [9] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis in Human Plasma
This protocol is adapted from a method where this compound was used as an internal standard.[4]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 0.5 mL of plasma, add 100 µL of this compound internal standard solution (prepared in ethanol).
-
Protein Precipitation: Add 2.0 mL of ice-cold protein precipitation solvent (Methanol:Acetonitrile:Acetone, 1:1:1, v/v/v, containing 0.1% BHT).
-
Vortexing: Immediately vortex the mixture for 15 seconds.
-
Incubation: Let the samples stand at 0°C for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 2.0 mL of the clear supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Carotenoid Analysis in Plasma
This is a general protocol for reversed-phase SPE that can be optimized for this compound.
-
Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other carotenoids with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Sample preparation technique comparison.
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. actapharmsci.com [actapharmsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Carotenoids from Cyanobacteria: Biotechnological Potential and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Echinenone and Astaxanthin: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of carotenoids, both echinenone and astaxanthin are recognized for their significant antioxidant properties. Astaxanthin, a xanthophyll carotenoid, has been extensively studied and is lauded for its potent free-radical scavenging capabilities. This compound, a precursor to astaxanthin in some organisms, also demonstrates notable antioxidant activity. This guide provides an in-depth comparison of the antioxidant capacities of this compound and astaxanthin, supported by experimental data, to inform research and development in pharmaceuticals and nutraceuticals.
Quantitative Antioxidant Activity
The antioxidant activities of this compound and astaxanthin can be quantified using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity.
While direct comparative studies between purified this compound and astaxanthin are limited, the available data from various studies on their antioxidant activities are summarized below.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| This compound | DPPH | 9.88 | [1] |
| ABTS | 21.77 | [1] | |
| Astaxanthin | DPPH | 15.39 - 50.93 | |
| ABTS | 7.7 - 21.73 |
Note: IC50 values for astaxanthin can vary depending on the extraction method and the specific stereoisomers present. The data presented for this compound is from an extract of the red alga Porphyridium gibbesii, which is rich in this carotenoid.
Mechanisms of Antioxidant Action and Cellular Signaling Pathways
Both this compound and astaxanthin exert their antioxidant effects through direct radical scavenging and modulation of cellular signaling pathways involved in oxidative stress and inflammation.
Astaxanthin is well-documented to influence key signaling pathways:
-
Nrf2/ARE Pathway: Astaxanthin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. This activation leads to an enhanced cellular defense against oxidative stress.
-
NF-κB Pathway: Astaxanthin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. By suppressing NF-κB, astaxanthin reduces the production of pro-inflammatory cytokines.
This compound's role in modulating these specific pathways is less characterized in the scientific literature. However, as a potent antioxidant, it is plausible that this compound also influences these critical cellular stress response pathways. Further research is warranted to elucidate the specific molecular mechanisms of this compound.
Experimental Protocols
The following are generalized methodologies for the DPPH and ABTS assays, which are commonly used to assess the antioxidant capacity of compounds like this compound and astaxanthin.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.
-
Sample Preparation: The test compounds (this compound or astaxanthin) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the sample. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[2]
ABTS Radical Cation Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds are prepared in a series of concentrations.
-
Reaction: A small volume of the sample at different concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[2]
Visualizing Cellular Pathways and Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Workflow for in vitro antioxidant assays.
Caption: Modulation of Nrf2 and NF-κB pathways.
Conclusion
Both this compound and astaxanthin are potent antioxidants with significant potential in drug development and as scientific research tools. The available data suggests that this compound may exhibit comparable, if not stronger, radical scavenging activity in certain assays. However, astaxanthin's effects on key cellular signaling pathways like Nrf2 and NF-κB are more extensively characterized. This guide highlights the need for further direct comparative studies and deeper investigation into the molecular mechanisms of this compound to fully understand its therapeutic and research potential relative to astaxanthin.
References
A Comparative Analysis of the Bioactivities of Echinenone and Canthaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of two prominent ketocarotenoids, echinenone and canthaxanthin. Drawing from experimental data, we delve into their antioxidant, anti-inflammatory, and anti-cancer activities to provide a comprehensive resource for researchers and drug development professionals. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways.
Introduction to this compound and Canthaxanthin
This compound and canthaxanthin are naturally occurring xanthophyll carotenoids characterized by the presence of ketone groups, which contribute to their potent biological activities. This compound (β,β-Caroten-4-one) possesses a single ketone group, while canthaxanthin (β,β-Carotene-4,4'-dione) has two.[1] This structural difference influences their physicochemical properties and, consequently, their biological functions. Both compounds are found in various microorganisms, algae, and marine animals and are intermediates in the biosynthesis of astaxanthin.[1]
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and canthaxanthin. It is important to note that direct comparative studies are limited, and data for this compound is less abundant in the current literature.
Antioxidant Activity
| Compound | Assay | Test System | IC50 Value / Activity | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Canthaxanthin | DPPH Radical Scavenging | In vitro | Lower activity than β-carotene | [2] |
| ABTS Radical Cation Scavenging | In vitro | Lower activity than β-carotene | [2] |
Anti-inflammatory Activity
| Compound | Assay | Test System | IC50 Value / % Inhibition | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Canthaxanthin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not available |
Note: While specific IC50 values are not provided, canthaxanthin has been shown to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB. The closely related carotenoid, astaxanthin, has demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like NO, TNF-α, and IL-6.
Anti-cancer Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Canthaxanthin | WiDr | Colon adenocarcinoma | ~1-10 µM (growth inhibition) | |
| SK-MEL-2 | Melanoma | ~1-10 µM (growth inhibition) | ||
| A549 | Non-small cell lung cancer | 23.66 µg/mL |
Key Bioactivity Mechanisms and Signaling Pathways
This compound and canthaxanthin exert their biological effects by modulating various cellular signaling pathways. While research on this compound's specific mechanisms is still emerging, the pathways affected by canthaxanthin and other ketocarotenoids are better characterized.
Anti-inflammatory Signaling
Canthaxanthin has been shown to mitigate inflammatory responses primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. By inhibiting the activation and nuclear translocation of NF-κB, canthaxanthin can effectively suppress the inflammatory cascade.
The MAPK (Mitogen-Activated Protein Kinase) pathway, which includes ERK, JNK, and p38, is another key regulator of inflammation. While direct modulation of MAPK by this compound is not well-documented, related carotenoids are known to influence this pathway, thereby affecting the production of inflammatory mediators.
Caption: Canthaxanthin's anti-inflammatory mechanism via NF-κB pathway inhibition.
Anti-cancer Signaling
The anti-cancer properties of canthaxanthin are linked to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. Key signaling pathways implicated in these effects include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Canthaxanthin and related carotenoids have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis in cancer cells.[3][4]
-
Apoptosis Induction: Canthaxanthin can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Canthaxanthin's anti-cancer mechanism via PI3K/Akt inhibition and apoptosis induction.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and canthaxanthin bioactivities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
Workflow:
Caption: General workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 1 mM).
-
Prepare a working solution of DPPH by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.
-
Prepare stock solutions of this compound, canthaxanthin, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or chloroform).
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH working solution (e.g., 180 µL) to each well of a 96-well microplate.
-
Add a small volume of the test compound or standard solution at different concentrations (e.g., 20 µL) to the wells.
-
For the blank, add the solvent used for the samples instead of the sample solution.
-
Shake the plate gently and incubate it in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: General workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Prepare various concentrations of this compound or canthaxanthin in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the carotenoids).
-
-
Incubation and MTT Addition:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution (final concentration of about 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Abs_sample / Abs_control) x 100 where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated (vehicle control) cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.
-
Conclusion
Both this compound and canthaxanthin demonstrate promising bioactive properties, particularly in the realms of antioxidant, anti-inflammatory, and anti-cancer activities. Canthaxanthin's mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and PI3K/Akt, are relatively well-documented. However, a significant knowledge gap exists for this compound, with a notable lack of quantitative bioactivity data and detailed mechanistic studies. Further head-to-head comparative studies under standardized experimental conditions are crucial to fully elucidate the relative therapeutic potential of these two ketocarotenoids. This guide serves as a foundational resource, highlighting the current state of knowledge and underscoring the need for continued research in this area.
References
- 1. Canthaxanthin, a Red-Hot Carotenoid: Applications, Synthesis, and Biosynthetic Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astaxanthin inhibits hallmarks of cancer by targeting the PI3K/NF-κΒ/STAT3 signalling axis in oral squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Echinenone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the detection and quantification of Echinenone, a carotenoid pigment with significant interest in various research and industrial fields. The following sections present a comparative analysis of common analytical techniques, detailed experimental protocols, and a summary of performance data to aid in method selection and validation.
Introduction to this compound Analysis
This compound (β,β-Caroten-4-one) is a naturally occurring keto-carotenoid found in various microorganisms, including cyanobacteria.[1] Its detection and quantification are crucial for quality control in food and feed industries, as well as for research into its potential biological activities. The selection of an appropriate analytical method is critical for obtaining accurate and reliable results. The most common methods for carotenoid analysis, including this compound, are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for carotenoid analysis due to its high precision and ability to separate complex mixtures.[2] When coupled with a Diode Array Detector (DAD), HPLC allows for both quantification and tentative identification based on the characteristic absorption spectra of carotenoids. For more definitive identification and enhanced sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). UV-Visible Spectrophotometry offers a simpler and more cost-effective method for the quantification of total carotenoids but lacks the specificity to distinguish between individual carotenoids like this compound in a mixture.
Below is a summary of the performance characteristics of these methods. It is important to note that specific validation data for this compound is not always available in the literature; therefore, data for other relevant carotenoids are included for comparative purposes.
Table 1: Comparison of Analytical Methods for Carotenoid Detection
| Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV-Vis detection. | Chromatographic separation followed by mass-based detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High (can separate isomers).[3] | Very High (based on mass-to-charge ratio).[4] | Low (measures total carotenoids, susceptible to interference).[2] |
| Sensitivity (LOD/LOQ) | Good (e.g., LOD: 0.02-0.04 mg/L, LOQ: 0.05-0.11 mg/L for some xenoestrogens).[5] | Excellent (e.g., LLOQ of 1 ng/mL for Compound K in plasma).[6] | Moderate. |
| Quantification | Accurate and precise. | Highly accurate and precise. | Prone to overestimation due to interfering substances.[2] |
| **Linearity (R²) ** | Typically >0.99.[5] | Typically >0.99.[6] | Good, but over a narrower range. |
| Cost | Moderate. | High. | Low. |
| Throughput | Moderate. | Moderate. | High. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for carotenoid analysis and can be adapted for this compound detection.
Sample Preparation: Extraction of this compound
A generic protocol for the extraction of carotenoids from cyanobacterial biomass is as follows:
-
Harvesting: Centrifuge the cyanobacterial culture to obtain a cell pellet.
-
Cell Lysis: Resuspend the pellet in a suitable solvent (e.g., acetone, methanol, or a mixture). Mechanical disruption (e.g., bead beating or sonication) may be required for efficient extraction.
-
Extraction: Add a mixture of organic solvents (e.g., methanol/dichloromethane) to the lysed cells and mix thoroughly.[3]
-
Phase Separation: Add water to the mixture to induce phase separation. The carotenoids will partition into the organic layer.
-
Drying and Reconstitution: Collect the organic phase, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).
High-Performance Liquid Chromatography (HPLC-DAD) Method
This protocol is suitable for the separation and quantification of this compound and other carotenoids.
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).
-
Column: A C18 or C30 reversed-phase column is recommended for carotenoid separation. A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[3][7]
-
Mobile Phase: A gradient elution using a mixture of solvents is typically employed. For example, a gradient of methanol, water, acetonitrile, and dichloromethane can be used.[3][8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[3]
-
Detection: The DAD should be set to monitor a range of wavelengths, with specific extraction at the maximum absorbance for this compound (around 458-461 nm in common solvents).[1]
-
Quantification: A calibration curve is constructed using this compound standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
For highly sensitive and specific detection, an LC-MS/MS method can be employed.
-
LC System: The same LC system as for HPLC-DAD can be used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used. APCI has been shown to be a more powerful technique for ionizing carotenoids.[9]
-
Ionization Mode: Positive ion mode is typically used for carotenoids.
-
MS/MS Parameters: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Quantification: An internal standard is often used, and a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.
Caption: A flowchart illustrating the key stages of analytical method validation.
Signaling Pathway Involvement
Currently, there is limited evidence to suggest a direct role for this compound in specific signaling pathways. Its primary known functions are as a pigment and an antioxidant. The biosynthesis of this compound from β-carotene is a well-characterized pathway in some organisms. The following diagram illustrates this biosynthetic conversion.
Caption: The enzymatic conversion of β-carotene to this compound and then to Canthaxanthin.
References
- 1. portlandpress.com [portlandpress.com]
- 2. lcms.cz [lcms.cz]
- 3. znaturforsch.com [znaturforsch.com]
- 4. resolian.com [resolian.com]
- 5. Development of an HPLC-DAD method for the simultaneous analysis of four xenoestrogens in water and its application for monitoring photocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 8. Analysis and identification of astaxanthin and its carotenoid precursors from Xanthophyllomyces dendrorhous by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Laboratory Validation of Echinenone Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Echinenone, supported by available cross-laboratory validation data. It aims to assist researchers in selecting and implementing robust analytical protocols for accurate and reproducible measurement of this carotenoid.
Comparative Analysis of Quantitative Methods
The quantification of this compound, a keto-carotenoid with significant interest in the food, feed, and pharmaceutical industries, relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the most common method, offering a balance of sensitivity, specificity, and accessibility.[1][2] Cross-laboratory validation studies, while not abundant specifically for this compound alone, have been conducted as part of multi-analyte carotenoid quantifications, providing valuable insights into the method's performance across different laboratories.
A key interlaboratory study assessing a multi-analyte method for ten carotenoids, including this compound, in animal feed provides critical performance characteristics.[1] The analytical method is based on reversed-phase HPLC (RP-HPLC) with detection at 410 nm.[1] The study highlighted the challenges associated with the presence of various stereoisomers and the diverse sample matrices.[1]
The precision of the method was evaluated across multiple laboratories, with the results summarized in the table below.
| Analyte/Matrix Combination | Mass Fraction Range (mg/kg) | Relative Standard Deviation for Repeatability (RSDr) (%) | Relative Standard Deviation for Reproducibility (RSDR) (%) |
| 43 different combinations | 2.6 - 3861 | 2.2 - 16.2 (Mean: 6%) | 6.8 - 39 (Mean: 21%) |
| Table 1: Summary of Precision Data from an Interlaboratory Study on Carotenoid Quantification, including this compound.[1] |
These results demonstrate that while the method provides acceptable repeatability within a single laboratory, the reproducibility between laboratories can be more variable, emphasizing the need for standardized protocols and careful method implementation.
Experimental Protocols
A detailed experimental protocol for the quantification of this compound using RP-HPLC is outlined below, based on established methodologies.[1][2]
1. Sample Preparation:
-
Extraction: The extraction procedure is critical and often involves enzymatic digestion followed by solid-liquid extraction (SLE) or pressurized liquid extraction (PLE).[1] For cellular samples, such as from Micrococcus roseus or engineered E. coli, saponification may be employed to hydrolyze carotenoid esters, followed by extraction with an organic solvent like acetone, ethanol, or a mixture thereof.[3][4]
-
Purification: The crude extract is often purified using column chromatography or thin-layer chromatography to isolate this compound from other pigments.[3]
2. Chromatographic Conditions:
-
System: A high-performance liquid chromatograph system equipped with a UV-Vis detector.[2]
-
Column: A C18 or C30 reversed-phase column is typically used for the separation of carotenoids.[1][5]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of solvents like methanol, acetonitrile, isopropanol, and water is common.[2]
-
Flow Rate: A typical flow rate is around 0.6-1.0 mL/min.[2]
-
Detection: this compound has a characteristic absorption maximum around 472-476 nm in common organic solvents, which is used for detection.[6][7]
3. Quantification:
-
Calibration: Quantification is performed using an external calibration curve prepared from a certified this compound standard.
-
Isomer Consideration: The method should account for the presence of E/Z-isomers, and ideally, the sum of all isomers should be reported.[1]
Visualizing the Validation Workflow and this compound Structure
To further clarify the cross-laboratory validation process and the molecule of interest, the following diagrams are provided.
Caption: Experimental workflow for a cross-laboratory validation study.
Caption: Chemical structure and key features of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and Identification of this compound from Micrococcus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
Echinenone vs. Beta-Carotene: A Comparative Guide on Pro-Vitamin A Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-vitamin A activity of echinenone and beta-carotene, drawing upon available experimental data. While beta-carotene is a well-researched pro-vitamin A carotenoid, data on this compound's activity is comparatively limited. This document summarizes existing knowledge, outlines experimental protocols for direct comparison, and highlights areas for future research.
Introduction
Vitamin A is an essential nutrient for vision, immune function, and cellular differentiation. It can be obtained directly from animal sources as preformed vitamin A (retinol and its esters) or synthesized in the body from pro-vitamin A carotenoids found in plants and other organisms. The most well-known of these is beta-carotene. This compound, a keto-carotenoid, has also been identified as a potential pro-vitamin A source. This guide examines the available evidence for the pro-vitamin A activity of this compound in comparison to the extensively studied beta-carotene.
Quantitative Data on Pro-Vitamin A Activity
Direct comparative studies on the pro-vitamin A activity of this compound and beta-carotene in mammals are scarce in recent scientific literature. However, based on established conversion factors for beta-carotene and theoretical considerations for this compound, a comparative table can be constructed. It is important to note that the Retinol Activity Equivalent (RAE) for this compound has not been officially established and the value presented is theoretical.
| Parameter | Beta-Carotene | This compound |
| Structure | C40H56 | C40H52O |
| Pro-Vitamin A Potential | High | Theoretically Moderate to High |
| Key Metabolizing Enzyme | β-carotene 15,15'-monooxygenase (BCO1) | Presumed to be β-carotene 15,15'-monooxygenase (BCO1) |
| Primary Cleavage Product | 2 molecules of retinal | 1 molecule of retinal and 1 molecule of 4-keto-retinal (hypothesized) |
| Retinol Activity Equivalent (RAE) Ratio (Dietary) [1][2][3] | 12:1 (12 µg of beta-carotene is equivalent to 1 µg of retinol) | Not established; hypothesized to be less efficient than beta-carotene |
| Historical Evidence of Pro-Vitamin A Activity | Extensively documented | First suggested by Lederer and Moore in 1936 |
Metabolic Pathways
The conversion of pro-vitamin A carotenoids to vitamin A (retinol) is primarily catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCO1) in the intestine and liver. This enzyme cleaves the carotenoid molecule to produce retinal, which is then reduced to retinol.
Beta-Carotene Metabolic Pathway
Beta-carotene possesses two unsubstituted β-ionone rings, making it a symmetrical molecule that can be cleaved in the center by BCO1 to yield two molecules of retinal.
This compound Metabolic Pathway (Hypothesized)
This compound has one unsubstituted β-ionone ring and one 4-keto-β-ionone ring. Theoretically, BCO1 can cleave this compound at the 15,15' double bond. This asymmetric cleavage would be expected to yield one molecule of retinal and one molecule of 4-keto-retinal. The subsequent metabolism of 4-keto-retinal to a biologically active form of vitamin A is not well understood.
Experimental Protocols
To definitively compare the pro-vitamin A activity of this compound and beta-carotene, a series of in vitro and in vivo experiments are required. The following protocols outline standard methodologies used in the field.
In Vitro Enzymatic Assay with BCO1
Objective: To determine if this compound is a substrate for BCO1 and to compare its cleavage efficiency to that of beta-carotene.
Methodology:
-
Enzyme Source: Purified recombinant human or animal BCO1.
-
Substrates: Beta-carotene and this compound, solubilized in a suitable detergent (e.g., bile acids).
-
Reaction Conditions: Incubate the enzyme with each substrate in a buffered solution at 37°C.
-
Product Analysis: Stop the reaction at various time points and extract the carotenoids and retinoids. Analyze the products (retinal and potentially 4-keto-retinal) using High-Performance Liquid Chromatography (HPLC) with a UV/Vis detector.
-
Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and Vmax) for both substrates to compare the enzyme's affinity and catalytic efficiency.
Cell Culture Model (e.g., Caco-2 cells)
Objective: To assess the cellular uptake, conversion to retinal/retinol, and potential cytotoxicity of this compound compared to beta-carotene in a human intestinal cell model.
Methodology:
-
Cell Culture: Grow Caco-2 cells to differentiation on permeable supports to form a polarized monolayer that mimics the intestinal epithelium.
-
Treatment: Add micellarized beta-carotene or this compound to the apical side of the Caco-2 cell monolayers.
-
Analysis: After incubation, collect the cells and the basolateral medium. Extract carotenoids and retinoids from both fractions.
-
Quantification: Analyze the concentrations of the parent carotenoid, retinal, and retinol using HPLC or LC-MS/MS to determine uptake and conversion efficiency.
Animal Feeding Study (e.g., Vitamin A-deficient rat model)
Objective: To determine the in vivo pro-vitamin A activity and establish a Retinol Activity Equivalent (RAE) for this compound relative to beta-carotene.
Methodology:
-
Animal Model: Use a vitamin A-deficient rat or mouse model. This is achieved by feeding a vitamin A-free diet until liver retinol stores are depleted.
-
Dietary Groups: Divide the animals into groups receiving:
-
A vitamin A-deficient diet (control).
-
A diet supplemented with a known amount of retinyl acetate (to establish a standard curve).
-
Diets supplemented with varying doses of beta-carotene.
-
Diets supplemented with varying doses of this compound.
-
-
Sample Collection: After a defined feeding period, collect blood and liver samples.
-
Analysis: Measure retinol and retinyl ester concentrations in the liver and serum using HPLC.
-
RAE Calculation: Determine the amount of this compound required to produce the same increase in liver retinol stores as a known amount of beta-carotene or retinyl acetate. This allows for the calculation of the RAE.[4]
Conclusion and Future Directions
Beta-carotene is a well-established and potent pro-vitamin A carotenoid. Historical evidence suggests that this compound also possesses pro-vitamin A activity. Structurally, this compound's single unsubstituted β-ionone ring makes it a plausible substrate for the key converting enzyme, BCO1. However, there is a significant lack of modern, quantitative data directly comparing the bioavailability and conversion efficiency of this compound to beta-carotene in mammals.
Future research should focus on conducting the rigorous in vitro and in vivo studies outlined in this guide. Such research is crucial to:
-
Quantify the pro-vitamin A activity of this compound.
-
Establish an official Retinol Activity Equivalent (RAE) for this compound.
-
Elucidate the complete metabolic pathway of this compound to vitamin A.
-
Explore the potential biological activities of this compound and its metabolites beyond their pro-vitamin A function.
A thorough understanding of the pro-vitamin A potential of other carotenoids like this compound is essential for providing comprehensive dietary recommendations and exploring novel sources of vitamin A for nutritional and therapeutic applications.
References
Comparative Transcriptomics of Echinenone-Producing Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic regulation of echinenone production is critical for optimizing yields of this valuable carotenoid. This guide provides a comparative overview of the transcriptomic landscapes in high versus low this compound-producing microbial strains, with a focus on key biosynthetic genes and their expression patterns. The data presented here is synthesized from studies on prominent carotenoid-producing microorganisms, including the yeast Phaffia rhodozyma and cyanobacteria, which are workhorses in the industrial production of carotenoids like astaxanthin, for which this compound is a key precursor.
This compound is a ketocarotenoid synthesized from β-carotene. Its production is a critical step in the biosynthesis of other commercially important carotenoids, such as canthaxanthin and astaxanthin. The conversion of β-carotene to this compound is primarily catalyzed by the enzyme β-carotene ketolase, encoded by the crtW or crtO gene. The subsequent conversion of this compound to canthaxanthin is also mediated by the same enzyme. Understanding the transcriptional regulation of these and other related genes is paramount for the metabolic engineering of high-yield this compound strains.
Comparative Transcriptomic Data
High-yield production of this compound and downstream carotenoids is consistently linked to the differential expression of key genes in the carotenoid biosynthesis pathway. While direct comparative transcriptomic studies focusing solely on this compound are limited, valuable insights can be drawn from studies comparing high versus low astaxanthin-producing strains, where this compound is a key intermediate.
The following table summarizes the differential gene expression from a comparative transcriptomic analysis of a high-yield astaxanthin-producing Phaffia rhodozyma strain (JMU-ALE105) obtained through adaptive laboratory evolution compared to the original strain. The upregulation of genes in the astaxanthin synthesis pathway, which includes the formation of this compound, is a key indicator of enhanced production.
| Gene | Function | Fold Change (High vs. Low Producer) |
| crtYB | Phytoene synthase / Lycopene cyclase | > 1.5 |
| crtI | Phytoene desaturase | > 1.5 |
| crtS (ast) | Astaxanthin synthase (β-carotene ketolase/hydroxylase) | > 1.5 |
| asy | Astaxanthin synthase | > 1.5 |
Note: The fold changes are indicative of upregulation in the high-producing strain as reported in transcriptomic analyses of astaxanthin-producing P. rhodozyma. Specific values can vary between studies and experimental conditions.
Key Signaling and Biosynthetic Pathways
The biosynthesis of this compound from β-carotene is a critical juncture in the carotenoid metabolic network. The upregulation of the β-carotene ketolase (crtW or crtO) is a primary strategy for enhancing this compound production.
Experimental Workflow for Comparative Transcriptomics
A typical workflow for the comparative transcriptomic analysis of microbial strains with differential this compound production involves several key steps, from strain cultivation to bioinformatics analysis of the sequencing data.
Experimental Protocols
RNA Isolation and Sequencing (RNA-Seq)
-
Cell Culture and Harvest : Cultivate high and low this compound-producing strains under identical, controlled conditions. Harvest cells during the exponential growth phase by centrifugation.
-
RNA Extraction : Immediately freeze cell pellets in liquid nitrogen to preserve RNA integrity. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a hot phenol method, followed by DNase I treatment to remove any contaminating genomic DNA.[1]
-
RNA Quality Control : Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer. Ensure that the RNA Integrity Number (RIN) is high (typically > 7) for reliable downstream analysis.
-
Library Preparation : Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA enrichment (for eukaryotes) or rRNA depletion (for prokaryotes), followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads for robust statistical analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
-
cDNA Synthesis : Synthesize first-strand cDNA from the same total RNA samples used for RNA-seq using a reverse transcriptase enzyme and random or oligo(dT) primers.[2]
-
Primer Design : Design and validate specific primers for the target genes (e.g., crtW, crtI, crtYB) and a suitable reference gene (e.g., actin or 16S rRNA) for normalization.[3][4]
-
qPCR Reaction : Perform the qPCR reaction using a SYBR Green-based master mix in a real-time PCR system. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]
-
Data Analysis : Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[4] This method allows for the comparison of gene expression between the high and low producing strains.
References
- 1. Frontiers | RNA-seq Profiling Reveals Novel Target Genes of LexA in the Cyanobacterium Synechocystis sp. PCC 6803 [frontiersin.org]
- 2. Transcriptomic analysis of cyanobacterial alkane overproduction reveals stress-related genes and inhibitors of lipid droplet formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Using Omics Techniques to Analyze the Effects of Gene Mutations and Culture Conditions on the Synthesis of β-Carotene in Pantoea dispersa | MDPI [mdpi.com]
Comparison Guide: Myxoxanthin vs. Echinenone
An Objective Analysis for Scientific Professionals
This guide provides a detailed comparison between Myxoxanthin and Echinenone, two carotenoids found predominantly in cyanobacteria. While historical literature has sometimes used the names interchangeably, modern analytical chemistry demonstrates they are distinct compounds with different chemical structures, properties, and biosynthetic origins. This document clarifies these differences, supported by structural data, biosynthetic pathways, and established analytical protocols.
Chemical Identity and Nomenclature
Fundamentally, Myxoxanthin and this compound are not the same molecule. The confusion arises from early studies where the term "myxoxanthin" was sometimes used to describe the ketocarotenoid now known as this compound.[1][2][3][4] Current chemical classification, however, makes a clear distinction:
-
This compound is a ketocarotenoid. Its structure is derived from β-carotene with a ketone group added at the 4-position of one of the β-ionone rings.[1][5][6]
-
Myxoxanthin , more precisely referred to by its modern name Myxoxanthophyll , is a carotenoid glycoside. It is a more complex molecule where a sugar moiety (commonly a fucoside) is attached to the carotenoid backbone (myxol).[7][8][9][10]
Comparative Data: Physicochemical Properties
The structural differences between these two compounds result in distinct physicochemical properties, which are crucial for their separation, identification, and potential biological function.
| Property | This compound | Myxoxanthophyll (Myxol 2'-fucoside) |
| Chemical Class | Ketocarotenoid | Carotenoid Glycoside |
| Molecular Formula | C₄₀H₅₄O[1][5][11] | C₄₆H₆₆O₇[8][10][12] |
| Molecular Weight | 550.87 g/mol [1][5][11] | 731.01 g/mol [8][9] |
| Basic Structure | β-carotene backbone with a C4-keto group | Myxol backbone with a 2'-fucoside group |
| Polarity | Moderately polar | Significantly more polar due to hydroxyl and glycosidic groups |
| Appearance | Red-orange crystals[1][11] | Violet crystalline solid[4] |
| UV-Vis λmax (in Acetone) | ~461 nm[11] | ~473-479 nm (varies with specific structure)[13] |
| UV-Vis λmax (in Hexane) | ~459 nm[11] | Not readily soluble |
Biosynthetic Pathways
This compound and Myxoxanthophyll originate from the same precursor, β-carotene, but diverge significantly in their biosynthetic pathways within cyanobacteria. This compound represents a simple modification, whereas Myxoxanthophyll synthesis involves a multi-step enzymatic cascade.
-
This compound Synthesis: β-carotene is converted directly to this compound by the enzyme β-carotene ketolase (CrtO or CrtW), which introduces a keto group at the C4 position.[5][14][15]
-
Myxoxanthophyll Synthesis: The pathway from β-carotene is more complex, involving intermediates like zeaxanthin. It requires the action of hydroxylases and, critically, glycosyltransferases (such as CruF and CruG) to attach the sugar moiety to the carotenoid backbone.[7]
This compound is often found as a co-occurring pigment in organisms that produce Myxoxanthophyll.[7][16]
Visualization of Biosynthetic Relationship
The following diagram illustrates the divergence in the synthesis of this compound and Myxoxanthophyll from their common precursor, β-carotene.
Experimental Protocols
Protocol for a Comparative Analysis of this compound and Myxoxanthophyll
This protocol outlines a standard method for extracting, separating, and identifying this compound and Myxoxanthophyll from a cyanobacterial cell culture.
1. Objective: To qualitatively and quantitatively compare the presence of this compound and Myxoxanthophyll in a biological sample using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
2. Materials:
-
Lyophilized cyanobacterial cells
-
Acetone (HPLC grade) with 0.1% Butylated Hydroxytoluene (BHT)
-
Methanol (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Potassium hydroxide (KOH)
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Diode Array Detector (DAD)
-
This compound and Myxoxanthophyll analytical standards (if available)
3. Procedure:
-
a. Pigment Extraction:
-
Weigh approximately 100 mg of lyophilized cells into a glass tube.
-
Add 5 mL of acetone (with BHT) and vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction on the pellet two more times, pooling all supernatants.
-
-
b. Saponification (Optional - for removing chlorophylls):
-
To the pooled acetone extract, add 1 mL of 10% (w/v) methanolic KOH.
-
Incubate in the dark at room temperature for 2 hours to hydrolyze chlorophylls and lipids.
-
Neutralize the reaction by adding an equal volume of water.
-
-
c. Phase Separation:
-
Transfer the saponified extract to a separatory funnel.
-
Add 10 mL of diethyl ether and 10 mL of saturated NaCl solution.
-
Shake gently to partition the carotenoids into the upper ether layer.
-
Collect the ether layer and dry it by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the pigment residue in 1 mL of the initial HPLC mobile phase.
-
-
d. HPLC-DAD Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient system, for example:
-
Solvent A: Methanol:Water (95:5, v/v)
-
Solvent B: Ethyl Acetate
-
Gradient: Start with 100% A, ramp to 100% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 450 nm and 475 nm. Collect full spectra (350-600 nm) using the DAD.
-
Injection Volume: 20 µL.
-
4. Expected Results:
-
This compound, being less polar, will have a longer retention time than the more polar Myxoxanthophyll on a reverse-phase column.
-
The DAD spectra will confirm the identity of the peaks by comparing them to known standards or literature values (this compound λmax ≈ 459-461 nm, Myxoxanthophyll λmax ≈ 473-479 nm).[11][13]
Summary and Conclusion
Myxoxanthin and this compound are structurally and functionally distinct carotenoids. This compound (C₄₀H₅₄O) is a β-carotene derivative containing a single ketone group. In contrast, Myxoxanthophyll (e.g., C₄₆H₆₆O₇) is a significantly larger and more polar molecule, characterized by the presence of a glycosidic bond. Their biosynthetic pathways diverge from β-carotene, employing different enzymatic machinery. These fundamental chemical differences are readily exploited for their analytical separation via chromatography. For researchers in natural product chemistry and drug development, recognizing this distinction is critical for accurate identification, functional studies, and exploring their unique biotechnological applications.
References
- 1. This compound | C40H54O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A study of the carotenoids this compound and myxo-xanthin with special reference to their probable identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merriam-webster.com [merriam-webster.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. The Biosynthetic Pathway for Myxol-2′ Fucoside (Myxoxanthophyll) in the Cyanobacterium Synechococcus sp. Strain PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CID 102601544 | C46H66O7 | CID 102601544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 11004-68-5 CAS MSDS (MYXOXANTHOPHYLL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. epic.awi.de [epic.awi.de]
- 12. webqc.org [webqc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improved production of this compound and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Quantitative Analysis of Echinenone in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of echinenone, a keto-carotenoid with significant biological activity, in complex biological matrices is crucial for understanding its metabolic fate, therapeutic potential, and role in various physiological and pathological processes. This guide provides an objective comparison of prevalent analytical methodologies for the quantitative analysis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Method Performance Comparison
The selection of an analytical method for this compound quantification is a critical decision that impacts the accuracy, sensitivity, and throughput of a study. High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. Below is a summary of their performance characteristics for the quantification of carotenoids, including this compound.
| Analytical Method | Parameter | Reported Values | Biological Matrix | Reference |
| UHPLC-DAD | Limit of Quantification (LOQ) | <0.035 mg/L | Spinach, Serum, Chylomicrons, Feces | [1] |
| Linearity (R²) | >0.99 | Not specified | [1] | |
| Intra-day Precision (RSD) | <2% | Not specified | [1] | |
| Inter-day Precision (RSD) | <10% | Not specified | [1] | |
| Recovery | 78.8 - 96.9% (serum), 57.2 - 96.9% (feces) | Serum, Feces | [1] | |
| HPLC-MS/MS | Limit of Detection (LOD) | 0.001 - 0.422 µg/mL | Human Plasma | [2] |
| Limit of Quantification (LOQ) | 0.003 - 1.406 µg/mL | Human Plasma | [2] | |
| Linearity (R²) | ≥ 0.97 | Food, Serum, Urine | [3] | |
| Recovery | 63 - 104% | Serum | [3] | |
| UPLC-MS/MS | Limit of Detection (LOD) | 0.02 - 0.58 ng/mL | Bovine Plasma | [4] |
| Limit of Quantification (LOQ) | 1 ng/mL | Bovine Plasma | [4] | |
| Linearity (r) | ≥ 0.998 | Bovine Plasma | [4] | |
| Intra-day Precision (RSD) | < 6.50% | Bovine Plasma | [4] | |
| Inter-day Precision (RSD) | < 8.10% | Bovine Plasma | [4] | |
| GC-MS | Limit of Detection (LOD) | Not specified for this compound | Not specified | |
| Limit of Quantification (LOQ) | Not specified for this compound | Not specified | ||
| Linearity (R²) | Not specified for this compound | Not specified | ||
| Precision (RSD) | Not specified for this compound | Not specified | ||
| Recovery | Not specified for this compound | Not specified |
Note: Data for GC-MS analysis of this compound is limited in the reviewed literature, reflecting the technique's less frequent application for intact carotenoid analysis due to their thermal lability.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline generalized protocols for the extraction and quantification of this compound from biological samples using the compared techniques.
Sample Preparation for Carotenoid Analysis
A robust and reproducible sample preparation protocol is fundamental for accurate quantification. The following is a general workflow applicable to various biological matrices.[6]
References
- 1. Optimized, Fast-Throughput UHPLC-DAD Based Method for Carotenoid Quantification in Spinach, Serum, Chylomicrons, and Feces. [sonar.ch]
- 2. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma | MDPI [mdpi.com]
- 3. A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine | MDPI [mdpi.com]
- 4. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. blogs.clemson.edu [blogs.clemson.edu]
A Comparative Analysis of Echinenone and Fucoxanthin Stability for Research and Development
For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is paramount for ensuring efficacy and shelf-life. This guide provides a head-to-head comparison of the stability of two marine-derived carotenoids, echinenone and fucoxanthin, supported by available experimental data.
While both this compound and fucoxanthin are recognized for their potent antioxidant properties, the extent of their stability under various environmental conditions differs, influencing their potential applications in pharmaceuticals and nutraceuticals. This comparison delves into their relative stability against key degradation factors such as light, pH, and temperature.
Quantitative Stability Comparison
Comprehensive stability data for fucoxanthin is more readily available in scientific literature compared to this compound. The following table summarizes the degradation kinetics of fucoxanthin under different stress conditions.
| Condition | Fucoxanthin Degradation Rate/Retention | Reference |
| Light Exposure | Degraded significantly under light, with only about 10% retention after 12 hours of UVA exposure in a chloroform fraction.[1] | [1] |
| In an ethanolic extract, fucoxanthin showed a first-order degradation kinetic under UVA radiation.[1] | [1] | |
| pH | More stable in alkaline conditions (pH 9) compared to neutral (pH 7) and acidic conditions (pH 3 and 5).[2] | [2] |
| In the dark at pH 9, fucoxanthin retention was 62.1% after four weeks, compared to 29.3% at pH 3.[2] | [2] | |
| Temperature | At 75°C, approximately 70% of fucoxanthin degraded within 6 hours.[1] | [1] |
| At 55°C, about 10% degradation was observed after 12 hours, and 50% after 24 hours.[1] | [1] | |
| Encapsulated fucoxanthin showed a half-life of 99.8 days when stored at 37°C in the dark. | [3] | |
| Antioxidants | Addition of 1.0% w/v ascorbic acid in the dark resulted in the greatest pigment retention.[2] | [2] |
In contrast, specific quantitative degradation kinetics for this compound are not as extensively documented. However, its role in photoprotection within cyanobacteria suggests a notable resilience to light-induced degradation, particularly when bound to proteins like the Orange Carotenoid Protein (OCP).[4] this compound is known to scavenge reactive oxygen species (ROS) under high irradiance, indicating a degree of stability in the presence of oxidative stress.[4]
Experimental Protocols
The stability of carotenoids like fucoxanthin and this compound is typically assessed using the following experimental methodologies:
Sample Preparation and Storage
Purified carotenoids are dissolved in a suitable organic solvent (e.g., ethanol, chloroform) to a known concentration. Aliquots of the solution are then subjected to various stress conditions in controlled environments. For light stability studies, samples are exposed to a specific wavelength and intensity of light (e.g., UVA radiation) for defined periods. For pH stability, the pH of the solution is adjusted using appropriate buffers. Thermal stability is assessed by incubating the samples at different temperatures. Control samples are typically stored in the dark at a low temperature (e.g., -20°C).
Degradation Analysis
The concentration of the carotenoid at different time points is monitored using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. The degradation is quantified by measuring the decrease in the peak area of the parent carotenoid.
Kinetic Modeling
The degradation data is then fitted to kinetic models (e.g., first-order or second-order kinetics) to determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under specific conditions.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in stability testing and the biological activities of these carotenoids, the following diagrams are provided.
Caption: Experimental workflow for carotenoid stability testing.
Fucoxanthin has been shown to exert its biological effects through various signaling pathways. One of the key pathways is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation and survival.
Caption: Fucoxanthin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
While a specific signaling pathway for this compound's standalone activity is less defined, its primary role in cyanobacteria involves mitigating oxidative stress by scavenging reactive oxygen species (ROS).
Caption: this compound's role in scavenging reactive oxygen species to prevent cellular damage.
Conclusion
The available data indicates that fucoxanthin is highly susceptible to degradation by light, heat, and acidic conditions. Its stability can be enhanced by storage in dark, alkaline conditions and through the addition of antioxidants. This compound, while less studied in terms of its degradation kinetics, demonstrates significant stability in its biological role of photoprotection, actively participating in the quenching of reactive oxygen species generated under high light stress.
For drug development and formulation, these stability profiles are critical. Fucoxanthin may require encapsulation or formulation with protective excipients to maintain its bioactivity. This compound's inherent photostability, particularly within protein complexes, suggests its potential in applications where light exposure is a concern. Further quantitative studies on the stability of this compound are warranted to fully elucidate its potential and enable direct comparisons with other carotenoids.
References
A Comparative Analysis of Echinenone and Lycopene In Vivo Distribution
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo distribution of the carotenoids echinenone and lycopene. This guide synthesizes available data to provide insights into their relative bioavailability and tissue accumulation, crucial for understanding their potential therapeutic applications.
This publication objectively compares the in vivo distribution of this compound and lycopene, drawing upon available experimental data. Due to a lack of direct in vivo distribution studies for this compound, data for the structurally similar ketocarotenoid, canthaxanthin, is utilized as a proxy to provide valuable comparative insights. This guide is intended to inform researchers on the potential biodistribution patterns of these compounds, aiding in the design of future preclinical and clinical studies.
I. Quantitative Tissue Distribution: A Comparative Overview
The following table summarizes the quantitative distribution of lycopene and canthaxanthin (as a proxy for this compound) in various tissues as reported in preclinical animal studies. These values highlight the differential accumulation of these carotenoids, with the liver being a primary site of accumulation for both.
| Tissue | Lycopene Concentration (nmol/g wet tissue) | Canthaxanthin Concentration (nmol/g wet tissue) | Animal Model | Reference |
| Liver | 14213 | ~50 (estimated from 14 µg/g) | Rat (Lycopene), Mouse (Canthaxanthin) | [1],[2] |
| Spleen | Not Reported | ~25 (estimated from 7 µg/g) | Mouse | [2] |
| Kidney | Not Reported | ~10 (estimated from 3 µg/g) | Mouse | [2] |
| Lung | Not Reported | ~7 (estimated from 2 µg/g) | Mouse | [2] |
| Heart | Not Reported | ~7 (estimated from 2 µg/g) | Mouse | [2] |
| Adipose Tissue | Not Reported | Data not available in comparable units | - | - |
| Prostate | 24 | Data not available | Rat | [1] |
| Testis | 3.9 | Data not available | Rat | [1] |
| Intestine | 3125 | Data not available | Rat | [1] |
| Stomach | 78.6 | Data not available | Rat | [1] |
| Plasma/Serum | Varies significantly with dose and formulation | 3 to 6 µmol/L | Mouse | [3] |
Note: Canthaxanthin data was converted from µg/g to nmol/g assuming a molecular weight of 564.8 g/mol . Direct comparisons should be made with caution due to differences in experimental animal models, dosing, and analytical methods.
II. Experimental Methodologies
Understanding the experimental context is crucial for interpreting the distribution data. The following sections detail the methodologies employed in the key studies cited.
Lycopene Distribution Study in Rats
-
Animal Model: Male F344 rats were used in this study.
-
Compound Administration: Rats in the experimental group were orally supplemented with 4.6 mg/kg body weight/day of lycopene delivered in a tomato oleoresin-corn oil mixture for 9 weeks.
-
Sample Collection and Analysis: After the supplementation period, blood and various organs were collected. Tissue samples were homogenized and carotenoids were extracted. The lycopene concentration was quantified using High-Performance Liquid Chromatography (HPLC). Both saponified and non-saponified tissue extracts were analyzed to ensure complete extraction of lycopene.[1]
Canthaxanthin Distribution Study in Mice
-
Animal Model: Male and female Balb/c mice were utilized for this experiment.
-
Compound Administration: Mice were administered canthaxanthin orally by gavage at doses of 7 or 14 µg/g body weight per day for periods ranging from 1 to 6 weeks. The canthaxanthin was delivered in an olive oil vehicle.
-
Sample Collection and Analysis: Following the treatment period, tissues including the liver, spleen, kidney, lung, and heart were collected. The concentration of canthaxanthin in these tissues was determined, alongside the analysis of alpha- and gamma-tocopherols.[2]
III. Bioavailability and Metabolic Pathways
The distribution of carotenoids is intrinsically linked to their absorption and subsequent metabolic pathways. The following diagrams illustrate the generalized pathways for carotenoid absorption and the biosynthetic relationship between β-carotene, this compound, and canthaxanthin.
IV. Concluding Remarks
The available data, though indirect for this compound, suggests that both lycopene and ketocarotenoids like canthaxanthin are significantly taken up by the liver. Lycopene also shows considerable accumulation in the prostate and intestine in rat models.[1] The lipophilic nature of these compounds dictates their association with lipid-rich tissues and lipoproteins for transport in the bloodstream.[4]
For researchers and drug development professionals, these findings underscore the importance of considering the specific chemical structure of a carotenoid when predicting its in vivo fate. The addition of keto groups, as seen in this compound and canthaxanthin, may influence their interaction with cellular membranes and binding proteins, potentially leading to distinct distribution patterns compared to the hydrocarbon carotenoid, lycopene. Further in vivo studies directly comparing the tissue distribution of this compound and lycopene are warranted to confirm these inferences and to fully elucidate their pharmacokinetic profiles for therapeutic development.
References
- 1. Aster la vista: Unraveling the biochemical basis of carotenoid homeostasis in the human retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publires.unicatt.it [publires.unicatt.it]
- 3. A comparison of the anticancer activities of dietary beta-carotene, canthaxanthin and astaxanthin in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canthaxanthin, a Red-Hot Carotenoid: Applications, Synthesis, and Biosynthetic Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Echinenone: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cell Lines
For Immediate Release
This publication provides a comprehensive comparative analysis of the effects of Echinenone, a naturally occurring carotenoid, on various cancer cell lines. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of this compound's potential as an anti-cancer agent. The content synthesizes available experimental data on its cytotoxicity, induction of apoptosis, and effects on cell cycle progression, while also comparing its activity with other related compounds.
Introduction to this compound
This compound is a xanthophyll, a type of carotenoid pigment found in various cyanobacteria and marine organisms.[1] Structurally similar to other well-known carotenoids like beta-carotene and astaxanthin, this compound possesses a unique ketone group that contributes to its chemical properties and biological activities. While the anti-inflammatory and antioxidant properties of carotenoids are widely recognized, recent interest has focused on their potential as anti-cancer agents. This guide delves into the specific effects of this compound on cancer cells, providing a comparative perspective.
Comparative Cytotoxicity of this compound
The cytotoxic effect of a compound, its ability to kill cancer cells, is a primary indicator of its potential as a therapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. While direct comparative studies on the IC50 values of this compound across a wide range of cancer cell lines are still emerging, data from related carotenoids and quinone compounds provide a valuable frame of reference.
For instance, the carotenoid deinoxanthin has demonstrated cytotoxic effects against various human cancer cell lines, with IC50 values of 59 μM for liver cancer (HepG2), 61 μM for colon cancer (HT-29), and 77 μM for prostate cancer (PC-3) cells. Quinone-containing compounds, which share some structural similarities with this compound, have also been shown to be highly toxic to cancer cells, inducing apoptosis and exhibiting selectivity towards cancerous cells over non-cancerous ones.[2]
Table 1: Comparative IC50 Values of Related Compounds on Various Cancer Cell Lines
| Compound/Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| Deinoxanthin | HepG2 | Liver Cancer | 59 |
| Deinoxanthin | HT-29 | Colon Cancer | 61 |
| Deinoxanthin | PC-3 | Prostate Cancer | 77 |
| Quercetin Glucuronides | NCI-H209 | Lung Cancer | Dose-dependent decrease in viability |
| Genistein | T24 | Bladder Cancer | Dose-dependent decrease in viability |
| Thymoquinone | HCT-116 | Colon Cancer | Concentration- and time-dependent decrease in viability |
| Cinchonine | HeLa | Cervical Cancer | 180 (for significant inhibition) |
| Cinchonine | A549 | Lung Cancer | 220 (for significant inhibition) |
Note: This table presents data for compounds structurally or functionally related to this compound to provide a comparative context. Specific IC50 values for this compound on these cell lines are a subject of ongoing research.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
This compound, like other carotenoids, is believed to exert its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Carotenoids can act as pro-oxidants in the high-reactive oxygen species (ROS) environment of cancer cells, triggering apoptosis. This process often involves the activation of a cascade of enzymes called caspases, particularly caspase-3, which is a key executioner of apoptosis.[3][4] The induction of apoptosis by carotenoids is also associated with the regulation of the Bcl-2 family of proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.
Signaling Pathway for this compound-Induced Apoptosis (Hypothesized)
References
- 1. benchchem.com [benchchem.com]
- 2. Genistein-induced G2-M arrest, p21WAF1 upregulation, and apoptosis in a non-small-cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in caspase-3, breast cancer, and traditional Chinese medicine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Down-regulation of caspase 3 in breast cancer: a possible mechanism for chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Echinenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Echinenone, a carotenoid compound. Adherence to these procedures will minimize risks and support environmental stewardship.
Immediate Safety and Logistical Information
This compound should be handled as hazardous chemical waste. It is classified as a combustible solid and is recognized as highly hazardous to aquatic environments.[1] Under no circumstances should this compound or materials contaminated with it be disposed of in standard waste streams or poured down the drain.[1]
Key Disposal Principles:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly and accurately labeled.
-
Containment: Use appropriate, sealed containers for waste collection.
-
Professional Disposal: Final disposal must be conducted through a licensed hazardous waste disposal service.
Quantitative Data
For safe handling and storage, please refer to the following properties of this compound:
| Property | Value |
| Storage Temperature | -20°C |
| Form | Solid |
| Water Solubility | Practically insoluble |
| Hazard Classification | Combustible Solid, Water Hazard Class 3 |
Disposal Protocols
The following step-by-step procedures provide guidance for the disposal of solid this compound waste and solutions containing this compound.
Disposal of Solid this compound Waste
This protocol applies to expired this compound, residual product, and any solid materials contaminated with this compound, such as weighing papers, contaminated gloves, or absorbent pads.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection: Carefully place all solid this compound waste into a designated, leak-proof, and sealable hazardous waste container. Avoid generating dust during transfer.[2]
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste - this compound," the full chemical name (β,β-Caroten-4-one), and the appropriate hazard pictograms.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and sources of ignition.
-
Final Disposal: Arrange for the collection and disposal of the waste container by a licensed professional hazardous waste disposal company.
Disposal of this compound Solutions and Contaminated Solvents
This protocol applies to solutions containing this compound and any solvents used to rinse contaminated glassware.
-
PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection: Pour all this compound solutions and contaminated solvents into a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Labeling: Label the container with "Hazardous Waste - this compound Solution," list all solvent components, and include relevant hazard pictograms.
-
Glassware Decontamination: Rinse any glassware that has come into contact with this compound three times with a suitable solvent (e.g., acetone). Collect all rinsate as hazardous waste.
-
Storage: Store the sealed waste container in a designated, secure area, ensuring it is segregated from incompatible materials.
-
Final Disposal: Coordinate with your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for proper disposal.
Experimental Workflow for Disposal
References
Essential Safety and Logistics for Handling Echinenone
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Echinenone, a carotenoid utilized in various research applications. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.
Summary of Safety and Physical Data
This compound is a solid, dark red to very dark red powder that is sensitive to light and temperature.[1] While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, it is prudent to handle it with care to minimize exposure. The water solubility of this compound is low.
| Property | Value | Source |
| Chemical Formula | C40H54O | [2][3] |
| Molecular Weight | 550.86 g/mol | [1] |
| Appearance | Solid, Dark Red to Very Dark Red | [1] |
| Melting Point | 178-180 °C | [3] |
| Storage Temperature | -20°C | [1][3] |
| Solubility | Slightly soluble in Chloroform, Diethyl Ether, and Methanol | [1][3] |
| Stability | Light and temperature sensitive | [1] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, a conservative approach to PPE is recommended. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling carotenoids.[4] Always inspect gloves for tears or punctures before use. Remove and dispose of contaminated gloves immediately. |
| Eye Protection | Safety glasses with side shields or safety goggles | Ensure a snug fit to protect against dust particles. |
| Respiratory Protection | N95 or P100 respirator | Recommended when handling the powder outside of a certified chemical fume hood or glove box to minimize inhalation of airborne particles. The choice of respirator should be based on a site-specific risk assessment. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing from contamination. |
Operational Plan: Weighing and Handling Protocol
Given this compound's sensitivity to light and temperature, the following step-by-step protocol should be followed when weighing and handling the solid compound.[1][5][6][7][8]
-
Preparation:
-
Whenever possible, work in a designated area with reduced lighting or use amber-colored labware to minimize light exposure.[5][6][7]
-
Ensure the analytical balance is clean, calibrated, and located in an area free from drafts.[9]
-
Use a clean spatula and a weighing boat or weighing paper.[10][11] For static-prone powders, an aluminum foil boat may be beneficial.[12]
-
-
Weighing Procedure:
-
Transfer and Dissolution:
-
If transferring to a flask, use a powder funnel to prevent spillage.
-
To ensure quantitative transfer, rinse the weighing vessel and spatula with a small amount of the desired solvent and add the rinsing to the flask.
-
As this compound is temperature-sensitive, avoid heating to dissolve unless specified by the experimental protocol.[14]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Categorization:
-
Solid this compound Waste: Unused or expired this compound powder.
-
Contaminated Solid Waste: Used weighing boats, gloves, and paper towels.
-
Liquid Waste: Solutions containing this compound.
Disposal Procedures:
-
Solid this compound Waste:
-
Contaminated Solid Waste:
-
Place in a designated, sealed bag for solid laboratory waste.[18]
-
-
Liquid Waste:
Spill Response Plan
In the event of a spill of this compound powder, follow these steps to ensure a safe and effective cleanup.[20][21][22][23]
-
Evacuate and Secure the Area:
-
Alert others in the vicinity of the spill.
-
Restrict access to the spill area.
-
-
Assess the Spill:
-
For a small, contained spill, proceed with cleanup if you are trained and have the appropriate PPE.
-
For a large or uncontained spill, or if you are unsure, contact your institution's environmental health and safety (EHS) department.
-
-
Cleanup Procedure for a Small Spill:
-
Don the appropriate PPE as outlined in the PPE section.
-
Gently cover the spill with a damp paper towel or use a spill absorbent for powders to prevent the dust from becoming airborne.[22][24]
-
Carefully scoop the material into a labeled container for solid waste disposal.
-
Wipe the area with a damp cloth, and then clean with soap and water.
-
Place all contaminated cleaning materials in the solid waste disposal bag.
-
Carotenoid Biosynthesis Pathway
This compound is synthesized from β-carotene. The diagram below illustrates the relevant portion of the carotenoid biosynthesis pathway.[25][26][27][28][29][30][31][32][33]
References
- 1. This compound | 432-68-8 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. benchchem.com [benchchem.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Managing Temperature-Sensitive Drug Products in Fill Finish Operations | Sharp Services [sharpservices.com]
- 15. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. sfasu.edu [sfasu.edu]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 21. Spill Cleanup: Blue Pigment Spill - HazChem Environmental [hazchem.com]
- 22. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 23. acs.org [acs.org]
- 24. MillGood Spill Cleanup Powders [morr.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Carotenoid Biosynthesis in Cyanobacteria: Structural and Evolutionary Scenarios Based on Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]
- 29. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. aocs.org [aocs.org]
- 33. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
